Product packaging for 1-(1-Phenylethyl)piperazine hydrochloride(Cat. No.:)

1-(1-Phenylethyl)piperazine hydrochloride

Cat. No.: B7805807
M. Wt: 226.74 g/mol
InChI Key: KBYLJCBDMLESJV-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClN2 B7805807 1-(1-Phenylethyl)piperazine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-phenylethyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;/h2-6,11,13H,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYLJCBDMLESJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 1-(1-phenylethyl)piperazine hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthetic pathways, reaction mechanisms, and experimental protocols.

Introduction

1-(1-Phenylethyl)piperazine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] These compounds often serve as crucial scaffolds in the design of novel therapeutic agents.[4] The hydrochloride salt form is frequently utilized to improve the compound's stability and solubility.[2] This guide will focus on the most prevalent and efficient synthetic route to 1-(1-phenylethyl)piperazine, followed by its conversion to the hydrochloride salt.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of 1-(1-phenylethyl)piperazine is the reductive amination of acetophenone with piperazine. This one-pot reaction combines a carbonyl compound (acetophenone) and an amine (piperazine) to form a C-N bond, a fundamental transformation in organic synthesis and pharmaceutical chemistry.

Mechanism and Rationale

Reductive amination proceeds in two key steps:

  • Imine/Enamine Formation: Acetophenone reacts with one of the secondary amine groups of piperazine to form an intermediate iminium ion. This reaction is typically acid-catalyzed to facilitate the dehydration of the initial carbinolamine adduct.

  • Reduction: The iminium ion is then reduced in situ to the corresponding amine, 1-(1-phenylethyl)piperazine.

The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting ketone before the imine/enamine is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation due to their chemoselectivity for the iminium ion over the ketone.

Visualizing the Pathway

Synthesis_Pathway Acetophenone Acetophenone Iminium Iminium Ion Intermediate Acetophenone->Iminium + Piperazine - H₂O Piperazine Piperazine Piperazine->Iminium Product 1-(1-Phenylethyl)piperazine Iminium->Product + [H⁻] (Reducing Agent) HCl_Salt 1-(1-Phenylethyl)piperazine HCl Product->HCl_Salt + HCl

Caption: Reductive amination pathway for 1-(1-phenylethyl)piperazine synthesis.

Alternative Synthetic Routes

While reductive amination is the most common approach, other methods for N-alkylation of piperazine exist, such as:

  • Direct Alkylation with 1-Phenylethyl Halide: This involves the reaction of piperazine with a 1-phenylethyl halide (e.g., bromide or chloride). However, this method is often plagued by issues of over-alkylation, leading to the formation of the 1,4-disubstituted piperazine byproduct. Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation.

  • N-Arylation followed by Reduction (Less Direct): In some instances, N-aryl piperazines can be synthesized and subsequently modified. However, for the synthesis of an N-alkyl derivative like 1-(1-phenylethyl)piperazine, this is a more circuitous and less efficient route.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 1-(1-phenylethyl)piperazine and its subsequent conversion to the hydrochloride salt.

Protocol 1: Synthesis of 1-(1-Phenylethyl)piperazine via Reductive Amination

Materials:

  • Acetophenone

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of piperazine (4.0 equivalents) in 1,2-dichloroethane (0.2 M), add acetophenone (1.0 equivalent) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(1-phenylethyl)piperazine as an oil.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Preparation of this compound

Materials:

  • 1-(1-Phenylethyl)piperazine

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Diethyl ether or Isopropanol

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the purified 1-(1-phenylethyl)piperazine (1.0 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in the same solvent dropwise with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to obtain the final this compound salt.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1-(1-Phenylethyl)piperazineC₁₂H₁₈N₂190.29Oil
1-(1-Phenylethyl)piperazine HClC₁₂H₁₉ClN₂226.75White Solid

Troubleshooting and Optimization

  • Incomplete Reaction: If the reductive amination does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure the piperazine used is anhydrous, as water can interfere with the reaction.

  • Formation of Byproducts: The primary byproduct in the direct alkylation method is the 1,4-disubstituted piperazine. Using a large excess of piperazine in the reductive amination helps to minimize this.

  • Purification Challenges: If the crude product is difficult to purify by column chromatography, consider converting it to the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the reductive amination of acetophenone with piperazine, followed by salt formation with hydrochloric acid. This methodology is robust, scalable, and provides the target compound in good yield and purity. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-(1-Phenylethyl)piperazine Hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides validated protocols for property determination. We will explore the compound's structural identity, solubility, acid-base characteristics, spectroscopic profile, and stability, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Molecular Structure

This compound is a piperazine derivative characterized by a phenylethyl group attached to one of the nitrogen atoms of the piperazine ring.[3] This structural arrangement, particularly the presence of a chiral center on the ethyl bridge and two basic nitrogen atoms, dictates its chemical behavior and interaction in biological and chemical systems. The hydrochloride salt form is typically utilized to enhance aqueous solubility and stability.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name This compound [4]
CAS Number 69628-75-7 (Free Base) [4]
Molecular Formula C₁₂H₁₈N₂・HCl [5]
Molecular Weight 226.75 g/mol [5]

| Canonical SMILES | CC(C1=CC=CC=C1)N2CCNCC2.Cl |[4] |

chemical_structure cluster_piperazine Piperazine Ring cluster_phenylethyl 1-Phenylethyl Group cluster_phenyl Phenyl Ring N1 C2 N1->C2 C_alpha CH N1->C_alpha C3 C2->C3 N4 C3->N4 C5 N4->C5 Cl Cl⁻ C6 C5->C6 C6->N1 C_beta CH₃ C_alpha->C_beta C1_ph C_alpha->C1_ph C2_ph C1_ph->C2_ph C3_ph C2_ph->C3_ph C4_ph C3_ph->C4_ph C5_ph C4_ph->C5_ph C6_ph C5_ph->C6_ph C6_ph->C1_ph

Caption: Structure of this compound.

Core Physicochemical Properties: A Methodological Approach

Accurate determination of physicochemical properties is fundamental for formulation development, pharmacokinetic modeling, and ensuring batch-to-batch consistency. The following sections detail not only the known properties but also the standard methodologies for their validation.

Physical State and Appearance

1-(1-Phenylethyl)piperazine is typically a solid at room temperature. The hydrochloride salt is expected to be a white to off-white crystalline powder. Visual inspection for color, clarity (in solution), and form is the first-line quality control check.

Solubility Profile

Solubility dictates the bioavailability and formulation strategy of a drug substance. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base.

  • Known Solubility: High solubility has been reported in Dimethyl Sulfoxide (DMSO) at concentrations up to 250 mg/mL, though this may require ultrasonication.[1][6]

  • Causality of Solvent Choice: DMSO is a powerful polar aprotic solvent ideal for creating concentrated stock solutions for in-vitro screening. For formulation, solubility in aqueous buffers (e.g., PBS), and co-solvents like ethanol and propylene glycol, is critical. The hydrochloride moiety protonates the piperazine nitrogen, creating a charged species that readily interacts with polar solvents like water.

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for pre-formulation.

  • Preparation: Add an excess amount of 1-(1-Phenylethyl)piperazine HCl to a known volume of the test solvent (e.g., Water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed.

  • Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 10 minutes) or filtration through a 0.22 µm filter compatible with the solvent.

  • Quantification: Dilute the clarified supernatant into the mobile phase of a validated HPLC method (see Section 3.4). Calculate the concentration against a standard curve of the compound.

  • Validation: The experiment should be run in triplicate. The continued presence of solid material before sampling validates that equilibrium saturation was achieved.

Acid-Base Properties (pKa)

The pKa values define the ionization state of the molecule at different pH levels, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine ring contains two nitrogen atoms, resulting in two distinct pKa values.

  • Context from Parent Structure: Unsubstituted piperazine has two pKa values for its conjugate acids, approximately 9.73 and 5.35.[7]

  • Expertise & Causality: The attachment of the 1-phenylethyl group is expected to influence these values. The electron-donating nature of the alkyl group may slightly increase the basicity (raise the pKa) of the adjacent nitrogen (N1), while the steric bulk could also play a role. The pKa of the distal nitrogen (N4) should be less affected. Determining these values experimentally is essential.

This is the gold-standard method for pKa determination, offering high precision.

  • System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

  • Titration: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition. To determine both pKa values, a subsequent titration with a standardized base (e.g., 0.1 M NaOH) from the acidic endpoint is required.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two equivalence points (inflection points) will be visible on the titration curve, from which the half-equivalence volumes can be determined.

  • Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the titrant concentration and electrode response.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment.

analytical_workflow cluster_identity Identity Confirmation cluster_purity Purity & Assay substance 1-(1-Phenylethyl)piperazine HCl (Bulk Substance) nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Confirms Structure ms Mass Spectrometry (ESI-MS) substance->ms Confirms Structure ir FTIR Spectroscopy substance->ir Confirms Structure hplc HPLC-UV Analysis substance->hplc Determines Purity report Certificate of Analysis nmr->report Generates Data ms->report Generates Data ir->report Generates Data hplc->report Generates Data

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For 1-(1-Phenylethyl)piperazine HCl, the following signals are expected in a solvent like D₂O or DMSO-d₆.

  • ¹H NMR:

    • Aromatic Protons: Multiplets between 7.2-7.5 ppm (phenyl ring).

    • Piperazine Protons: A complex series of multiplets between ~2.5-3.5 ppm. The protonation and chair conformation can lead to distinct axial and equatorial signals.

    • Methine Proton (-CH): A quartet adjacent to the methyl group and phenyl ring.

    • Methyl Protons (-CH₃): A doublet coupled to the methine proton.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the 125-145 ppm region.

    • Piperazine Carbons: Signals typically in the 40-55 ppm range.

    • Aliphatic Carbons: Signals for the methine (-CH) and methyl (-CH₃) carbons.

Infrared (FTIR) Spectroscopy

FTIR provides functional group information. Key expected absorption bands include:

  • ~2400-2700 cm⁻¹: Broad band characteristic of the N-H stretch of a secondary amine salt (R₂NH₂⁺).

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2800-3000 cm⁻¹: Aliphatic C-H stretching (piperazine ring and ethyl group).

  • ~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS)

MS provides molecular weight and fragmentation data. Using electrospray ionization (ESI) in positive mode, the primary observed ion will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₂H₁₈N₂ + H⁺ (expected m/z ≈ 191.15).

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.

This protocol is a robust starting point for method development and routine quality control.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group, allowing for good separation from more polar or nonpolar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C. Causality: Elevated temperature improves peak efficiency and reduces viscosity, ensuring reproducible retention times.

    • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

  • System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak must be ≤ 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Stability and Storage

The stability of a compound ensures its integrity during storage and use.

  • Storage Recommendations: Supplier data sheets recommend long-term storage in solution at -80°C (up to 2 years) or -20°C (up to 1 year).[1][8] For the solid material, storage at room temperature is generally acceptable for shorter periods, provided it is in a well-sealed container protected from light and moisture.[6]

  • Chemical Insights: Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed over extended periods, particularly at room temperature.[9] Therefore, for long-term archival, storing samples frozen (-20°C or below) is a prudent measure to ensure optimal integrity.[9] The hydrochloride salt form is generally more stable than the free base, which can be susceptible to oxidation and carboxylation via reaction with atmospheric CO₂.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties make it a versatile building block in drug discovery. A thorough understanding of its solubility, pKa, and spectral characteristics, validated through the robust analytical protocols outlined in this guide, is essential for its effective application. Adherence to recommended storage conditions is critical for maintaining its purity and integrity over time. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(1-Phenylethyl)piperazine hydrochloride (CAS Number: 436099-96-6), a versatile intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, outlines robust methodologies for its synthesis and characterization, and explores its potential applications in modern therapeutics, particularly in the realms of neurological disorders and oncology.

Introduction and Physicochemical Properties

1-(1-Phenylethyl)piperazine is a disubstituted piperazine derivative featuring a phenylethyl moiety attached to one of the piperazine nitrogen atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various laboratory applications. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a linker to orient pharmacophoric groups for optimal target engagement.[1][2]

The core structure of 1-(1-Phenylethyl)piperazine presents a chiral center at the benzylic carbon, allowing for the existence of (R) and (S) enantiomers. This stereochemistry can be a critical determinant in the biological activity of downstream compounds, a key consideration for drug design and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 436099-96-6[3]
Molecular Formula C₁₂H₁₉ClN₂[3]
Molecular Weight 226.75 g/mol [3]
Appearance Solid
Purity Typically ≥95%[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

Synthesis and Purification

While specific peer-reviewed synthetic procedures for 1-(1-Phenylethyl)piperazine are not extensively published, its structure lends itself to common and reliable synthetic transformations in organic chemistry. A plausible and efficient route is the reductive amination of acetophenone with piperazine. This method offers good control over the formation of the desired mono-substituted product.

Proposed Synthesis Workflow: Reductive Amination

The following protocol is a representative method based on established chemical principles for reductive amination.[4][5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Acetophenone Acetophenone Step1 Step 1: Imine Formation Solvent: Methanol or Dichloromethane Acid Catalyst (e.g., Acetic Acid) Acetophenone->Step1 Piperazine Piperazine (excess) Piperazine->Step1 Step2 Step 2: Reduction Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) Step1->Step2 Intermediate Imine Workup Aqueous Work-up (e.g., NaHCO₃ wash) Extraction with organic solvent Step2->Workup Crude Product Purification Column Chromatography (Silica gel, DCM/Methanol gradient) Workup->Purification FreeBase 1-(1-Phenylethyl)piperazine (Free Base) Purification->FreeBase SaltFormation Salt Formation HCl in Ether or Isopropanol FreeBase->SaltFormation Hydrochloride This compound SaltFormation->Hydrochloride G cluster_compound Compound Information cluster_analysis Analytical Workflow cluster_data Expected Data Compound 1-(1-Phenylethyl)piperazine MW: 190.28 HNMR ¹H NMR Spectroscopy Compound->HNMR CNMR ¹³C NMR Spectroscopy (Predicted) Compound->CNMR MS Mass Spectrometry (Expected) Compound->MS HNMR_Data Aromatic, Methine, Piperazine, and Methyl proton signals HNMR->HNMR_Data CNMR_Data Aromatic, Methine, Piperazine, and Methyl carbon signals CNMR->CNMR_Data MS_Data [M+H]⁺ at m/z 191.29 Characteristic fragment ions MS->MS_Data

References

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(1-Phenylethyl)piperazine hydrochloride is a synthetic compound featuring a piperazine core functionalized with a phenylethyl group. While specific pharmacological data for this particular molecule is limited in publicly available literature, its structural motifs are common in a wide range of neuroactive compounds. This technical guide synthesizes information from structurally related phenylethylpiperazine and arylpiperazine derivatives to propose a putative mechanism of action for this compound. It is hypothesized that this compound primarily interacts with monoamine systems, potentially exhibiting affinity for serotonin and dopamine receptors and/or transporters. This guide provides a comprehensive overview of the theoretical framework for its action and details the requisite experimental protocols to definitively elucidate its pharmacological profile.

Introduction and Molecular Structure

This compound is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1] The core structure consists of a six-membered piperazine ring, with a 1-phenylethyl substituent at one of the nitrogen atoms. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications.

The molecular structure of 1-(1-Phenylethyl)piperazine suggests its potential to interact with various biological targets. The piperazine ring is a common scaffold in many approved drugs, and the phenylethyl moiety is a key feature of many endogenous neurotransmitters and psychoactive substances. Based on its structural similarity to other known psychoactive compounds, it is plausible that this compound modulates neurotransmitter activity, with potential interactions with the dopamine and serotonin systems.[1]

Putative Pharmacological Targets and Mechanism of Action

Due to the scarcity of direct binding and functional data for this compound, its mechanism of action is inferred from the established pharmacology of structurally analogous compounds. The primary hypothesis is that it functions as a modulator of dopaminergic and serotonergic signaling.

Interaction with the Dopaminergic System

The phenylethylamine backbone within the structure of 1-(1-Phenylethyl)piperazine is a core component of dopamine and other catecholamines. Numerous synthetic cathinones and other stimulants with a similar structural framework exhibit significant affinity for the dopamine transporter (DAT), acting as reuptake inhibitors or releasing agents. It has been suggested that 1-(1-Phenylethyl)piperazine may exhibit weak dopamine reuptake inhibition.[1]

  • Dopamine Transporter (DAT): Inhibition of DAT would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This is a common mechanism of action for many antidepressant and psychostimulant drugs.

  • Dopamine Receptors (D1-D5): Phenylpiperazine derivatives have been shown to possess affinity for various dopamine receptor subtypes, particularly D2 and D3 receptors.[2][3] The interaction can be agonistic, antagonistic, or partial agonistic, leading to a range of downstream signaling effects.

Interaction with the Serotonergic System

Arylpiperazine derivatives are well-known for their interactions with multiple serotonin (5-HT) receptor subtypes.[4][5] The phenyl group of 1-(1-Phenylethyl)piperazine can be considered a simplified aryl moiety, suggesting potential interactions with 5-HT receptors.

  • Serotonin Transporter (SERT): Similar to its potential action at DAT, 1-(1-Phenylethyl)piperazine may also interact with the serotonin transporter, potentially inhibiting the reuptake of serotonin and increasing its extracellular levels.[1]

  • Serotonin Receptors (5-HT1A, 5-HT2A/2C, etc.): Arylpiperazines often exhibit a complex pharmacology, acting as agonists at some 5-HT receptor subtypes (e.g., 5-HT1A) and antagonists at others (e.g., 5-HT2A/2C).[6] Such a mixed-activity profile can lead to nuanced effects on mood, cognition, and behavior.

Proposed Integrated Mechanism of Action

Based on the available information for related compounds, this compound is likely a multi-target ligand, simultaneously modulating both dopamine and serotonin pathways. The precise functional outcome (e.g., antidepressant, anxiolytic, or psychostimulant effects) would depend on its specific receptor and transporter affinity profile and its functional activity at each target. A hypothetical signaling pathway is depicted below.

putative_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release 5HT_vesicle Serotonin Vesicle 5HT Serotonin 5HT_vesicle->5HT Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake D_receptors Dopamine Receptors (e.g., D2) DA->D_receptors Binding 5HT->SERT Reuptake 5HT_receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) 5HT->5HT_receptors Binding PEP 1-(1-Phenylethyl)piperazine PEP->DAT Inhibition? PEP->SERT Inhibition? PEP->D_receptors Modulation? PEP->5HT_receptors Modulation? downstream Downstream Signaling Cascades D_receptors->downstream 5HT_receptors->downstream binding_assay_workflow start Start prepare_reagents Prepare Radioligand, Compound Dilutions, and Membranes start->prepare_reagents plate_setup Set up 96-well Plate: Total, Non-specific, and Competition Wells prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Calculate IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: Structural Analogs, Derivatives, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)piperazine hydrochloride, a key chemical intermediate and a foundational scaffold for a diverse range of biologically active compounds.[1] We delve into its core chemical properties, established synthetic methodologies, and the structural modifications that give rise to its pharmacologically significant analogs and derivatives. The narrative emphasizes the causality behind experimental choices, linking chemical structure to biological function. Key sections are dedicated to the structure-activity relationships (SAR) of this class of compounds, their primary pharmacological targets, and potential therapeutic applications, particularly in the realm of neuroscience. Furthermore, this guide outlines robust analytical techniques for characterization and quantification. Detailed protocols, comparative data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to innovate within this chemical space.

Introduction to this compound

The piperazine ring is a "privileged structure" in medicinal chemistry, a versatile scaffold that appears in numerous approved drugs and clinical candidates.[2][3] Its two nitrogen atoms provide handles for chemical modification, influencing properties like solubility, bioavailability, and target affinity.[4] When combined with a phenylethyl moiety, as in 1-(1-phenylethyl)piperazine, the resulting structure serves as a cornerstone for compounds with significant effects on the central nervous system (CNS).[2][5]

Core Chemical Structure and Properties

1-(1-Phenylethyl)piperazine is characterized by a piperazine ring attached to a phenylethyl group at one of its nitrogen atoms.[5] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research and formulation.

Table 1: Physicochemical Properties of 1-(1-Phenylethyl)piperazine and its Hydrochloride Salt

Property1-(1-Phenylethyl)piperazine (Free Base)1-(1-Phenylethyl)piperazine HClReference(s)
CAS Number 69628-75-7Not specified, parent compound referenced[5][6]
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₉ClN₂[1][5]
Molecular Weight 190.28 g/mol 226.75 g/mol [1][5][6]
IUPAC Name 1-(1-phenylethyl)piperazineThis compound[6]
Appearance White crystalline solid (typical)Crystalline solid[7]
Solubility Soluble in organic solventsSoluble in water[5][7]
Pharmacological Significance and Historical Context

The broader class of phenylpiperazine and benzylpiperazine derivatives has been extensively investigated for its psychoactive properties and therapeutic potential.[8] These compounds are known to interact with a variety of neurotransmitter systems, most notably serotonin (5-HT) and dopamine receptors.[5][9] This interaction underpins their potential application as antidepressants, anxiolytics, antipsychotics, and even as agents for treating neurodegenerative disorders.[3][5][10] The specific arrangement of the phenylethyl group in 1-(1-phenylethyl)piperazine provides a unique three-dimensional structure that influences its binding affinity and selectivity for various biological targets. Research has shown that even subtle changes, such as the chirality of the phenylethyl group (R vs. S enantiomers), can dramatically alter pharmacological activity.[11]

Synthetic Strategies and Methodologies

The synthesis of the 1-(1-phenylethyl)piperazine scaffold is typically achieved through nucleophilic substitution or reductive amination, allowing for flexibility in precursor selection and derivative synthesis.

General Synthesis of the 1-(1-Phenylethyl)piperazine Scaffold

A common and efficient method involves the direct N-alkylation of piperazine with a suitable phenylethyl halide. The use of an excess of piperazine can serve as both the reactant and the base to neutralize the hydrogen halide byproduct, though an external base is often preferred for better yield and control.

Experimental Protocol: N-Alkylation of Piperazine

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous piperazine (e.g., 5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., Nitrogen).[12]

  • Reactant Addition: To the stirred solution, add (1-bromoethyl)benzene (1 equivalent) dropwise at room temperature. The dropwise addition helps to control any exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Work-up: After cooling to room temperature, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any remaining salts and unreacted piperazine. Separate the organic layer.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by silica gel flash column chromatography to yield the pure 1-(1-phenylethyl)piperazine free base.[12]

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Diagram 1: General Synthetic Workflow

G Start Piperazine + (1-Bromoethyl)benzene Reaction N-Alkylation (THF, Reflux) Start->Reaction Workup Filtration & Concentration Reaction->Workup Extraction Liquid-Liquid Extraction (DCM/NaOH) Workup->Extraction Purification Column Chromatography Extraction->Purification Salt HCl Salt Formation Purification->Salt Product 1-(1-Phenylethyl)piperazine Hydrochloride Salt->Product

Caption: Synthetic workflow for 1-(1-phenylethyl)piperazine HCl.

Synthesis of Key Derivatives

The versatility of the piperazine scaffold allows for extensive derivatization.[4]

  • N4-Substitutions: The second nitrogen of the piperazine ring is a prime site for modification. It can be alkylated, acylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide variety of functional groups, significantly altering the compound's pharmacological profile.[13]

  • Phenyl Ring Substitutions: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects receptor binding and pharmacokinetic properties.[14]

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The biological activity of 1-(1-phenylethyl)piperazine derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[11][14]

Modifications and their Impact
  • Phenyl Ring Substitutions: Hydroxylation of the phenyl ring, particularly at the meta-position, has been shown to be a key modification in analogs with potent analgesic activity.[11] These derivatives often show activity at opioid receptors.

  • Chirality: The stereochemistry at the benzylic carbon is a critical determinant of activity. For a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts.[11] In some cases, the R-(-) enantiomers exhibited narcotic antagonist activity.[11]

  • Piperazine N4-Substituents: The nature of the substituent on the N4 nitrogen atom profoundly influences the compound's activity. For instance, bulky or lipophilic groups can enhance binding to certain receptors.[14]

Table 2: Comparison of Structural Analogs and Reported Activities

Compound/Derivative ClassKey Structural FeatureReported Biological ActivityReference(s)
(S)-(+)-4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazinesS-enantiomer, 3-hydroxyphenyl groupPotent narcotic agonist (analgesic) activity.[11]
(R)-(-)-4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazinesR-enantiomer, 3-hydroxyphenyl groupNarcotic antagonist activity.[11]
N-ArylpiperazinesAryl group on N1 (e.g., methoxyphenyl)Anxiolytic and antidepressant-like effects, likely via 5-HT₁A receptors.[10]
Phenothiazine-Piperazine HybridsPhenothiazine moiety linked via piperazinePotent antibacterial, antifungal, and antitubercular activities.[15][16]
NaphthylpiperazinesNaphthyl group instead of phenylMixed serotonergic agent (agonist/antagonist at different 5-HT subtypes).[17]

Biological Activity and Mechanism of Action

Derivatives of the 1-(1-phenylethyl)piperazine core interact with multiple targets within the CNS, making them a rich source for neuropharmacological research.[2]

Primary Pharmacological Targets
  • Serotonin (5-HT) Receptors: Many phenylpiperazine derivatives are potent ligands for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).[5][17] Their functional activity can range from agonism to antagonism, leading to effects like antidepressant and anxiolytic actions.[10]

  • Dopamine (DA) Receptors: Interaction with dopamine receptors and transporters is another common feature.[5] This can manifest as weak dopamine reuptake inhibition, suggesting potential utility in studying dopamine-related disorders.[5]

  • Other Targets: Depending on the specific substitutions, derivatives can also show affinity for adrenergic receptors, histamine receptors, and even possess antimicrobial or anticancer properties.[5][9][15]

Diagram 2: Postulated Mechanism of Action for Neuroactive Analogs

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R SER Serotonin HT1A Serotonin 1A Receptor SER->HT1A Response Cellular Response (e.g., ↓ cAMP, ↑ K+ efflux) D2R->Response HT1A->Response Compound Phenylethylpiperazine Derivative Compound->D2R Antagonist/ Modulator Compound->HT1A Agonist/ Partial Agonist

Caption: Interaction of derivatives with key CNS receptors.

Analytical and Bioanalytical Methods

Accurate identification and quantification of 1-(1-phenylethyl)piperazine and its derivatives are essential for quality control, pharmacokinetic studies, and toxicological screening.[7][18]

Spectroscopic and Chromatographic Techniques

A combination of chromatographic separation and mass spectrometric detection is the gold standard for analyzing these compounds, especially in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable piperazine derivatives. It provides excellent separation of isomers and characteristic fragmentation patterns for structural elucidation.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a Quadrupole Time-of-Flight (QTOF) detector, is highly suited for analyzing less volatile or thermally labile derivatives in biological fluids like plasma and tissue homogenates.[10] It offers high sensitivity and selectivity, crucial for pharmacokinetic and biodistribution studies.[10]

Experimental Protocol: Bioanalytical LC-QTOF/MS Method

  • Sample Preparation: Perform protein precipitation on plasma samples using a solvent like acetonitrile. For tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[10]

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use full scan mode for identification and targeted MS/MS (tandem mass spectrometry) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Validation: Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).[10]

Table 3: Summary of Typical Analytical Parameters

ParameterTechniqueTypical Conditions/ValuesReference(s)
Separation GC-MSCapillary column (e.g., DB-5ms), temperature programming.[18][19]
LC-MSC18 reverse-phase column, gradient elution.[10]
Detection Mass SpectrometryElectron Ionization (GC) or Electrospray Ionization (LC).[10][18]
Quantification Range LC-QTOF/MSLLOQ often in the low ng/mL range (e.g., 10 ng/mL).[10]
Linearity (r²) LC-QTOF/MSTypically > 0.99.[10]

Future Directions and Research Opportunities

The 1-(1-phenylethyl)piperazine scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific receptor subtypes to minimize off-target effects and improve safety profiles.

  • Novel Therapeutic Areas: Exploring the potential of these compounds beyond CNS disorders, for example, as antimicrobial or anticancer agents, based on preliminary findings.[5][15]

  • Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the pharmacokinetic properties and brain penetration of promising candidates.

The structural simplicity and synthetic tractability of 1-(1-phenylethyl)piperazine and its analogs ensure their continued relevance in the quest for novel therapeutics.

References

The Piperazine Scaffold: A Versatile Nucleus in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding, have cemented its role as a cornerstone in the design of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted piperazine compounds. Moving beyond a simple enumeration of effects, this document delves into the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies employed to elucidate these properties. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of the piperazine nucleus in their scientific endeavors.

The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine ring in numerous FDA-approved drugs is a testament to its remarkable versatility.[2][5] Its six-membered structure provides a synthetically tractable and conformationally adaptable framework.[6] The two nitrogen atoms within the ring are key to its utility, offering sites for substitution that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] These nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets, while also allowing for the attachment of various functional groups to fine-tune properties such as lipophilicity and metabolic stability.[3][4]

The piperazine core is a common feature in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[7] Its ability to cross the blood-brain barrier has made it a particularly valuable scaffold for the development of antipsychotic and antidepressant medications.[6]

Anticancer Activity of Substituted Piperazine Compounds

The piperazine scaffold is a prominent feature in the design of numerous anticancer agents, where it often serves as a linker or a solubilizing group, enabling molecules to effectively target key proteins involved in cancer progression.[6][8]

Structure-Activity Relationships (SAR) in Anticancer Piperazines

Structure-activity relationship studies have revealed that specific substitutions on the piperazine ring are crucial for potent anticancer activity. For instance, the introduction of bulky aromatic groups, such as 4-fluorobenzyl and piperazine moieties, has been shown to be a critical anticancer functional group in some derivatives.[1] In a series of vindoline-piperazine conjugates, compounds with a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine substituent demonstrated high potency against a wide range of cancer cell lines, including colon, CNS, melanoma, renal, and breast cancer cells.[9] Similarly, the incorporation of epoxide functionalities and halogen atoms can significantly enhance the cytotoxic activity of piperazine derivatives.[8]

Mechanisms of Action

A primary mechanism through which many piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][10] While the specific signaling cascades can vary, a common pathway involves the activation of intrinsic apoptotic pathways. This can be initiated by various cellular stressors induced by the compound, leading to the activation of caspase cascades and eventual cell death.

apoptosis_pathway Piperazine_Derivative Bioactive Piperazine Derivative Cellular_Stress Cellular Stress Piperazine_Derivative->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria (e.g., ROS generation) Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis antimicrobial_workflow Compound_Synthesis Synthesis of Piperazine Derivatives MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Compound_Synthesis->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) MIC_Determination->Mechanism_Studies Lead_Optimization Lead Optimization MBC_Determination->Lead_Optimization Mechanism_Studies->Lead_Optimization

References

An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: A Literature Review and Historical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Its unique physicochemical properties have made it a focal point for the development of compounds targeting the central nervous system. This technical guide provides a comprehensive review of 1-(1-Phenylethyl)piperazine hydrochloride, a notable piperazine derivative. While primarily recognized as a crucial intermediate in the synthesis of more complex pharmacologically active molecules, this compound possesses its own intriguing, albeit less explored, biological profile. We will delve into the historical context of phenylethylpiperazine derivatives, detail its synthesis and characterization, explore its known and inferred pharmacological activities, and discuss its significance in the broader landscape of drug discovery.

Introduction: The Rise of Piperazine Scaffolds in Neuropharmacology

The history of piperazine in medicine is a journey of serendipitous discovery and targeted design. Initially introduced as a treatment for gout due to its ability to form soluble urates, its therapeutic potential expanded dramatically with the discovery of its anthelmintic properties. This early success paved the way for the exploration of a vast chemical space derived from this simple heterocycle. The introduction of aryl and other lipophilic substituents onto the piperazine ring led to the development of compounds with profound effects on the central nervous system, giving rise to important classes of antipsychotics, antidepressants, and anxiolytics.

The phenylethylpiperazine backbone, in particular, has been a recurring motif in the quest for novel neuropharmacological agents. The combination of the basic piperazine nitrogen, capable of forming salts and interacting with biological targets, and the lipophilic phenylethyl group, which can facilitate passage across the blood-brain barrier and engage with specific receptor pockets, has proven to be a fruitful strategy in drug design.

Historical Context and Development

While a definitive, detailed historical account of the initial synthesis and discovery of 1-(1-Phenylethyl)piperazine is not prominently documented in publicly available literature, its emergence can be situated within the broader timeline of research into piperazine derivatives for CNS applications. The mid-20th century saw a surge in the synthesis and evaluation of N-substituted piperazines. Early patents from this era describe various methods for preparing N-aryl and N-aralkyl piperazines, laying the groundwork for the synthesis of compounds like 1-(1-Phenylethyl)piperazine.[1]

The primary role of this compound in the scientific literature and commercial availability is that of a drug intermediate.[2][3] This signifies its importance as a foundational building block for the synthesis of more complex and often patented pharmaceutical agents. Its utility lies in the reactive secondary amine of the piperazine ring, which allows for the straightforward introduction of additional pharmacophoric elements.

Synthesis and Characterization

The synthesis of 1-(1-Phenylethyl)piperazine typically involves the nucleophilic substitution of a suitable phenylethyl electrophile by piperazine. A general and widely applicable one-pot, one-step procedure for the preparation of monosubstituted piperazine derivatives offers a streamlined approach.[4]

General Synthetic Workflow

Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Phenylethyl_Halide 1-Phenylethyl Halide (e.g., Bromide or Chloride) Phenylethyl_Halide->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Reaction Conditions Intermediate 1-(1-Phenylethyl)piperazine (Free Base) Reaction->Intermediate Salt_Formation Salt Formation Intermediate->Salt_Formation HCl_solution HCl in Inert Solvent HCl_solution->Salt_Formation Product 1-(1-Phenylethyl)piperazine Hydrochloride Salt_Formation->Product Purification Purification (Recrystallization) Product->Purification cluster_0 1-(1-Phenylethyl)piperazine cluster_1 Potential Pharmacological Effects Piperazine Piperazine Ring (Basicity, H-bonding) Phenylethyl 1-Phenylethyl Group (Lipophilicity, Receptor Interaction) Dopaminergic Dopaminergic Activity (DAT Interaction) Piperazine->Dopaminergic Interacts with Serotonergic Serotonergic Activity (5-HT Receptor Binding) Piperazine->Serotonergic Interacts with Phenylethyl->Dopaminergic Influences Phenylethyl->Serotonergic Influences CNS_Penetration CNS Penetration Phenylethyl->CNS_Penetration Enhances

References

A Technical Guide to the Spectroscopic Characterization of 1-(1-Phenylethyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(1-Phenylethyl)piperazine hydrochloride (HCl). In the absence of a comprehensive, publicly available dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral characteristics. By synthesizing data from closely related analogs and foundational spectroscopic theory, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, structural elucidation, and quality assessment of 1-(1-Phenylethyl)piperazine HCl. Each section provides predicted data, a causal explanation for the spectral features, and validated experimental protocols for data acquisition.

Introduction

1-(1-Phenylethyl)piperazine is a derivative of piperazine, a ubiquitous heterocyclic scaffold in medicinal chemistry.[1] Its structural motif, featuring a chiral phenylethyl group, makes it a valuable building block in the synthesis of pharmacologically active agents.[1] The hydrochloride salt form is often preferred to enhance stability and aqueous solubility.

Accurate structural confirmation and purity assessment are critical in the development of any chemical entity. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will detail the predicted spectroscopic signature of 1-(1-Phenylethyl)piperazine HCl, providing a benchmark for its analytical characterization.

Molecular Structure

The chemical structure of the 1-(1-Phenylethyl)piperazine free base and its protonated hydrochloride salt form are essential for interpreting its spectra.

Caption: Molecular structures of 1-(1-Phenylethyl)piperazine and its HCl salt.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. The predicted spectrum of 1-(1-Phenylethyl)piperazine HCl in a solvent like DMSO-d₆ or D₂O will display distinct signals for the aromatic, methine, piperazine, and methyl protons.

Causality and Interpretation:

  • Aromatic Protons (H-Ar): The five protons on the phenyl ring are expected to appear in the range of 7.2-7.4 ppm. Due to their similar electronic environments, they will likely present as a complex multiplet.[2]

  • Methine Proton (H-a): The single proton on the benzylic carbon is significantly deshielded by the adjacent phenyl ring and nitrogen atom. It is expected to be a quartet due to coupling with the three methyl protons (n+1 rule). Its chemical shift will be around 3.5-4.0 ppm.

  • Piperazine Protons (H-c, H-d, H-e, H-f): In the HCl salt, the piperazine ring is protonated, likely at the N-4 position. This causes a downfield shift for all piperazine protons compared to the free base. The protons on carbons adjacent to the nitrogens will be the most deshielded. Due to the asymmetric substitution and chair conformation, the axial and equatorial protons are diastereotopic, leading to complex multiplets. We can predict two broad regions for these 8 protons, likely around 2.8-3.5 ppm.

  • Methyl Protons (H-b): The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton. This signal is expected to be the most upfield, around 1.4-1.6 ppm.[2]

  • N-H Protons: The two protons on the protonated nitrogen (N-4) and the proton on the other nitrogen (if proton exchange is slow) will appear as broad signals, often in the 9-12 ppm range in DMSO-d₆, and will exchange with D₂O.

Predicted ¹H NMR Data Summary

LabelProtonsPredicted δ (ppm)Predicted MultiplicityIntegration
H-ArPhenyl7.2 - 7.4multiplet (m)5H
H-a-CH (Ph)-3.5 - 4.0quartet (q)1H
H-c,d,e,fPiperazine2.8 - 3.5multiplet (m)8H
H-b-CH₃1.4 - 1.6doublet (d)3H
N-HNH₂⁺9.0 - 12.0broad singlet (br s)2H

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(1-Phenylethyl)piperazine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required (for non-D₂O solvents).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to encompass all expected signals (e.g., 0-13 ppm).

    • Ensure a sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis to the residual solvent peak or TMS (0 ppm).

    • Integrate the signals to determine the relative ratio of protons.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.

Causality and Interpretation:

  • Aromatic Carbons (C-Ar): The phenyl ring will show four distinct signals: one for the ipso-carbon (C-g, attached to the ethyl group), two for the ortho/meta carbons (C-h, C-i), and one for the para carbon (C-j). The ipso-carbon will be around 140-145 ppm, while the others will be in the typical aromatic region of 125-130 ppm.[3]

  • Methine Carbon (C-a): This benzylic carbon is attached to a nitrogen and a phenyl group, leading to a downfield shift, predicted to be in the 60-65 ppm range.

  • Piperazine Carbons (C-c, C-d): Due to the asymmetry, the four carbons of the piperazine ring are not equivalent. The two carbons adjacent to the substituted nitrogen (C-c) will have a different chemical shift from the two carbons adjacent to the protonated nitrogen (C-d), both expected in the 40-55 ppm range.[4]

  • Methyl Carbon (C-b): The methyl carbon will be the most shielded and appear at the highest field, around 18-22 ppm.

Predicted ¹³C NMR Data Summary

LabelCarbon AtomPredicted δ (ppm)
C-gC-ipso140 - 145
C-h,i,jC-Aromatic125 - 130
C-a-C H(Ph)-60 - 65
C-cPiperazine (N1-side)50 - 55
C-dPiperazine (N4-side)40 - 45
C-b-CH₃18 - 22

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup: Use the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration).

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Causality and Interpretation:

  • N-H⁺ Stretch: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption band from approximately 2400 to 3000 cm⁻¹. This is due to the stretching vibration of the N-H bonds in the secondary ammonium ion (-NH₂⁺-), which is broadened by hydrogen bonding.[5][6]

  • C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the piperazine ring, methine, and methyl groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).[7]

  • Aromatic C=C Bends: Overtones and combination bands for the aromatic ring typically appear as a series of weak absorptions in the 1650-2000 cm⁻¹ region. C=C stretching vibrations within the ring will show sharp, medium-intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-H Bends: Aliphatic C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will be visible in the 1375-1470 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibrations for both the aliphatic amine and the aryl-alkyl amine will appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹.[7]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3030Medium-WeakAromatic C-H Stretch
2980 - 2850StrongAliphatic C-H Stretch
3000 - 2400Strong, Very BroadN-H⁺ Stretch (Ammonium Salt)
~1600, ~1475Medium, SharpAromatic C=C Stretch
1470 - 1375MediumAliphatic C-H Bend
1250 - 1100MediumC-N Stretch

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 1-(1-Phenylethyl)piperazine HCl powder directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of molecular weight and structural features. For an HCl salt, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal.

Causality and Interpretation:

  • Molecular Ion: In ESI+ mode, the spectrum will show the protonated molecule of the free base, [M+H]⁺. Given the molecular weight of the free base is 190.28 g/mol , the primary ion observed will be at m/z 191.15 .[8]

  • Major Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the C-N bond between the phenylethyl group and the piperazine ring. This is a benzylic cleavage, which is highly favored as it leads to a stable secondary benzylic carbocation or a related tropylium ion.[9][10]

    • Fragment 1 (m/z 105): Cleavage of the bond between the methine carbon and the piperazine nitrogen will yield the phenylethyl cation, [C₈H₉]⁺ , with an m/z of 105. This is expected to be a very prominent, if not the base, peak.[11]

    • Fragment 2 (m/z 86): The other part of the molecule would be the neutral piperazine ring. However, fragmentation within the piperazine ring itself can also occur. Cleavage of the piperazine ring can lead to characteristic fragments. A common fragment from a piperazine ring is the [C₄H₈N]⁺ ion at m/z 70 , resulting from the loss of an ethylenimine group.[10]

G parent [M+H]⁺ m/z 191.15 frag1 Phenylethyl Cation [C₈H₉]⁺ m/z 105.07 parent->frag1 Benzylic Cleavage frag2 Piperazine Fragment [C₄H₈N]⁺ m/z 70.07 parent->frag2 Ring Cleavage

Caption: Predicted major fragmentation pathway for 1-(1-Phenylethyl)piperazine.

Predicted Mass Spectrometry Data

m/zPredicted IonNotes
191.15[M+H]⁺Molecular ion of the free base
105.07[C₈H₉]⁺Base peak due to stable phenylethyl cation
70.07[C₄H₈N]⁺Characteristic fragment from piperazine ring

Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Operate in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the source or inject it via an LC system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 191.15) and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.[10]

  • Data Analysis: Identify the m/z values of the molecular ion and major fragments. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This guide provides a predictive but comprehensive spectroscopic framework for the analysis of 1-(1-Phenylethyl)piperazine HCl. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers. The detailed protocols provide a validated methodology for obtaining high-quality experimental data. By comparing empirical results with the data presented herein, scientists can confidently confirm the structure and identity of this important chemical intermediate.

References

The Piperazine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and synthetic tractability, have rendered it a "privileged scaffold" in drug discovery.[1][2][3] This technical guide provides an in-depth exploration of the diverse therapeutic targets of piperazine derivatives, offering a rationale-driven perspective on their mechanisms of action and the experimental methodologies employed to validate their therapeutic potential. We will delve into the major classes of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and other key proteins implicated in a wide array of pathologies, from central nervous system disorders to oncology and infectious diseases. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a survey of the field but also actionable insights into the experimental design and validation of novel piperazine-based therapeutics.

The Piperazine Moiety: A Chameleon in Drug Design

The prevalence of the piperazine scaffold in a multitude of FDA-approved drugs is a testament to its remarkable versatility.[1][2][4] Its two nitrogen atoms provide opportune handles for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][5] This adaptability enables the creation of vast chemical libraries with diverse biological activities, targeting a wide spectrum of diseases including cancer, neurological disorders, and microbial infections.[3][6][7]

The strategic incorporation of the piperazine ring can enhance a molecule's aqueous solubility, improve its oral bioavailability, and modulate its ADME (absorption, distribution, metabolism, and excretion) profile.[5] Furthermore, the piperazine core can act as a rigid linker between two pharmacophores or as a central scaffold from which pharmacophoric elements can be projected to interact with specific binding pockets on a target protein.[1]

G-Protein Coupled Receptors (GPCRs): A Major Playground for Piperazine Derivatives

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Piperazine derivatives have demonstrated remarkable success in modulating the activity of various GPCRs, particularly those involved in neurotransmission.

Serotonin (5-HT) and Dopamine (D₂) Receptors: Key Targets in CNS Disorders

Arylpiperazine derivatives are a well-established class of ligands for serotonin and dopamine receptors, forming the basis for many antipsychotic, antidepressant, and anxiolytic drugs.[8][9][10]

Mechanism of Action: Arylpiperazines typically act as agonists, partial agonists, or antagonists at these receptors. The aryl group often engages in π-π stacking interactions within the receptor's binding pocket, while the basic nitrogen of the piperazine ring forms a crucial salt bridge with an acidic residue, such as an aspartate, in the transmembrane domain of the receptor.[1] This interaction is fundamental for anchoring the ligand and initiating or blocking the downstream signaling cascade.

Signaling Pathway:

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Piperazine Derivative Piperazine Derivative GPCR 5-HT/D₂ Receptor Piperazine Derivative->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulation

Caption: GPCR signaling cascade initiated by a piperazine derivative.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test piperazine derivative for the human 5-HT₁ₐ receptor.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 (Human Embryonic Kidney 293) cells are a common choice for heterologous expression of GPCRs because they have low endogenous receptor expression, are easy to transfect and culture, and provide a robust and reproducible system for studying receptor-ligand interactions.[11][12][13] CHO (Chinese Hamster Ovary) cells are another suitable option, known for their stability in long-term culture and high protein expression levels.[3][6][14][15]

  • Radioligand: [³H]-8-OH-DPAT is a high-affinity and selective agonist for the 5-HT₁ₐ receptor, making it an excellent tool to probe the binding of other compounds.

  • Non-specific Binding: Serotonin (5-HT) is used at a high concentration to define non-specific binding, as it will saturate all 5-HT₁ₐ receptors, leaving only the binding of the radioligand to non-receptor components.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]-8-OH-DPAT (e.g., 1 nM).

    • Add increasing concentrations of the test piperazine derivative.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled serotonin (e.g., 10 µM).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data: Binding Affinities of Piperazine Derivatives at Serotonin and Dopamine Receptors

Compound ClassTargetKi (nM) RangeReference(s)
Arylpiperazines5-HT₁ₐ0.57 - 12.9[16][17][18][19][20][21]
ArylpiperazinesD₂48 - 53[1][16]
Indole-based PiperazinesD₂53[1]
Indole-based PiperazinesD₃0.72 - 20[1][2]

Ion Channels: Modulating Neuronal Excitability and Beyond

Piperazine derivatives have emerged as potent modulators of various ion channels, particularly voltage-gated calcium channels (VGCCs), which play critical roles in neurotransmission, muscle contraction, and other physiological processes.

Voltage-Gated Calcium Channels (VGCCs): Targets for Pain and Neurological Disorders

Several piperazine-containing compounds have been identified as blockers of T-type and N-type calcium channels, making them promising candidates for the treatment of neuropathic pain and epilepsy.[22][23][24]

Mechanism of Action: Piperazine derivatives can physically occlude the pore of the calcium channel or bind to allosteric sites to modulate its gating properties.[25] This inhibition of calcium influx leads to a reduction in neurotransmitter release from presynaptic terminals and a decrease in neuronal excitability.[25][26]

Signaling Pathway:

VGCC_Signaling Depolarization Depolarization VGCC Voltage-Gated Calcium Channel Depolarization->VGCC Opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Piperazine Piperazine Piperazine->VGCC Blocks Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release

Caption: Inhibition of neurotransmitter release by a piperazine-based VGCC blocker.

Experimental Protocol: Cell-Based Functional Assay for Calcium Channel Blockade

This protocol describes a fluorescence-based assay to measure the inhibition of VGCCs by piperazine derivatives in a cellular context.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 or CHO cells stably expressing the specific VGCC subtype of interest (e.g., Caᵥ3.2 for T-type channels) are used to isolate the activity of the target channel.

  • Calcium Indicator Dye: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free intracellular calcium. The increase in fluorescence intensity is directly proportional to the influx of calcium through the channels.

  • Depolarizing Agent: Potassium chloride (KCl) is used to depolarize the cell membrane, which opens the voltage-gated calcium channels and initiates calcium influx.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the target VGCC in a 96-well plate.

    • Incubate the cells overnight to allow for attachment.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with Fluo-4 AM dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add the test piperazine derivative at various concentrations to the wells.

    • Incubate for a short period to allow the compound to interact with the channels.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Inject a solution of KCl to depolarize the cells and trigger calcium influx.

    • Continuously measure the fluorescence intensity over time to monitor the calcium transient.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the calcium response against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value.

Quantitative Data: Inhibitory Activity of Piperazine Derivatives on VGCCs

Compound ClassTargetIC₅₀ (nM) RangeReference(s)
DiphenylpiperazinesN-type (Caᵥ2.2)10 - 150[23]
Disubstituted PiperazinesT-type (Caᵥ3.2)~4000[22][27]
Piperazinyl Bicyclic Derivativesα2δ-1 subunitSingle-digit nM affinities (Ki)[28]

Enzymes: A Diverse Array of Targets for Piperazine-Based Inhibitors

The synthetic accessibility of the piperazine scaffold has enabled its incorporation into a wide range of enzyme inhibitors, targeting key enzymes in various diseases.

Acetylcholinesterase (AChE): A Target for Alzheimer's Disease

Piperazine derivatives have been developed as inhibitors of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[8]

Mechanism of Action: Piperazine-based AChE inhibitors can act as reversible or irreversible inhibitors.[29] They typically bind to the active site of the enzyme, preventing the substrate, acetylcholine, from accessing it.[29] The piperazine moiety can interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule interact with the catalytic active site (CAS).[30]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Causality Behind Experimental Choices:

  • Substrate: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the sulfhydryl group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0).

    • Add DTNB solution.

    • Add the test piperazine derivative at various concentrations.

    • Add a solution of AChE enzyme.

    • Pre-incubate the mixture for a short period.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Immediately measure the absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antifungal Targets: Disrupting Fungal Cell Wall Integrity

Piperazine derivatives have shown promise as antifungal agents by targeting enzymes essential for fungal cell wall synthesis.[31]

Target: 1,3-β-D-glucan synthase is a key enzyme that synthesizes β-glucan, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Experimental Protocol: (1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the activity of 1,3-β-D-glucan synthase by quantifying the incorporation of a radiolabeled substrate into the glucan polymer. A fluorescence-based alternative using aniline blue is also available.[10][32]

Methodology (Radioactive Assay):

  • Enzyme Preparation:

    • Prepare a microsomal fraction containing the 1,3-β-D-glucan synthase from a fungal source (e.g., Candida albicans).

  • Reaction Mixture:

    • In a reaction tube, combine a buffer (e.g., Tris-HCl, pH 7.5), the test piperazine derivative, and the enzyme preparation.

    • Initiate the reaction by adding UDP-[¹⁴C]glucose.

    • Incubate at a specific temperature (e.g., 30°C) for a defined time.

  • Product Separation and Quantification:

    • Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

    • Filter the mixture to collect the insoluble [¹⁴C]-labeled glucan product.

    • Wash the filter to remove unincorporated substrate.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Anticancer Targets: Inducing Apoptosis and Inhibiting Cell Proliferation

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various proteins involved in cancer cell survival and proliferation.[31]

Bcl-2 Family Proteins: Promoting Apoptosis

Many piperazine-based compounds have been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family.

Mechanism of Action: These piperazine derivatives can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and up-regulate the expression of pro-apoptotic proteins like Bax. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases 9 and 3.

Experimental Workflow for Evaluating Anticancer Activity:

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HeLa) MTT_Assay MTT Assay (Cytotoxicity) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Active Compounds Western_Blot Western Blot (Bcl-2, Bax, Caspases) Apoptosis_Assay->Western_Blot Confirm Mechanism Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Promising Candidates Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth

Caption: Experimental workflow for the evaluation of piperazine-based anticancer agents.

Rationale for Cell Line Selection in Anticancer Screening:

The choice of cancer cell lines is critical for obtaining clinically relevant data.[31][33][34][35] The NCI-60 panel, a collection of 60 human tumor cell lines, is a valuable resource for broad-spectrum anticancer screening.[33] For hypothesis-driven studies, cell lines should be selected based on the expression levels and mutational status of the intended target of the piperazine derivative.[33][34]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic versatility and favorable physicochemical properties have enabled the development of a vast and diverse chemical space of bioactive molecules. The examples highlighted in this guide underscore the broad applicability of piperazine derivatives in targeting a multitude of proteins implicated in human diseases.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Designing piperazine derivatives with higher selectivity for their intended targets to minimize off-target effects and improve their safety profiles.

  • Polypharmacology: Intentionally designing piperazine-based ligands that can modulate multiple targets simultaneously, which may offer enhanced therapeutic efficacy for complex diseases.

  • Novel Scaffolds: Exploring novel chemical modifications and elaborations of the piperazine core to access new chemical space and identify compounds with novel mechanisms of action.

  • Advanced Screening Platforms: Utilizing high-throughput screening technologies and sophisticated cell-based assays to more efficiently identify and characterize promising piperazine-based drug candidates.

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of 1-(1-Phenylethyl)piperazine hydrochloride. In the absence of extensive direct toxicological data for this specific molecule, this guide employs a predictive approach grounded in the known toxicological profiles of its core structural components: the phenylethylamine moiety and the piperazine ring. By synthesizing data from analogous compounds and adhering to internationally recognized testing guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), this document outlines a robust framework for evaluating the safety of this compound. This guide is intended to serve as a vital resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols to facilitate a thorough risk assessment.

Introduction

This compound is a piperazine derivative with potential applications as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1] As with any novel chemical entity intended for potential therapeutic use, a thorough understanding of its safety and toxicity profile is paramount. This guide provides a detailed examination of the known and predicted toxicological properties of this compound, offering a structured approach to its preclinical safety evaluation.

The toxicological assessment of a new chemical entity is a complex, multi-faceted process. It requires a deep understanding of the compound's chemical properties, its likely metabolic fate, and its potential interactions with biological systems. This guide is structured to walk the reader through these critical areas, beginning with the fundamental chemical and physical properties of the molecule and progressing to a comprehensive, tiered strategy for toxicological testing.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for designing and interpreting toxicological studies. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for systemic toxicity.

PropertyValueSource
CAS Number 436099-96-6 (hydrochloride); 69628-75-7 (free base)[2]
Molecular Formula C₁₂H₁₉ClN₂[3]
Molecular Weight 226.75 g/mol (hydrochloride)[4]
Appearance Solid[5]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[2][5][6]

Predicted Metabolism and Toxicokinetics

The metabolism of piperazine derivatives is often extensive and primarily mediated by cytochrome P450 (CYP) enzymes, with subsequent glucuronidation or sulfation.[5][7] For N-substituted piperazines, N-dealkylation is a common metabolic pathway.[8] The phenylethylamine portion of the molecule is likely to undergo oxidation.

A proposed metabolic pathway for this compound is presented below. The primary routes of metabolism are predicted to be N-dealkylation of the piperazine ring and oxidation of the phenylethyl group.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1-(1-Phenylethyl)piperazine Metabolite1 1-Phenylethanol Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Piperazine Parent->Metabolite2 N-dealkylation Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 UGT/SULT Metabolite2->Conjugate1 UGT/SULT

Caption: Predicted metabolic pathway of 1-(1-Phenylethyl)piperazine.

A Comprehensive Toxicological Testing Strategy

A tiered and systematic approach to toxicological testing is essential to characterize the safety profile of this compound. The following strategy is based on established international guidelines.

Toxicological Testing Workflow Start Test Compound: 1-(1-Phenylethyl)piperazine HCl InSilico In Silico Toxicity Prediction Start->InSilico InVitro In Vitro Toxicity Assays InSilico->InVitro AcuteTox Acute Toxicity Studies (OECD 420/423/425) InVitro->AcuteTox SafetyPharm Safety Pharmacology (ICH S7A) AcuteTox->SafetyPharm Genotox Genotoxicity Testing (ICH S2(R1)) SafetyPharm->Genotox ReproTox Reproductive & Developmental Toxicity (ICH S5(R3)) Genotox->ReproTox Carcinogenicity Carcinogenicity Studies (ICH S1A/S1B) ReproTox->Carcinogenicity RiskAssessment Comprehensive Risk Assessment Carcinogenicity->RiskAssessment

Caption: A tiered workflow for the toxicological evaluation of 1-(1-Phenylethyl)piperazine HCl.

In Silico Toxicity Prediction

Before embarking on extensive in vitro and in vivo studies, computational toxicology tools can provide valuable initial insights into the potential toxicities of a compound.[9][10][11] These tools use quantitative structure-activity relationship (QSAR) models to predict a range of toxicological endpoints based on the chemical structure.

Recommended Tools:

  • ProTox-II: Predicts various toxicity endpoints, including oral toxicity, organ toxicity, and toxicological pathways.[12]

  • Toxicity Estimation Software Tool (T.E.S.T.): Developed by the U.S. EPA, this tool estimates toxicity using various QSAR methodologies.[13]

In Vitro Toxicity Assays

In vitro assays are crucial for early-stage toxicity screening, providing data on cytotoxicity, genotoxicity, and specific organ toxicity without the use of live animals.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Plate human liver carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells with the test compound for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of a substance.[14] The OECD provides several guidelines for acute oral toxicity testing.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain).

  • Dose Selection: Based on in silico and in vitro data, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.

  • Administration: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

  • Stepwise Dosing: Depending on the outcome for the first animal, dose additional animals in a stepwise manner to identify the dose that causes evident toxicity but no mortality.

  • Data Collection: Record clinical signs, body weight changes, and any mortalities.

  • Pathology: Conduct a gross necropsy of all animals at the end of the study.

Safety Pharmacology

Safety pharmacology studies are essential to identify potential adverse effects on vital physiological functions.[15] The ICH S7A guideline recommends a core battery of tests to evaluate the cardiovascular, respiratory, and central nervous systems.[6][16][17]

Experimental Protocol: Cardiovascular Safety Assessment in Conscious Telemetered Dogs (ICH S7A)

  • Animal Model: Use purpose-bred dogs surgically implanted with telemetry devices.

  • Acclimatization: Allow animals to acclimatize to the study conditions.

  • Dose Administration: Administer single oral doses of this compound at three increasing dose levels.

  • Data Acquisition: Continuously record electrocardiogram (ECG), blood pressure, and heart rate for at least 24 hours post-dose.

  • Data Analysis: Analyze the data for changes in QT interval, heart rate, and blood pressure.

Genotoxicity

Genotoxicity testing is performed to detect any potential for the test compound to induce mutations or chromosomal damage.[18][19] A standard battery of in vitro and in vivo tests is recommended by the ICH S2(R1) guideline.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

  • Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies.

  • Analysis: A significant, dose-related increase in the number of revertant colonies indicates a positive result.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of the compound on fertility and embryonic development.[2][20][21][22]

Experimental Protocol: Fertility and Early Embryonic Development Study (ICH S5(R3))

  • Animal Model: Use sexually mature male and female rats.

  • Dosing: Administer this compound to males for a full spermatogenic cycle and to females for two full estrous cycles before mating.

  • Mating: Mate the treated animals.

  • Endpoints: Evaluate mating performance, fertility indices, and early embryonic development (e.g., implantation sites, corpora lutea).

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumorigenic potential of a compound.[3][23][24][25][26] These are typically conducted if there is a cause for concern from genotoxicity studies or the intended clinical use is for chronic conditions.

Conclusion

The safety and toxicity profile of this compound is not yet fully characterized through direct experimental data. However, based on the known toxicology of its constituent phenylethylamine and piperazine moieties, a comprehensive evaluation is both possible and necessary. This guide provides a scientifically rigorous framework for such an evaluation, grounded in established international regulatory guidelines. By following the proposed tiered testing strategy, researchers and drug development professionals can systematically and efficiently characterize the potential risks associated with this compound, ensuring a robust data package for regulatory submission and, ultimately, safeguarding human health.

References

Methodological & Application

Application Notes and Protocols for In Vivo Assessment of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 1-(1-Phenylethyl)piperazine hydrochloride, a piperazine derivative with potential psychoactive properties. Drawing upon established methodologies for analogous compounds, this guide details protocols for acute toxicity assessment, formulation and administration, and behavioral pharmacology assays in a murine model. The presented protocols are designed to assess the potential anxiolytic, antidepressant-like, and stimulant effects of the compound, while ensuring scientific rigor and animal welfare.

Introduction: The Scientific Context of this compound

This compound belongs to the phenylpiperazine class of compounds, a scaffold known for its diverse interactions with the central nervous system (CNS). Derivatives of phenylpiperazine have been investigated for a wide range of pharmacological activities, including antidepressant, anxiolytic, antipsychotic, and antitumor effects.[1] Many of these effects are mediated through interactions with serotonergic and dopaminergic receptor systems.[2][3] Given its structural similarity to other psychoactive piperazine derivatives, it is hypothesized that this compound may exhibit modulatory effects on mood and behavior.

The hydrochloride salt form of the compound suggests aqueous solubility, facilitating its formulation for in vivo administration.[4] This application note provides a foundational framework for the initial in vivo characterization of this compound, focusing on establishing a preliminary safety profile and assessing its potential behavioral effects in mice. The protocols outlined herein are based on established preclinical models for evaluating novel psychoactive substances.[1][5][6]

Preclinical In Vivo Workflow

The following diagram outlines the suggested experimental workflow for the in vivo characterization of this compound.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Behavioral Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound Acquisition & Purity Analysis Compound Acquisition & Purity Analysis Acute Toxicity Study (LD50 Estimation) Acute Toxicity Study (LD50 Estimation) Compound Acquisition & Purity Analysis->Acute Toxicity Study (LD50 Estimation) Dose Range Selection Dose Range Selection Acute Toxicity Study (LD50 Estimation)->Dose Range Selection Open Field Test (Locomotor Activity) Open Field Test (Locomotor Activity) Dose Range Selection->Open Field Test (Locomotor Activity) Elevated Plus Maze (Anxiety) Elevated Plus Maze (Anxiety) Open Field Test (Locomotor Activity)->Elevated Plus Maze (Anxiety) Forced Swim Test (Antidepressant-like) Forced Swim Test (Antidepressant-like) Elevated Plus Maze (Anxiety)->Forced Swim Test (Antidepressant-like) Comprehensive Data Analysis Comprehensive Data Analysis Forced Swim Test (Antidepressant-like)->Comprehensive Data Analysis Report Generation Report Generation Comprehensive Data Analysis->Report Generation

Caption: Experimental workflow for in vivo studies.

Materials and Reagents

Material/ReagentSupplierCatalog No.
This compoundVariesVaries
Sterile Saline (0.9% NaCl)VariesVaries
pH meterVariesVaries
Sterile filters (0.22 µm)VariesVaries
Animal Model (e.g., C57BL/6 mice)VariesVaries
DiazepamVariesVaries
ImipramineVariesVaries

Protocol 1: Formulation and Administration

Rationale

The hydrochloride salt of the compound is expected to be soluble in aqueous solutions. A sterile, isotonic saline solution with a pH close to physiological levels is the recommended vehicle to minimize irritation and ensure biocompatibility upon administration.[4] Oral gavage is a common and less stressful route for administering compounds in mice for initial screening.[6]

Vehicle Preparation
  • Prepare a sterile 0.9% saline solution in a sterile container.

  • Adjust the pH of the saline solution to approximately 7.0-7.4 using a pH meter and sterile solutions of 0.1 M NaOH or 0.1 M HCl as needed.

  • Sterile-filter the final vehicle solution through a 0.22 µm filter into a sterile container.

Drug Solution Preparation
  • On the day of the experiment, weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the prepared sterile saline vehicle to achieve the desired final concentration.

  • Vortex the tube until the compound is completely dissolved. Visually inspect for any particulates.

  • Prepare fresh solutions for each experiment.

Administration
  • Route: Oral (gavage)

  • Volume: 10 mL/kg body weight of the animal.

  • Procedure:

    • Weigh the mouse to determine the correct volume of the drug solution to administer.

    • Gently restrain the mouse and use a proper-sized oral gavage needle.

    • Administer the solution slowly to avoid aspiration.

    • Observe the animal for a few minutes post-administration for any immediate adverse reactions.

Protocol 2: Acute Oral Toxicity (LD50 Estimation)

Rationale

An acute toxicity study is essential to determine the median lethal dose (LD50) and to identify the dose range for subsequent behavioral studies.[7] The up-and-down procedure is a refined method that reduces the number of animals required.

Experimental Design
  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

  • Group Size: Sequentially dosed, one animal at a time.

  • Dose Progression: Start with a conservative dose (e.g., 100 mg/kg) and increase or decrease the dose for the next animal by a factor of 1.5-2.0 depending on the outcome (survival or death) in the previously dosed animal.

  • Observation Period: 14 days post-administration.

Procedure
  • Administer a single oral dose of this compound to one mouse.

  • Observe the animal closely for the first 4 hours for clinical signs of toxicity (e.g., convulsions, tremors, sedation, altered gait).

  • Continue to observe the animals daily for 14 days, recording body weight and any signs of morbidity.

  • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

  • The LD50 is calculated based on the pattern of outcomes.

Protocol 3: Behavioral Pharmacology Assessment

Based on the pharmacology of related phenylpiperazine compounds which often exhibit serotonergic and dopaminergic activity, the following behavioral assays are recommended to screen for anxiolytic, antidepressant-like, and locomotor effects.[2][5][7]

Suggested Dose-Response Study

A study of a new phenylpiperazine derivative, LQFM005, showed anxiolytic and antidepressant-like effects in mice at oral doses of 12 and 24 µmol/kg.[7] The estimated LD50 for this compound was approximately 600 mg/kg.[7] The molecular weight of this compound is 226.75 g/mol . Based on this, the following doses are proposed for an initial dose-response study:

Dose Levelµmol/kgmg/kg
Low102.27
Medium204.54
High409.07
Open Field Test (Locomotor Activity)

This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment.[5] It is crucial for determining if the test compound has sedative or stimulant effects that could confound the results of other behavioral tests.[8]

  • Administer this compound or vehicle to the mice 30 minutes prior to testing.

  • Place each mouse individually in the center of the open field arena (e.g., a 40 cm x 40 cm x 30 cm box).

  • Allow the mouse to explore the arena for 10-15 minutes.

  • Record the session using a video camera mounted above the arena.

  • Analyze the video using an automated tracking system to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Elevated Plus Maze (EPM) - Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.[6][9] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.[9]

  • Administer the test compound, a positive control (e.g., diazepam, 1-2 mg/kg, i.p.), or vehicle 30 minutes prior to the test.

  • Place the mouse in the center of the plus-maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera and score the following parameters:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms compared to the vehicle-treated group.

Forced Swim Test (FST) - Antidepressant-like Activity

The FST is a common screening tool for antidepressant-like activity.[1][10] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant medications are known to reduce the duration of this immobility.[1]

  • Administer the test compound, a positive control (e.g., imipramine, 15-30 mg/kg, i.p.), or vehicle 30-60 minutes before the test.

  • Place the mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C).

  • The test session lasts for 6 minutes.

  • Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Data Analysis and Interpretation

Data from the behavioral assays should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group. Results should be presented as mean ± SEM. It is crucial to correlate the findings from the different tests. For instance, an effect in the EPM or FST should be interpreted in the context of any observed changes in locomotor activity.

Safety Precautions

This compound is harmful if swallowed and causes serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: Preparation and Use of 1-(1-Phenylethyl)piperazine Hydrochloride for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation and application of 1-(1-Phenylethyl)piperazine hydrochloride solutions for cell culture experiments. As a piperazine derivative, this compound is utilized in various research contexts, and its efficacy in in vitro studies is critically dependent on proper handling, dissolution, and storage.[1] This guide outlines the chemical properties, safety considerations, and detailed, field-proven protocols for creating stable, high-concentration stock solutions and sterile working solutions for cell-based assays. Furthermore, it presents a foundational workflow for assessing the compound's cytotoxic effects, ensuring experimental reproducibility and data integrity.

Compound Profile and Safety Imperatives

This compound is a research chemical often used as a drug intermediate or for screening purposes.[2][3][4] Its hydrochloride salt form generally confers greater stability and potential for aqueous solubility compared to its free base.[5] However, for cell culture applications, a non-aqueous, high-concentration stock is the industry standard to ensure precision and minimize solvent effects.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundMedChemExpress[2]
CAS Number 436099-96-6MedChemExpress[2][3]
Molecular Formula C₁₂H₁₉ClN₂MedChemExpress[3]
Molecular Weight 226.75 g/mol MedChemExpress[3]
Appearance White to off-white solidMedChemExpress[3]
Purity ≥95% (Lot-dependent)MedChemExpress[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)MedChemExpress[2][3]
Hazard Identification and Safety Precautions

As a Senior Application Scientist, I cannot overstate the importance of safety. This compound must be handled with appropriate care in a laboratory setting.

  • Hazards: 1-(1-Phenylethyl)piperazine and its salts are classified as harmful if swallowed and cause serious eye irritation.[6][7][8] They may also cause skin and respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling the solid compound or its solutions.[9]

  • Handling: Weigh and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

Refer to the manufacturer's Safety Data Sheet (SDS) for complete hazard and handling information before beginning any work.[8][9]

The Cornerstone of Reproducibility: Stock Solution Preparation

The preparation of a concentrated stock solution is a foundational step in any cell-based screening workflow. This approach ensures that the volume of solvent added to the cell culture medium is negligible, thereby preventing solvent-induced artifacts.

The Causality Behind Experimental Choices:

  • Why DMSO? Dimethyl sulfoxide is the solvent of choice due to the high solubility of this compound, reported at up to 250 mg/mL.[2][3][4] This allows for the creation of a highly concentrated master stock. It is critical to use anhydrous, cell-culture grade DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[2][3]

  • Why a High Concentration? A high concentration (e.g., 100 mM) allows for minuscule volumes to be used for subsequent dilutions, keeping the final DMSO concentration in the cell culture well below cytotoxic levels (typically <0.5%, ideally ≤0.1%).[10][11]

  • Why Aliquot? Small molecules can be sensitive to degradation from repeated freeze-thaw cycles.[2][10] Aliquoting the master stock into single-use volumes preserves the integrity and activity of the compound over its shelf life.[11]

Workflow for Solution Preparation

G powder Weigh Solid Compound (1-(1-Phenylethyl)piperazine HCl) dmso Add Anhydrous DMSO to achieve Master Stock Conc. powder->dmso dissolve Vortex & Sonicate for Complete Dissolution dmso->dissolve sterilize Filter Sterilize (0.2 µm Syringe Filter) dissolve->sterilize aliquot Aliquot into Sterile Tubes (Single-Use Volumes) sterilize->aliquot store Store at -80°C (Long-Term Storage) aliquot->store dilute Prepare Working Solutions (Dilute in Culture Medium) store->dilute Use one aliquot per experiment

Caption: Master stock solution preparation workflow.

Protocol: Preparation of a 100 mM Master Stock Solution

This protocol describes the preparation of a 100 mM master stock solution, a common starting concentration for many screening applications.

Materials:

  • This compound (MW: 226.75 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer and water bath sonicator

  • Sterile 0.2 µm syringe filter

Methodology:

  • Calculation: Determine the mass of the compound needed.

    • To prepare 1 mL of a 100 mM (0.1 M) solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 0.1 mol/L × 0.001 L × 226.75 g/mol × 1000 mg/g = 22.68 mg

  • Weighing: On an analytical balance, carefully weigh out 22.68 mg of this compound powder. For smaller quantities, it is often more practical to weigh a smaller amount (e.g., 5 mg) and adjust the DMSO volume accordingly. For quantities under 10 mg, it is best practice to add solvent directly to the supplier's vial to avoid loss of material.[10]

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[12] Visually inspect to ensure a clear, precipitate-free solution.

  • Sterilization (Self-Validation Step):

    • To ensure the sterility of your stock solution for cell culture use, filter it through a 0.2 µm syringe filter into a sterile collection tube. This step is crucial for preventing contamination of your cell cultures.[10]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each tube with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots according to the recommended conditions to ensure stability.

Table 2: Storage and Stability of Stock Solutions

FormStorage Temp.Recommended DurationSpecial Conditions
Solid Powder Room Temperature3 yearsStore in a dry, dark place.
Stock Solution in DMSO -20°C1 yearAliquot to avoid freeze-thaw cycles.[2][3]
Stock Solution in DMSO -80°C2 yearsPreferred for long-term storage.[2][3]
Working Solutions 2-8°CUse within 24 hoursPrepare fresh from stock before each experiment.[11][12]

(Storage information is based on data from MedChemExpress and general best practices for small molecules).[2][3][11]

Protocol: Preparation of Working Solutions for Cell Treatment

This protocol details the creation of a dilution series from the master stock for treating cells in a typical 96-well plate format, a common requirement for determining dose-response curves and IC₅₀ values.[13]

Serial Dilution Workflow```dot

G cluster_0 Preparation of Intermediate Stock cluster_1 Serial Dilution in 96-Well Plate Master 100 mM Master Stock (in DMSO) Intermediate 1 mM Intermediate Stock (in Culture Medium) Master->Intermediate 1:100 dilution (e.g., 2 µL into 198 µL) Well1 Well 1: 10 µM (2 µL of 1mM stock + 198 µL medium) Intermediate->Well1 Well2 Well 2: 5 µM (100 µL from Well 1 + 100 µL medium) Well1->Well2 1:2 dilution Well3 Well 3: 2.5 µM (100 µL from Well 2 + 100 µL medium) Well2->Well3 1:2 dilution WellN ...and so on Well3->WellN

Caption: General workflow for a cell viability/cytotoxicity assay.

Protocol Outline (Example using a WST-1 based assay):

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Following the protocol in Section 4, treat the cells with your serial dilutions of this compound, including vehicle and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Execution: Add the WST-1 reagent (or similar metabolic dye like MTT/XTT) to each well according to the manufacturer's instructions. [13]5. Signal Development: Incubate for the recommended time (typically 1-4 hours) to allow for color development, which is proportional to the number of viable, metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data by setting the untreated control as 100% viability and the background (media only) as 0%. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The successful application of this compound in cell culture hinges on meticulous preparation and handling. By following these validated protocols—from utilizing high-purity DMSO for stock solutions to implementing proper controls in downstream assays—researchers can ensure the generation of reliable, reproducible, and high-integrity data. Adherence to these best practices is not merely procedural; it is fundamental to the principles of sound scientific investigation.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 1-(1-Phenylethyl)piperazine hydrochloride. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The method is designed for use in quality control and research environments to ensure the identity, purity, and strength of the substance. The described protocol adheres to the principles outlined in major pharmacopeias and regulatory guidelines, ensuring its suitability for its intended purpose.

Introduction and Scientific Rationale

1-(1-Phenylethyl)piperazine is a substituted piperazine derivative that serves as a critical building block in pharmaceutical synthesis.[1] Its molecular structure incorporates a phenyl group, which acts as a chromophore, making it amenable to direct analysis by UV spectroscopy.[2] The hydrochloride salt form enhances its aqueous solubility, facilitating sample preparation for HPLC analysis.

The primary objective of this work was to develop a straightforward and efficient HPLC-UV method. Reversed-phase chromatography was selected due to its wide applicability for separating compounds with varying degrees of hydrophobicity.[3] A C18 stationary phase was chosen as it provides excellent retention for non-polar and moderately polar compounds like the target analyte.[4] The mobile phase composition, pH, and organic modifier were systematically optimized to achieve a symmetrical peak shape, adequate retention, and resolution from potential impurities. The method validation was designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is accurate, precise, specific, and robust.[5]

Method Development Strategy: A Step-by-Step Approach

The development of a robust analytical method is a systematic process. The following workflow outlines the key decisions and optimizations undertaken.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Pre-Validation cluster_3 Phase 4: Full Method Validation (ICH Q2(R2)) A Analyte Characterization (Solubility, pKa, UV Spectrum) B Initial Column & Mobile Phase Selection A->B Informs initial conditions C UV Wavelength Optimization (PDA Scan) B->C D Mobile Phase Optimization (% Organic, pH, Buffer) C->D E Flow Rate & Temperature Adjustment D->E Fine-tuning F System Suitability Testing (Tailing, Plates, RSD) E->F G Forced Degradation Study (Specificity Check) F->G H Accuracy & Precision G->H I Linearity & Range H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for HPLC-UV method development and validation.

Analyte Characterization and Initial Conditions
  • Solubility: this compound is soluble in polar solvents like water and methanol, making these suitable for sample and mobile phase preparation.[4]

  • Chromophore: The presence of the phenyl ring suggests strong UV absorbance. A preliminary scan with a photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax), which is anticipated to be in the 254-265 nm range, typical for such structures.[6] For this method, 260 nm was chosen after experimental verification.

  • Column Selection: A C18 column is the workhorse of reversed-phase HPLC and is an excellent starting point.[7] A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: As a basic compound, controlling the mobile phase pH is critical to ensure a consistent ionization state and prevent peak tailing.[4] A mobile phase pH between 7.5 and 11 would keep the basic molecule non-polar, enhancing retention in reversed-phase mode.[4] Alternatively, a lower pH with a suitable buffer can also be effective. To begin, a simple mobile phase of acetonitrile and a phosphate buffer (pH 3.0) was selected to ensure protonation of the secondary amine, promoting good peak shape.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified water (18.2 MΩ·cm), this compound reference standard.

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of purified water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[8]

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines.[5][9]

System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[10] The parameters are typically evaluated by injecting the working standard solution six times.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.5%
% RSD of Retention Time ≤ 1.0%0.2%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, which showed no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) were also performed, indicating that the degradation products were well-resolved from the main analyte peak, thus confirming the stability-indicating nature of the method.

Linearity and Range

The linearity of the method was evaluated by analyzing five concentrations of the analyte ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%
Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the standard solution at 100% concentration on the same day. The % RSD was found to be less than 1.0%.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and different equipment. The % RSD between the two days' results was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations.

Robustness cluster_params Deliberate Variations Method Optimized Method Flow Flow Rate (±0.1 mL/min) Method->Flow pH Mobile Phase pH (±0.2 units) Method->pH Organic Organic Content (±2%) Method->Organic Temp Column Temp (±2 °C) Method->Temp Result System Suitability Passes Flow->Result pH->Result Organic->Result Temp->Result

References

Application Notes and Protocols for 1-(1-Phenylethyl)piperazine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigators

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for researchers on the application of 1-(1-Phenylethyl)piperazine hydrochloride in neuroscience. While direct and extensive pharmacological data for this specific compound are limited in publicly accessible literature, this guide synthesizes available information and leverages data from structurally related phenylpiperazine analogs to propose potential mechanisms of action and guide experimental design. The following sections detail the chemical properties of this compound, its potential as a modulator of dopaminergic and serotonergic systems, and provides detailed, field-proven protocols for its characterization in both in vitro and in vivo neuroscience research settings.

Introduction: Unveiling a Potential Neuromodulator

This compound is a piperazine derivative with a molecular structure that suggests potential interactions with key neurotransmitter systems in the central nervous system (CNS).[1] The piperazine scaffold is a common feature in a multitude of neuroactive compounds, and the phenylethyl moiety is present in many stimulants and psychoactive molecules.[1] This compound is primarily available as a research chemical and a drug intermediate for the synthesis of other active compounds. While comprehensive characterization is not yet available in peer-reviewed literature, its structural similarity to other well-studied phenylpiperazines makes it a compound of interest for investigating novel modulators of monoamine neurotransmission.

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 436099-96-6TargetMol
Molecular Formula C₁₂H₁₉ClN₂Medchemexpress
Molecular Weight 226.75 g/mol Medchemexpress
Appearance Crystalline solidN/A
Solubility Soluble in organic solvents such as DMSO. Preparation in aqueous solutions for in vivo use requires specific protocols (see Section 4).Medchemexpress, Smolecule

Inferred Pharmacological Profile: A Hypothesis-Driven Approach

Potential Interaction with the Dopaminergic System

Some sources suggest that 1-(1-Phenylethyl)piperazine may exhibit weak dopamine reuptake inhibition.[1] This is a plausible hypothesis given that many phenylethylamine-containing compounds interact with the dopamine transporter (DAT). For context, a structurally related compound, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is an exceptionally potent and selective DAT ligand, with a Ki value of 0.04 nM. While this compound lacks the chlorophenyl substitution and has a slightly different phenylethyl linkage, the potential for DAT interaction remains a key area for investigation.

Potential Interaction with the Serotonergic System

The phenylpiperazine moiety is a classic pharmacophore for serotonin (5-HT) receptor ligands. For instance, 1-(1-Naphthyl)piperazine, another phenylpiperazine derivative, acts as a non-selective, mixed serotonergic agent, exhibiting partial agonism at 5-HT₁ receptors and antagonism at 5-HT₂ receptors. It also shows affinity for various other 5-HT receptor subtypes. It is therefore highly probable that this compound also interacts with one or more 5-HT receptors. Preliminary information suggests a possible interaction with the serotonin transporter (SERT), which could contribute to antidepressant-like effects.[1]

Hypothesized Signaling Pathway Interactions:

The diagram below illustrates the potential points of interaction for this compound within a generic monoaminergic synapse, based on the pharmacology of related compounds.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging SERT_vesicle Serotonin Vesicle VMAT2->SERT_vesicle Packaging DAT Dopamine Transporter (DAT) DA_release Dopamine DA_vesicle->DA_release Exocytosis SERT Serotonin Transporter (SERT) SERT_release Serotonin SERT_vesicle->SERT_release Exocytosis MAO MAO D2R Dopamine D2 Receptor downstream Downstream Signaling D2R->downstream HT2AR Serotonin 5-HT2A Receptor HT2AR->downstream PEP 1-(1-Phenylethyl)piperazine Hydrochloride PEP->DAT Potential Inhibition (Weak) PEP->SERT Potential Interaction PEP->D2R Potential Interaction PEP->HT2AR Potential Interaction DA_release->DAT Reuptake DA_release->D2R SERT_release->SERT Reuptake SERT_release->HT2AR

Caption: Hypothesized interactions of 1-(1-Phenylethyl)piperazine at a monoaminergic synapse.

Experimental Protocols for Characterization

The following protocols are provided as a guide for researchers to characterize the neuropharmacological properties of this compound. These are standard, validated methods in neuroscience research.

In Vitro Characterization

3.1.1. Radioligand Receptor Binding Assays

This protocol allows for the determination of the binding affinity (Ki) of this compound for specific neurotransmitter receptors and transporters.

Workflow for a Receptor Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes, radioligand, and test compound at defined temperature and time A->D B Prepare radioligand (e.g., [3H]spiperone for D2R) B->D C Prepare serial dilutions of 1-(1-Phenylethyl)piperazine HCl C->D E Rapidly filter the mixture to separate bound from free radioligand D->E F Quantify radioactivity on the filters using liquid scintillation counting E->F G Generate competition curves and calculate Ki values F->G

Caption: Workflow for a radioligand receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) or prepare crude membrane fractions from rodent brain tissue (e.g., striatum for DAT, cortex for SERT).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Compound Dilution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors, [³H]citalopram for SERT), and the various dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

3.1.2. Neurotransmitter Uptake Assays

This protocol measures the ability of this compound to inhibit the reuptake of neurotransmitters like dopamine and serotonin into synaptosomes or cells expressing the respective transporters.

Step-by-Step Protocol:

  • Synaptosome or Cell Preparation: Prepare synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine uptake, cortex for serotonin uptake) or use cell lines stably expressing DAT or SERT.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of this compound or a reference compound (e.g., GBR-12909 for DAT, fluoxetine for SERT) for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined by running parallel experiments at 4°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification and Analysis: Quantify the radioactivity trapped inside the synaptosomes or cells using a scintillation counter. Calculate the IC50 value for the inhibition of uptake.

In Vivo Characterization

3.2.1. Preparation of this compound for In Vivo Administration

Due to its hydrochloride salt form, this compound may not be readily soluble in simple aqueous solutions for injection. The following protocol provides a reliable method for its solubilization.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of sterile saline to reach the final volume of 1 mL.

Note: This protocol yields a clear solution of ≥ 2.08 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh on the day of the experiment.

3.2.2. Behavioral Assays in Rodents

The following are examples of behavioral assays that can be used to investigate the potential psychoactive effects of this compound.

  • Locomotor Activity: To assess stimulant or sedative effects, place mice or rats in an open-field arena and record their horizontal and vertical movements over a set period (e.g., 60 minutes) after administration of the compound.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects, use an elevated plus maze consisting of two open and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Forced Swim Test: This test is a common screen for antidepressant-like activity. A reduction in immobility time after compound administration is indicative of a potential antidepressant effect.

  • Drug Discrimination: This paradigm can be used to assess the subjective effects of the compound. Animals are trained to discriminate between a known drug (e.g., a stimulant or a serotonergic agent) and saline. The ability of this compound to substitute for the training drug can provide insights into its mechanism of action.

Summary and Future Directions

This compound is a research compound with a chemical structure that suggests potential interactions with dopaminergic and serotonergic systems. While direct pharmacological data are currently lacking, the protocols outlined in this guide provide a clear path for its comprehensive characterization. Researchers are encouraged to use the provided methodologies to elucidate the binding affinities, functional potencies, and behavioral effects of this compound. Such studies will be crucial in determining its utility as a novel tool for neuroscience research and its potential as a scaffold for the development of new therapeutics targeting neurological and psychiatric disorders.

References

Application Notes and Protocols: Experimental Design for Studying Piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry.[1][2] These compounds have been investigated for various therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[3] Many piperazine derivatives exert their pharmacological effects by modulating monoamine pathways in the central nervous system (CNS).[3] The structural diversity of the piperazine ring allows for extensive modifications to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the preclinical evaluation of novel piperazine derivatives in animal models, covering essential stages from initial screening to safety assessment.

I. Preclinical Rationale and Model Selection

The initial step in designing an in vivo study is to establish a clear scientific rationale based on the putative mechanism of action of the piperazine derivative. Given their frequent activity on the CNS, animal models of neuropsychiatric disorders are often employed.[4][5][6][7]

Justification for Animal Models

Animal models are indispensable tools in the early phases of drug development to assess the safety and efficacy of new chemical entities before human trials. These models, while not perfect replicas of human disease, provide critical information on a drug's interaction with a complex biological system. The use of animals in research is governed by strict ethical guidelines, such as the "3Rs" principle (Replacement, Reduction, and Refinement), to ensure humane treatment and minimize animal use.[8][9][10]

Selecting the Appropriate Animal Model

The choice of animal model is contingent on the therapeutic target of the piperazine derivative. For CNS-active compounds, rodents (mice and rats) are the most common initial models due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.[11]

  • Neuropsychiatric Disorders: Modeling human neuropsychiatric conditions in animals is challenging due to the subjective nature of many symptoms.[6] Therefore, models are often based on inducing specific endophenotypes or symptoms rather than the full spectrum of a disorder.[5] Common approaches include genetic modifications, environmental stress induction, or pharmacological manipulations to mimic aspects of conditions like anxiety, depression, or schizophrenia.[4][7]

  • Cognitive Enhancement: For piperazine derivatives designed as cognition enhancers, models of induced cognitive deficits are utilized. For instance, scopolamine-induced amnesia in mice is a common model to assess pro-cognitive effects.[12]

A critical aspect of model selection is its construct validity , which refers to how well the model's underlying pathophysiology mirrors that of the human condition.[4][7]

Ethical Considerations

All animal experiments must be conducted in accordance with international and institutional ethical guidelines.[10][11] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure that animal welfare is prioritized and that the "3Rs" principles are implemented.[10]

II. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a piperazine derivative is fundamental to designing meaningful efficacy and safety studies.

Pharmacokinetic Studies

PK studies determine what the body does to the drug. Key parameters to assess in animal models include:

  • Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation. Some piperazine derivatives have been shown to enhance the oral bioavailability of other drugs by inhibiting efflux transporters like P-glycoprotein (P-gp).[13][14]

  • Maximum Concentration (Cmax) : The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.[14]

  • Half-life (t1/2) : The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC) : A measure of total drug exposure over time.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxInforms dosing schedules
AUC Total drug exposureReflects overall bioavailability
t1/2 Elimination half-lifeDetermines dosing frequency
F% Oral BioavailabilityIndicates absorption efficiency
Protocol: Basic Pharmacokinetic Study in Rats
  • Animal Model : Male Sprague-Dawley rats (n=3-4 per group).

  • Drug Formulation : The piperazine derivative should be formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). The formulation's pH can significantly impact solubility and absorption.[15]

  • Dosing : Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling : Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Analysis : Process blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).[15]

  • Data Analysis : Calculate PK parameters using appropriate software.

Pharmacodynamic Studies

PD studies investigate what the drug does to the body. This involves correlating drug exposure (PK) with a pharmacological response. For CNS-active piperazine derivatives, this could involve measuring changes in neurotransmitter levels, receptor occupancy, or behavioral endpoints.

III. Efficacy Evaluation: Behavioral Pharmacology

A battery of behavioral tests is crucial for characterizing the in vivo effects of piperazine derivatives, particularly for those targeting CNS disorders.[4] The choice of assays should be guided by the hypothesized mechanism of action and the intended therapeutic indication.

Models for Anxiety
  • Elevated Plus Maze (EPM) : This is a widely used test to screen for anxiolytic-like activity.[16][17] The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms.[16][17]

  • Light-Dark Box : This test is based on the innate aversion of rodents to brightly lit areas.[17][18] Anxiolytics increase the time spent in the light compartment.

  • Marble Burying Test : This assay is sensitive to anxiolytic and anti-compulsive drugs.[16] A reduction in the number of marbles buried is indicative of anxiolytic activity.[16]

Models for Depression
  • Forced Swim Test (FST) : This is a common screening tool for antidepressant activity.[19][20] Antidepressants decrease the duration of immobility, which is interpreted as a reduction in "behavioral despair".[20]

  • Tail Suspension Test (TST) : Similar to the FST, this test measures immobility in mice suspended by their tails.[20] A decrease in immobility suggests antidepressant-like effects.[20]

  • Chronic Social Defeat Stress : This is a more translationally relevant model that induces depression-like behaviors in rodents through repeated social stress.[16]

Protocol: Elevated Plus Maze for Anxiolytic Activity
  • Apparatus : A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals : Mice are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration : The piperazine derivative or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing : Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Data Collection : An automated tracking system records the time spent in and the number of entries into each arm.

  • Analysis : An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiolytic-like effects.

Workflow for Behavioral Screening

Caption: General workflow for behavioral pharmacology studies.

IV. Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[21][22][23] These studies are a regulatory requirement before initiating human clinical trials.[8][24]

Core Battery Studies

The International Council for Harmonisation (ICH) S7A guidelines recommend a core battery of tests to assess effects on the central nervous, cardiovascular, and respiratory systems.[22][24]

  • Central Nervous System : The Functional Observational Battery (FOB) or Irwin test is used to assess changes in behavior, coordination, sensory-motor reflexes, and body temperature in rodents.[23][25]

  • Cardiovascular System : Effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically evaluated in conscious, telemetered animals (e.g., dogs or non-human primates).[22][24] In vitro hERG assays are also conducted to assess the risk of QT interval prolongation.[22]

  • Respiratory System : Respiratory rate and tidal volume are measured, often using whole-body plethysmography in rodents.[24]

Table 2: Core Battery Safety Pharmacology Assessments

SystemKey Parameters AssessedCommon Animal Models
Central Nervous System Behavior, locomotion, coordination, reflexesRodents (rats, mice)
Cardiovascular System Blood pressure, heart rate, ECGDogs, Non-human primates
Respiratory System Respiratory rate, tidal volumeRodents (rats)

Experimental Design for CNS Safety

G cluster_0 Pre-Dose cluster_1 Dosing cluster_2 Post-Dose Assessment A Baseline FOB/ Irwin Observations B Administer Piperazine Derivative or Vehicle A->B C FOB/Irwin Observations at Multiple Time Points B->C D Monitor for Adverse Clinical Signs C->D

Caption: Flowchart for a typical CNS safety pharmacology study.

V. Data Interpretation and Reporting

The synthesis of data from pharmacokinetic, efficacy, and safety studies is crucial for making informed decisions about the progression of a piperazine derivative in the drug development pipeline.

  • Therapeutic Index : A key consideration is the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. A wider therapeutic index is generally desirable.

  • Translational Relevance : While animal models are essential, it is important to critically evaluate the translational relevance of the findings to the human condition.[7]

  • Reporting : All experimental details, including animal strain, sex, age, housing conditions, and statistical methods, should be transparently reported to ensure reproducibility.

Conclusion

The preclinical evaluation of piperazine derivatives in animal models is a multi-faceted process that requires careful experimental design and a deep understanding of the compound's pharmacology. By integrating pharmacokinetic, pharmacodynamic, efficacy, and safety assessments, researchers can build a comprehensive profile of a novel compound and determine its potential as a therapeutic agent. Adherence to ethical guidelines and rigorous scientific methodology are paramount to generating reliable and translatable data.

References

Application Note: A Practical Guide to the Dissolution and Handling of 1-(1-Phenylethyl)piperazine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework and step-by-step protocols for the effective dissolution and handling of 1-(1-Phenylethyl)piperazine hydrochloride, a substituted piperazine derivative intended for research applications. Recognizing the limited publicly available solubility data for this specific compound, this document synthesizes best practices from handling structurally similar piperazine salts and general small molecules.[1][2][3] It emphasizes a systematic approach to solvent selection, the preparation of stock and working solutions, and best practices for storage to ensure experimental reproducibility and integrity.

Introduction and Compound Profile

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][4] this compound is a member of this class, combining a piperazine ring with a phenylethyl substituent. The hydrochloride salt form is designed to improve aqueous solubility and handling characteristics compared to the free base.[5]

Proper dissolution is the critical first step in any experiment, as undissolved compound or solvent-induced artifacts can invalidate results. This note addresses the challenge of working with compounds that have sparse characterization data by applying fundamental chemical principles.

Physicochemical Properties (Inferred and Known):

The properties of this compound are influenced by its constituent parts: the basic piperazine ring, the hydrophobic phenylethyl group, and the hydrochloride salt.

PropertyValue / Expected CharacteristicRationale / Source
Molecular Formula C₁₂H₁₈N₂ · HCl(From structure)
Molecular Weight ~226.75 g/mol (HCl salt)(Calculated)
Appearance White to off-white solidTypical for amine hydrochloride salts.[4]
Aqueous Solubility Expected to be moderately soluble.The hydrochloride salt enhances water solubility compared to the free base.[5][6] However, the bulky, nonpolar phenylethyl group will limit overall aqueous solubility.[1]
Organic Solvent Solubility High solubility in DMSO. Soluble in polar organic solvents like ethanol and methanol.Common for N-substituted piperazines.[2][6] A vendor datasheet indicates high solubility (250 mg/mL) in DMSO with ultrasonic assistance.[7]
Stability Generally stable as a solid. Stock solutions in anhydrous DMSO are stable when stored properly.Amine hydrochlorides are typically stable solids.[8] DMSO stocks of diverse compounds show good stability at -20°C or -80°C.[9][10][11]

Solvent Selection Strategy: A Hierarchical Approach

The choice of solvent is paramount and depends entirely on the downstream application (e.g., in vitro cell-based assays, in vivo studies, or biochemical assays). The primary goal is to fully dissolve the compound in a vehicle that is compatible with the experimental system.

Dimethyl Sulfoxide (DMSO)

For most in vitro applications, DMSO is the solvent of first resort for organic molecules.[12]

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic compounds. It is miscible with water and most cell culture media, facilitating the preparation of aqueous working solutions from a concentrated stock.[13]

  • Critical Consideration - Cytotoxicity: DMSO is not inert and can be toxic to cells, with effects being both concentration- and cell line-dependent.[14][15][16] It is imperative to keep the final concentration of DMSO in assays as low as possible, typically ≤0.5%, and ideally ≤0.1%. [15][17] Always include a vehicle control (media + same final DMSO concentration) in your experiments to account for solvent effects.[5][18]

Aqueous Buffers (PBS, Saline)
  • Rationale: For compounds with sufficient aqueous solubility, direct dissolution in a buffer like Phosphate-Buffered Saline (PBS) or sterile saline is the ideal scenario, as it eliminates solvent-induced artifacts.[11]

  • Applicability: Given the structure of this compound, achieving high concentrations (>1-5 mM) in aqueous buffers may be challenging. This route is best explored for applications requiring lower concentrations. The pH of the solution can influence the solubility of amine salts.[6]

Ethanol (EtOH)
  • Rationale: Ethanol is another common solvent for preparing stock solutions. It is less toxic than DMSO for some cell lines but can also induce cellular stress.[18][19]

  • Consideration: The final concentration of ethanol in an assay should also be minimized, typically to <0.5%.[20]

The following diagram illustrates the decision-making process for solvent selection.

G start Start: Dissolve Compound assay_type What is the experimental system? start->assay_type in_vitro In Vitro Cell-Based Assay assay_type->in_vitro Cell Culture biochem Biochemical / Acellular Assay assay_type->biochem Enzyme, etc. in_vivo In Vivo Study assay_type->in_vivo Animal Model try_dmso Primary Choice: DMSO Stock in_vitro->try_dmso try_aqueous Attempt Direct Aqueous Dissolution (e.g., PBS, Saline) biochem->try_aqueous in_vivo->try_aqueous Biocompatible Vehicle success_dmso Success: Use DMSO Stock. Maintain final DMSO <0.5% try_dmso->success_dmso check_solubility Is required concentration achieved? try_aqueous->check_solubility success_aqueous Success: Use Aqueous Solution check_solubility->success_aqueous Yes fail_aqueous Insoluble check_solubility->fail_aqueous No fail_aqueous->try_dmso Try DMSO G weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve check_clear Is solution clear? dissolve->check_clear check_clear->dissolve No, particulates remain aliquot 4. Aliquot into Single-Use Tubes check_clear->aliquot Yes store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw Day of Experiment intermediate 7. Prepare Intermediate Dilution in Aqueous Medium thaw->intermediate final 8. Prepare Final Working Solution intermediate->final use Use Immediately in Experiment final->use

References

Application Notes and Protocols for the Proper Storage and Handling of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-PEP-2026-01

Section 1: Introduction and Compound Profile

1-(1-Phenylethyl)piperazine hydrochloride is a piperazine derivative utilized in scientific research and as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] Its unique structure, featuring a piperazine ring and a phenylethyl group, makes it a compound of interest for investigating structure-activity relationships, particularly in neuroscience and medicinal chemistry.[2]

Proper handling and storage of this compound are not merely procedural formalities; they are critical for ensuring experimental reproducibility, maintaining the compound's chemical integrity, and guaranteeing the safety of laboratory personnel. The hydrochloride salt form is specifically designed to enhance stability and improve handling characteristics compared to its free base.[3][4][5] This document provides a comprehensive guide grounded in chemical principles for researchers, scientists, and drug development professionals.

Property Value Reference
IUPAC Name 1-(1-phenylethyl)piperazine;dihydrochloride[6]
CAS Number 773848-51-4 (for dihydrochloride)[6]
Molecular Formula C₁₂H₁₈N₂ · 2HCl[6]
Molecular Weight 263.21 g/mol [6]
Appearance Crystalline solid / powder[7]
Form Typically supplied as a hydrochloride salt[1]

Section 2: Scientific Principles of Storage and Stability

Understanding the chemical vulnerabilities of this compound is fundamental to its correct handling. The stability of the compound is primarily influenced by its salt form and its susceptibility to environmental factors.

The Critical Role of the Hydrochloride Salt

Amines, such as the piperazine moiety in this compound, are often converted into their hydrochloride salts for practical use in research and development.[8] This is a deliberate chemical strategy for several reasons:

  • Enhanced Stability: The salt form is generally more stable and less reactive to atmospheric components, like carbon dioxide, than the corresponding free base.[3][4]

  • Improved Solubility: Hydrochloride salts of amines typically exhibit significantly increased solubility in aqueous and polar protic solvents, which is crucial for many biological and chemical applications.[9]

  • Ease of Handling: As crystalline solids, they are non-volatile and easier to weigh and handle accurately compared to potentially oily or low-melting-point free bases.

Key Instability Factors

Despite the stability conferred by the salt form, several factors can compromise the integrity of the compound.

  • Hygroscopicity and Hydrolysis: Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][10][11] This is a critical concern because the absorbed water can act as a medium for chemical degradation (hydrolysis) or simply lead to the physical clumping of the powder, making accurate weighing difficult.[9][12] Chronic exposure to moisture should be rigorously avoided.

  • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities.[5] This process can lead to the formation of colored degradation products and a loss of compound purity.

  • Photodegradation: Many complex organic molecules are sensitive to light, particularly in the UV spectrum. Energy from light can promote degradative chemical reactions. Therefore, protecting the compound from light is a necessary precaution.[5]

Section 3: Safety and Hazard Management

Based on safety data for piperazine and its derivatives, this compound should be handled as a potentially hazardous substance. It may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause severe skin and eye irritation or damage.[13][14][15]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense. The following diagram outlines the decision-making process for PPE selection when working with this compound.

PPE_Selection_Workflow start Initiate Task with 1-(1-Phenylethyl)piperazine HCl task_type What is the task? start->task_type weighing Weighing Solid Compound task_type->weighing  Weighing Solid solution_prep Preparing Stock Solution task_type->solution_prep Solution Prep   handling_dilute Handling Dilute Solution task_type->handling_dilute Dilute Handling ppe_weighing Mandatory PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat - Work within a Fume Hood or Ventilated Balance Enclosure weighing->ppe_weighing ppe_solution Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work within a Fume Hood solution_prep->ppe_solution ppe_dilute Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat handling_dilute->ppe_dilute

Caption: PPE selection workflow for different laboratory tasks.

Emergency Procedures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10] Do not allow the substance to enter drains.[15]

Section 4: Protocols for Storage and Handling

Adherence to standardized protocols is essential for maintaining sample integrity.

Protocol 4.1: Receipt and Initial Inspection
  • Verify Identity: Upon receipt, confirm that the container label matches the order specifications (Name, CAS No., Batch No.).

  • Inspect Container: Check for any damage to the container or seal. If the integrity is compromised, do not use the compound and consult your institution's safety officer.

  • Log Entry: Record the date of receipt, batch number, and initial storage location in the laboratory inventory system.

  • Initial Storage: Immediately transfer the compound to the appropriate long-term storage location as detailed in Protocol 4.2.

Protocol 4.2: Long-Term Storage of Solid Compound

The primary objective is to protect the solid from moisture, light, and air.

  • Container: Ensure the compound is in its original, tightly sealed container. If the original container must be opened, consider using a secondary container with a desiccant.

  • Atmosphere: For maximum stability, especially if the compound will be stored for an extended period, consider backfilling the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Location: Store the container in a locked, dedicated chemical cabinet or desiccator that is cool, dry, and dark.[15]

  • Temperature: Store at the recommended temperature, typically 2-8°C or as specified by the supplier. Avoid storing in areas with significant temperature fluctuations.

Parameter Condition Rationale
Container Tightly sealed, opaque or amber vialPrevents moisture and light ingress.[5]
Atmosphere Dry, inert (e.g., Argon) if possibleMinimizes exposure to atmospheric moisture and oxygen.[5]
Temperature Cool (2-8°C)Slows the rate of potential degradation reactions.
Location Dark, well-ventilated, secure cabinetProtects from light and ensures controlled access.[13]
Protocol 4.3: Preparation of Stock Solutions

This workflow minimizes contamination and ensures accurate concentration.

Solution_Prep_Workflow start Retrieve Solid from Storage equilibrate Equilibrate Container to Room Temperature in Desiccator start->equilibrate workspace Prepare Workspace (Fume Hood, Calibrated Balance) equilibrate->workspace weigh Weigh Required Mass of Solid into Sterile Tube workspace->weigh dissolve Add Solvent (e.g., DMSO, PBS) and Vortex to Dissolve weigh->dissolve aliquot Dispense Solution into Pre-labeled Cryovials (Aliquots) dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store

Caption: Standard workflow for preparing stock solutions.

Causality Note: Equilibrating the container to room temperature before opening is a critical step. Opening a cold vial immediately exposes the cold solid to ambient air, causing atmospheric moisture to condense directly onto the compound, compromising the integrity of the remaining stock.

Protocol 4.4: Storage of Stock Solutions

Proper storage of solutions is vital for preserving their activity. Repeated freeze-thaw cycles are a primary cause of compound degradation in solution and must be avoided.[1]

  • Aliquoting: As described in the workflow above, always divide the stock solution into smaller, single-use aliquots. This prevents the need to thaw the entire stock for each experiment.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots in an appropriate freezer, protected from light.

Storage Temperature Guaranteed Stability Period Rationale
-20°C1 YearSuitable for mid-term storage; slows molecular motion and degradation.[1]
-80°C2 YearsOptimal for long-term archival storage; virtually halts all chemical and physical degradation processes.[1]

Section 5: Waste Disposal

Dispose of unused this compound and any contaminated materials (e.g., pipette tips, vials) in accordance with all applicable federal, state, and local environmental regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of the chemical down the drain.[15] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[10]

Section 6: Conclusion

The chemical integrity of this compound is directly linked to the meticulousness of its storage and handling. By understanding its inherent chemical properties—particularly its hygroscopicity and sensitivity to light and oxidation—and by adhering to the protocols outlined in this guide, researchers can ensure the validity of their experimental results, promote a safe laboratory environment, and maximize the useful lifespan of this valuable research compound.

Section 7: References

  • This compound | Drug Intermediate. (n.d.). MedchemExpress.com. --INVALID-LINK--

  • Piperazine, hydrochloride (1:?). (n.d.). PubChem. --INVALID-LINK--

  • Safety Data Sheet - Piperazine Anhydrous. (2025, March 28). TCI Chemicals. --INVALID-LINK--

  • Piperazine Dihydrochloride. (n.d.). PubChem. --INVALID-LINK--

  • Safety Data Sheet - 1-(1-Naphthyl)piperazine hydrochloride. (2024, April 1). Fisher Scientific. --INVALID-LINK--

  • 1-(1-phenylethyl)piperazine AldrichCPR. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem. --INVALID-LINK--

  • Piperazine dihydrochloride - Solubility. (n.d.). Solubility of Things. --INVALID-LINK--

  • Safety Data Sheet - Phenylpiperazine (hydrochloride). (2025, June 24). Cayman Chemical. --INVALID-LINK--

  • Safety Data Sheet - 1-Phenylpiperazine. (2024, March 2). Sigma-Aldrich. --INVALID-LINK--

  • 1-(1-Phenylethyl)piperazine | 69628-75-7. (n.d.). Smolecule. --INVALID-LINK--

  • Phenylpiperazine (hydrochloride) (CAS 4004-95-9). (n.d.). Cayman Chemical. --INVALID-LINK--

  • (R)-1-(1-Phenylethyl)piperazine Hydrochloride | CAS 773848-51-4. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2025, July 19). ChemicalBook. --INVALID-LINK--

  • Zaini, E., Fitriani, L., Soewandhi, S. N., & Setyawan, D. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. --INVALID-LINK--

  • Newman, A. W., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2902-2915. --INVALID-LINK--

  • Vinod, M. P., & Papavinasam, S. (2015). Properties of Amines and their Hydrochloride Salt. ResearchGate. --INVALID-LINK--

  • What are amine hydrochlorides? (2022, November 15). Reddit. --INVALID-LINK--

  • PHENTERMINE HYDROCHLORIDE capsule. (n.d.). DailyMed - NIH. --INVALID-LINK--

References

Application Notes & Protocols: Leveraging 1-(1-Phenylethyl)piperazine Hydrochloride as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-(1-Phenylethyl)piperazine hydrochloride as a pivotal chemical intermediate. The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in successful drug candidates and its ability to favorably modulate pharmacokinetic properties.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for key synthetic transformations. We will explore its application in constructing complex molecules, with a focus on N-alkylation and reductive amination reactions, supported by robust safety protocols and data presentation.

Core Concepts: Understanding the Intermediate

1-(1-Phenylethyl)piperazine is a disubstituted piperazine derivative.[2][3] The hydrochloride salt form is commonly used to improve stability and handling characteristics.[4] Its utility stems from the combination of two key structural features:

  • The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.[5][6] The secondary amine (at the 4-position) serves as a potent nucleophile and a basic center, making it an ideal handle for introducing new substituents.

  • The Phenylethyl Moiety: This group, attached to the nitrogen at the 1-position, provides a specific stereochemical and lipophilic character to the molecule. This pre-installed fragment can be crucial for the final molecule's interaction with biological targets, such as G-protein coupled receptors (GPCRs) or transporters, where phenylalkyl motifs are common recognition elements.[7]

Physicochemical & Structural Data

A clear understanding of the intermediate's properties is fundamental to its successful application in synthesis.

PropertyValueSource
IUPAC Name 1-(1-phenylethyl)piperazine[8]
CAS Number 69628-75-7 (Free Base)[2][3][8]
CAS Number 436099-96-6 (Hydrochloride)[4][8]
Molecular Formula C₁₂H₁₈N₂ (Free Base)[2][8]
Molecular Formula C₁₂H₁₉ClN₂ (Hydrochloride)[4]
Molecular Weight 190.28 g/mol (Free Base)[2][8]
Molecular Weight 226.75 g/mol (Hydrochloride)[4]
Topological Polar Surface Area 15.3 Ų[8]
Form Solid

Synthetic Utility & Core Reaction Pathways

As a secondary amine, the primary role of 1-(1-Phenylethyl)piperazine is to serve as a nucleophile for the formation of new carbon-nitrogen bonds. This makes it an invaluable building block for elaborating molecular complexity, particularly in the synthesis of drug candidates.[9][10][11] The piperazine moiety is a key component in numerous approved drugs, often acting as a linker or a core scaffold that influences solubility and absorption.[1]

Two principal reaction classes dominate its application:

  • Nucleophilic Substitution (N-Alkylation): Direct reaction with electrophiles such as alkyl halides or sulfonates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These transformations are foundational in drug discovery for building libraries of analogues to explore structure-activity relationships (SAR).[5][12]

Visualizing the Synthetic Role

The following diagram illustrates how this intermediate connects starting materials to a final, more complex product.

G cluster_0 Starting Materials cluster_1 Key Reactions A Electrophile (e.g., R-Br) Alkylation N-Alkylation A->Alkylation B Aldehyde/Ketone (e.g., R-CHO) ReductiveAmination Reductive Amination B->ReductiveAmination Intermediate 1-(1-Phenylethyl)piperazine (Nucleophile) Intermediate->Alkylation Intermediate->ReductiveAmination FinalProduct Complex Target Molecule (e.g., Drug Candidate) Alkylation->FinalProduct ReductiveAmination->FinalProduct

Caption: Role of the intermediate in synthetic pathways.

Experimental Protocols

The following protocols are designed to be robust and adaptable. They include self-validating steps such as purification and characterization to ensure the integrity of the final product.

Protocol 1: N-Alkylation with an Electrophile

Objective: To form a new C-N bond by reacting the secondary amine of 1-(1-Phenylethyl)piperazine with an alkyl halide. This is a cornerstone reaction for building molecules like Piribedil, which is synthesized by reacting a piperazine intermediate with an electrophile.[13][14][15]

Causality: The reaction requires a non-nucleophilic base to neutralize the HBr formed, preventing the protonation and deactivation of the starting piperazine. An aprotic polar solvent is used to dissolve the reactants and facilitate the SN2 reaction.

Reagent/EquipmentPurpose
1-(1-Phenylethyl)piperazine HClNucleophile (Starting Material)
Alkyl Bromide (R-Br)Electrophile
Potassium Carbonate (K₂CO₃), anhydrousBase
Acetonitrile (ACN), anhydrousSolvent
Round-bottom flask, condenserReaction Vessel
Magnetic stirrer, heating mantleAgitation and Heating
TLC plates, Silica gelReaction Monitoring & Purification
Rotary evaporatorSolvent Removal
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Addition of Base & Solvent: Add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile to the flask.

  • Stirring: Stir the suspension vigorously at room temperature for 15 minutes to liberate the free base.

  • Addition of Electrophile: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the solid potassium salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

    • Purify the product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Caption: Workflow for a typical N-alkylation reaction.

Protocol 2: Reductive Amination with an Aldehyde

Objective: To form a new C-N bond by reacting the piperazine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ. This method is widely used in medicinal chemistry for its mild conditions and broad substrate scope.[16]

Causality: The reaction proceeds via the formation of a transient iminium ion, which is a key electrophilic intermediate. A mild, selective reducing agent like Sodium triacetoxyborohydride (STAB) is chosen because it is not reactive enough to reduce the starting aldehyde but is highly effective at reducing the iminium ion as it forms.

Reagent/EquipmentPurpose
1-(1-Phenylethyl)piperazine HClNucleophile (Starting Material)
Aldehyde (R-CHO)Electrophile Precursor
Sodium Triacetoxyborohydride (STAB)Reducing Agent
Dichloromethane (DCM), anhydrousSolvent
Triethylamine (TEA)Base (to free base the HCl salt)
Round-bottom flaskReaction Vessel
Magnetic stirrerAgitation
  • Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent & Base: Dissolve the components in anhydrous Dichloromethane (DCM). Add triethylamine (1.2 eq) to neutralize the HCl and liberate the free base. Stir for 10 minutes.

  • Addition of Reducing Agent: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using flash column chromatography (silica gel, typically using a gradient of methanol in DCM).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G Start Combine Piperazine HCl, Aldehyde, TEA, and DCM AddSTAB Add STAB (Reducing Agent) Start->AddSTAB React Stir at RT (Monitor by TLC/LCMS) AddSTAB->React Workup Quench (NaHCO₃), Extract, Dry React->Workup Purify Silica Gel Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: Workflow for a typical reductive amination reaction.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • Hazard Identification: 1-(1-Phenylethyl)piperazine and its salts are classified as harmful if swallowed and cause serious eye irritation.[8] It may also cause skin and respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[18][19][20] Work in a well-ventilated area or a chemical fume hood.[18][19]

  • Handling: Avoid breathing dust, fumes, or vapors.[17][18] Wash hands and any exposed skin thoroughly after handling.[19] Do not eat, drink, or smoke in the laboratory.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19] Recommended long-term storage is at -20°C for up to one year or -80°C for up to two years to ensure stability.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[18]

References

Application Note & Protocols: A Tiered Strategy for the In Vitro Pharmacological Characterization of 1-(1-Phenylethyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro assay development and pharmacological characterization of 1-(1-Phenylethyl)piperazine hydrochloride. As a novel compound belonging to the piperazine class, which is rich in centrally active agents, a systematic approach is required to identify its biological targets and elucidate its mechanism of action.[1][2][3][4] We present a tiered assay cascade, beginning with broad primary screening to identify potential molecular targets, followed by robust secondary functional assays to characterize the nature of the compound's activity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, data analysis workflows, and the scientific rationale behind experimental choices.

Introduction: The Challenge of Characterizing Novel Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[2][3] Derivatives of piperazine are known to interact with a wide range of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors, exhibiting activities from antidepressant to antipsychotic.[1][4][5] this compound is a drug intermediate with potential neuroactive properties, but its specific molecular targets are not well-defined.[6][7][8]

Characterizing such a compound requires a logical, stepwise approach rather than a single, pre-determined assay.[9][10] The strategy outlined herein is designed to efficiently deorphanize the compound's pharmacology. It begins with broad receptor binding assays to establish affinity for high-probability targets and progresses to cell-based functional assays to determine efficacy and potency. This tiered workflow ensures that resources are focused on the most promising interactions, providing a clear path from initial hit identification to detailed mechanistic understanding.

The Assay Cascade: A Strategic Workflow

We propose a three-tiered assay cascade to systematically profile this compound. This workflow is designed to maximize information while efficiently using resources.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Advanced Profiling T1 Receptor Binding Assays (Radioligand or Fluorescence Polarization) Target Panel: Dopamine & Serotonin Receptors no_binding Significant Binding? T1->no_binding T2_Agonist Agonist Mode Assays (cAMP, Ca2+ Flux, IP-One) T2_Antagonist Antagonist Mode Assays (Blockade of reference agonist response) T2_Agonist->T2_Antagonist functional_activity Functional Activity? T2_Antagonist->functional_activity T3 Selectivity Profiling (Broader GPCR panel) Mechanism of Action Studies (e.g., Schild Analysis) end End T3->end start Start start->T1 no_binding->T2_Agonist Yes (Ki < 1µM) no_binding->end No functional_activity->T3 Yes functional_activity->end No

Figure 1: Proposed tiered assay cascade for characterizing this compound.

Tier 1: Primary Screening - Identifying Molecular Targets

The initial goal is to determine if the compound binds with significant affinity to a panel of likely biological targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[11][12] Alternatively, Fluorescence Polarization (FP) assays offer a non-radioactive, homogeneous format suitable for high-throughput screening.[13][14][15]

Protocol: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a target receptor (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ) by measuring its ability to compete with a specific radioligand.

Materials:

  • Receptor Source: Commercially available cell membranes or in-house preparations from cells stably expressing the target receptor (e.g., HEK293-hD₂R).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Unlabeled Competitor (for Non-Specific Binding): A known high-affinity ligand for the target (e.g., Haloperidol).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail & Vials.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, receptor membranes, and a saturating concentration of the unlabeled competitor (e.g., 10 µM Haloperidol).

    • Competition Binding: Serial dilutions of the test compound, radioligand, and receptor membranes.

  • Reaction Assembly: Add the components to the wells in the following order (final volume e.g., 200 µL):

    • 50 µL Assay Buffer (for Total Binding) or Unlabeled Competitor (for NSB) or Test Compound.

    • 50 µL Radioligand (at a concentration near its Kₔ).

    • 100 µL Receptor Membrane preparation (protein concentration optimized previously).

  • Incubation: Incubate the plate at room temperature for a pre-determined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[16][17][18]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant for the receptor.

Table 1: Representative Target Panel for Primary Screening

Receptor Family Subtype Examples G-Protein Coupling Potential Functional Assay
Dopamine D₁, D₅ Gαs cAMP Accumulation
D₂, D₃, D₄ Gαi/o cAMP Inhibition
Serotonin 5-HT₁ₐ, 5-HT₁ₑ Gαi/o cAMP Inhibition
5-HT₂ₐ, 5-HT₂C Gαq/11 IP-One / Calcium Flux

| | 5-HT₄, 5-HT₆, 5-HT₇ | Gαs | cAMP Accumulation |

Tier 2: Functional Characterization

If Tier 1 screening reveals significant binding affinity (e.g., Kᵢ < 1 µM) for one or more receptors, the next step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect on signaling?[19][20] The choice of assay depends on the receptor's primary signaling pathway.[21][22]

GPCR_Signaling cluster_Gq Gαq Pathway cluster_Gs Gαs/Gαi Pathways GPCR_Gq Gαq-Coupled Receptor PLC Phospholipase C (PLC) GPCR_Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Assay_IP1 Assay: IP-One (measures IP3 metabolite) IP3->Assay_IP1 Assay_Ca Assay: Calcium Flux Ca_Release->Assay_Ca GPCR_Gs Gαs-Coupled Receptor AC Adenylyl Cyclase (AC) GPCR_Gs->AC + GPCR_Gi Gαi-Coupled Receptor GPCR_Gi->AC - ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion Assay_cAMP Assay: cAMP Measurement cAMP->Assay_cAMP

Figure 2: Simplified GPCR signaling pathways and corresponding functional assays.

Protocol: HTRF® cAMP Assay (Gαs/Gαi)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring second messengers like cAMP.[23][24][25][26][27] It relies on FRET between a donor (e.g., Europium cryptate) and an acceptor when they are brought into proximity.

Principle (Competitive Immunoassay): Cell-produced cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. High cellular cAMP leads to low FRET, while low cellular cAMP results in high FRET.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the target Gαs or Gαi-coupled receptor.

  • cAMP Assay Kit: Commercial HTRF cAMP kit (containing d2-labeled cAMP, anti-cAMP cryptate antibody, lysis buffer, and standards).

  • Reference Agonist/Antagonist.

  • Forskolin (for Gαi assays): To stimulate adenylyl cyclase and create a signal window for inhibition.

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent cAMP degradation.

  • Low-volume, 384-well white plates.

  • HTRF-compatible plate reader.

Procedure (Gαi Antagonist Mode Example):

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight to form a confluent monolayer.

  • Compound Addition:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a fixed concentration of a reference agonist (e.g., EC₈₀) and serial dilutions of this compound.

    • Include controls: buffer only (basal), reference agonist only (max stimulation), and buffer with forskolin (if needed for comparison).

  • Incubation: Incubate at 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis & Detection: Add the HTRF detection reagents (pre-mixed d2-cAMP and cryptate antibody in lysis buffer) to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Convert the ratio to % inhibition of the reference agonist's response.

  • Determine IC₅₀: Plot % inhibition vs. log concentration of the test compound and fit with a non-linear regression model to calculate the IC₅₀.

  • Determine Kₑ: If performing a Schild analysis by running agonist dose-response curves in the presence of different antagonist concentrations, the equilibrium dissociation constant (Kₑ or pA₂) can be determined.

Protocol: Calcium Mobilization Assay (Gαq)

This assay measures the transient increase in intracellular calcium concentration upon Gαq-coupled receptor activation.[28][29][30][31][32] It uses a calcium-sensitive fluorescent dye that is loaded into the cells.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the target Gαq-coupled receptor.

  • Calcium Assay Kit: A "no-wash" calcium-sensitive dye kit (e.g., Fluo-8 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: An anion-transport inhibitor to prevent dye leakage from some cell types.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the assay plate and incubate overnight.

  • Dye Loading: Aspirate the medium and add the calcium dye loading solution (containing the dye and probenecid in assay buffer).

  • Incubation: Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist in a separate source plate.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects the compounds from the source plate into the cell plate.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

Data Analysis:

  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Generate Dose-Response Curve: Plot the response against the log concentration of the test compound.

  • Determine EC₅₀/IC₅₀: Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, tested against a reference agonist).

Assay Validation and Quality Control

For any assay to be reliable, especially in a screening context, it must be validated.[33][34] The Z'-factor is a statistical parameter used to quantify the quality and suitability of a high-throughput screening (HTS) assay.[33][35][36][37][38]

Z'-Factor Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / | Mean_pos - Mean_neg | ]

  • SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., max stimulation with a reference agonist).

  • SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., vehicle only).

Table 2: Z'-Factor Interpretation

Z'-Factor Value Assay Quality Suitability for HTS
> 0.5 Excellent Ideal for screening
0 to 0.5 Marginal May be acceptable, requires caution

| < 0 | Unsuitable | Assay requires optimization |

This metric should be calculated during assay development and periodically during screening to ensure data quality.

Conclusion

The pharmacological characterization of a novel compound like this compound is a systematic process of discovery. The tiered assay cascade presented in this guide provides a robust and efficient framework for this endeavor. By starting with broad binding assays to identify potential targets within the high-probability families of serotonin and dopamine receptors, and then progressing to specific functional assays (cAMP, Calcium Flux, or IP-One) to define the compound's activity, researchers can build a comprehensive pharmacological profile. Adherence to rigorous protocols, proper validation, and sound data analysis are paramount to generating reliable and actionable data, ultimately clarifying the therapeutic potential of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(1-Phenylethyl)piperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Welcome to the technical support center for the synthesis of 1-(1-Phenylethyl)piperazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important drug intermediate.[1][2] Our goal is to equip you with the knowledge to not only identify and solve common issues but also to fundamentally improve the yield and purity of your product.

The synthesis of piperazine derivatives is a cornerstone in medicinal chemistry, with these scaffolds appearing in a wide array of pharmaceuticals.[3][4] this compound, in particular, serves as a crucial building block for various active compounds.[1][2] The most common and industrially scalable method for its synthesis is reductive amination.[5][6][7] This guide will focus on troubleshooting and optimizing this specific synthetic route.

Understanding the Core Synthesis: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. In the context of 1-(1-Phenylethyl)piperazine synthesis, the reaction typically involves the condensation of acetophenone with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

A general workflow for this synthesis is outlined below:

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Reactant Mixing Reactant Mixing Solvent Addition Solvent Addition Reactant Mixing->Solvent Addition Inert Atmosphere Inert Atmosphere Solvent Addition->Inert Atmosphere Intermediate Formation Intermediate Formation Inert Atmosphere->Intermediate Formation Reduction Reduction Intermediate Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Salt Formation Salt Formation Purification->Salt Formation Isolation & Drying Isolation & Drying Salt Formation->Isolation & Drying

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Several factors can contribute to a low yield. A systematic approach to troubleshooting is crucial.

A1: Potential Causes and Solutions

Potential Cause Explanation Recommended Action
Suboptimal Reagent Stoichiometry An incorrect ratio of piperazine to acetophenone can lead to the formation of undesired side products, primarily the bis-alkylation of piperazine.Use a significant excess of piperazine (5-10 equivalents) to statistically favor mono-alkylation.[8]
Inefficient Reducing Agent The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a mild and effective choice for reductive amination.[5] Harsher reducing agents like lithium aluminum hydride can lead to over-reduction or side reactions.[9]Ensure the STAB is fresh and has been stored under anhydrous conditions. Consider adding it portion-wise to control the reaction rate.
Incomplete Intermediate Formation The initial condensation between acetophenone and piperazine to form the enamine/iminium ion may be slow or incomplete.The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.[9]
Suboptimal Reaction Temperature Both low and high temperatures can negatively impact the yield. Low temperatures may slow the reaction, while high temperatures can promote side reactions.Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time.[8]
Moisture Contamination The presence of water can hydrolyze the enamine/iminium ion intermediate and deactivate the reducing agent.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing significant amounts of a bis-alkylated byproduct. How can I minimize its formation?

The formation of 1,4-bis(1-phenylethyl)piperazine is a common side reaction that significantly reduces the yield of the desired mono-substituted product.

A2: Strategies to Promote Mono-substitution

  • Excess Piperazine: As mentioned, using a large excess of piperazine is the most straightforward method to favor mono-alkylation.[8]

  • Slow Addition of the Limiting Reagent: Adding the acetophenone slowly to the reaction mixture containing excess piperazine can help maintain a low concentration of the electrophile, further reducing the likelihood of di-substitution.

  • Use of a Mono-protected Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[8] This ensures that only one nitrogen atom is available for reaction. The protecting group can then be removed in a subsequent step.

Mono-alkylation Strategies cluster_solutions Solutions Low Yield Low Yield Troubleshooting Troubleshooting Low Yield->Troubleshooting High Bis-alkylation High Bis-alkylation High Bis-alkylation->Troubleshooting Excess Piperazine Excess Piperazine Troubleshooting->Excess Piperazine Slow Addition Slow Addition Troubleshooting->Slow Addition Mono-protected Piperazine Mono-protected Piperazine Troubleshooting->Mono-protected Piperazine

Caption: Decision tree for addressing low yield and bis-alkylation.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Effective purification is essential for obtaining a high-purity product.

A3: Common Impurities and Purification Techniques

Common Impurity Origin Recommended Purification Method
Unreacted Piperazine Due to the use of excess piperazine.Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The basic piperazine will be protonated and move to the aqueous layer.[8]
1,4-bis(1-phenylethyl)piperazine Side reaction from di-substitution.Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent tailing).[8]
Unreacted Acetophenone Incomplete reaction.Column Chromatography: Acetophenone is less polar than the product and can be separated on silica gel.
Reducing Agent Byproducts Borate salts from the reduction step.Aqueous Workup: A thorough aqueous workup will remove most of these inorganic salts.
Q4: The hydrochloride salt formation is not efficient, or the product is oily. What should I do?

The final step of forming the hydrochloride salt is crucial for obtaining a stable, crystalline solid.

A4: Tips for Efficient Salt Formation and Crystallization

  • Anhydrous Conditions: Ensure the free base is completely dry before adding the hydrochloric acid solution. The presence of water can lead to the formation of a hydrate or an oil.

  • Solvent Choice: Dissolve the free base in a suitable anhydrous solvent like diethyl ether, isopropanol, or ethyl acetate. Add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.

  • Controlled Precipitation: Cool the solution slowly to promote the formation of well-defined crystals. Rapid precipitation can trap impurities and lead to an amorphous solid or oil.

  • Scratching: If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can provide nucleation sites.

Frequently Asked Questions (FAQs)

What are the key safety precautions for this synthesis?
  • Piperazine: Can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetophenone: Flammable liquid and vapor. Keep away from ignition sources.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

  • Hydrochloric Acid: Corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.

How can I confirm the identity and purity of my final product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity and identify any remaining impurities.

Can I use other reducing agents besides sodium triacetoxyborohydride?

While other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can be used for reductive amination, sodium triacetoxyborohydride is often preferred due to its mildness, selectivity, and lack of toxic byproducts (unlike sodium cyanoborohydride, which can generate hydrogen cyanide under acidic conditions).[5][9]

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Phenylethyl)piperazine
  • To a solution of piperazine (5-10 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a catalytic amount of acetic acid.

  • Slowly add acetophenone (1 equivalent) to the reaction mixture at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of this compound
  • Dissolve the purified 1-(1-phenylethyl)piperazine free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

  • Continue stirring in the ice bath for 30 minutes to an hour.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Conclusion

Improving the yield of this compound synthesis is a multifactorial challenge that requires a systematic and well-informed approach. By carefully controlling reaction parameters, understanding potential side reactions, and employing effective purification strategies, researchers can significantly enhance the efficiency and outcome of their experiments. This guide provides a foundation for troubleshooting and optimizing this important synthetic transformation.

References

Technical Support Center: Troubleshooting Solubility Issues with 1-(1-Phenylethyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

1-(1-Phenylethyl)piperazine Hydrochloride is a substituted piperazine derivative frequently used as an intermediate in drug discovery and development.[1][2] Structurally, it possesses a hydrophilic, diprotic piperazine core and a lipophilic phenylethyl group.[3] While converting the parent base to a hydrochloride salt is a standard and effective method to improve aqueous solubility, researchers often encounter challenges in achieving desired concentrations in physiological buffers and cell culture media.[4][5] This guide provides a comprehensive, in-depth framework for diagnosing and resolving these solubility issues, ensuring reliable and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 1-(1-Phenylethyl)piperazine HCl.

Q1: I'm having trouble dissolving 1-(1-Phenylethyl)piperazine HCl in my aqueous buffer. Isn't the hydrochloride salt supposed to be water-soluble?

A: Yes, forming an HCl salt significantly enhances aqueous solubility compared to the free base.[6] However, "soluble" is a relative term, and several factors can still limit dissolution:

  • Molecular Dichotomy: The molecule has competing structural features. The protonated piperazine ring is ionic and water-loving, but the bulky, non-polar phenylethyl group is hydrophobic and resists interaction with water.

  • Intrinsic Solubility Limit: Every compound has a maximum intrinsic solubility in a given solvent system. If your target concentration exceeds this limit, the compound will not fully dissolve.

  • pH of the Medium: The pH of your aqueous solution is critical. As a salt of a weak base, 1-(1-Phenylethyl)piperazine HCl requires an acidic-to-neutral environment to remain in its charged, more soluble form.

Q2: What is the best solvent to prepare a high-concentration stock solution?

A: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is highly recommended. Supplier data indicates a high solubility of up to 250 mg/mL in DMSO.[7][8]

  • Expert Insight: Always use fresh, anhydrous (low water content) DMSO. Amine salts can be hygroscopic, meaning they absorb moisture from the air.[9] Absorbed water in your stock DMSO can lower the compound's stability and solubility over time. One supplier explicitly notes the hygroscopic nature of the compound and recommends using newly opened DMSO.[8]

Q3: How exactly does pH affect the solubility, and what pH range should I aim for?

A: The piperazine moiety is a weak base with two pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73 for the parent piperazine molecule).[10][11] The HCl salt form exists when the piperazine nitrogens are protonated (positively charged).

  • Mechanism: In an acidic solution (pH < pKa1), both nitrogens are protonated, maximizing the ionic character and aqueous solubility. As the pH of the solution increases towards the pKa values, the piperazine nitrogens begin to deprotonate, transitioning the molecule to its less soluble, neutral free-base form, which can then precipitate out of solution.[12]

  • Recommendation: To maintain solubility, ensure the final pH of your working solution is at least 1-2 units below the lower pKa value (i.e., aim for a pH below ~5.3, though solubility is often sufficient in neutral buffers like PBS pH 7.4 for many applications).

Q4: My solution looks slightly hazy or cloudy. How can I confirm if the compound is truly dissolved?

A: A hazy or cloudy appearance indicates that the compound is not fully dissolved and likely exists as a fine precipitate or a colloidal suspension. This can lead to significant errors in concentration and unreliable assay results.

  • Visual Inspection: A true solution should be perfectly clear and transparent, with no visible particles, even when viewed against a dark background with strong lighting.

  • Tyndall Effect: Shine a laser pointer through the vial. If you can see the beam's path through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam's path.

  • Filtration Test: Prepare your solution and pass it through a 0.22 or 0.45 µm syringe filter. Quantify the compound's concentration in the filtrate using an analytical method like HPLC-UV.[13][14][15] A significant drop in concentration post-filtration confirms that the compound was not fully dissolved.

Section 2: In-Depth Troubleshooting Workflow

If the initial steps from the FAQs are insufficient, follow this systematic workflow to diagnose and solve the solubility issue.

Diagram 1: General Troubleshooting Workflow

G start Precipitation or Cloudiness Observed in Aqueous Medium check_stock Step 1: Verify Stock Solution (Is it clear? Is DMSO fresh?) start->check_stock stock_issue Issue Found: Remake Stock (Use fresh DMSO, sonicate) check_stock->stock_issue Yes stock_ok Stock OK check_stock->stock_ok No stock_issue->start optimize_dilution Step 2: Optimize Dilution Protocol stock_ok->optimize_dilution adjust_ph Adjust Buffer pH (Lower pH to < 6.0) optimize_dilution->adjust_ph dilution_ok Dilution Optimized use_cosolvents Increase Co-solvent % (If assay allows, e.g., to 1%) adjust_ph->use_cosolvents add_heat Apply Gentle Heat/Sonication (e.g., 37°C for 10-15 min) use_cosolvents->add_heat advanced Step 3: Advanced Formulation (Still Insoluble) add_heat->advanced Failure success Problem Solved: Clear Solution add_heat->success Success cyclodextrin Use Solubilizing Excipients (e.g., SBE-β-CD) advanced->cyclodextrin cyclodextrin->success Success fail Consult Technical Support cyclodextrin->fail Failure

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step 1: Re-evaluate Stock Solution Preparation

The root cause of precipitation in the final aqueous solution is often an issue with the initial DMSO stock.[16]

  • Protocol: Use Protocol 1 to prepare a fresh stock solution. Ensure the DMSO is anhydrous and the final stock is a clear, particulate-free solution.

  • Causality: If the stock itself contains micro-precipitates, they will act as seeds for rapid, widespread precipitation when the solution is diluted into an aqueous anti-solvent environment.[17]

Step 2: Optimize the Working Solution Protocol

  • Dilution Method: When diluting the DMSO stock into your aqueous buffer, add the DMSO stock to the buffer while vortexing, not the other way around. This avoids creating localized areas of high compound concentration that can crash out.[17]

  • Final Co-solvent Concentration: The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. However, if your compound's solubility limit is being reached, you may test increasing the final DMSO percentage slightly (e.g., to 1%), ensuring you run a parallel vehicle control to check for solvent effects on your assay.

  • Thermodynamic Assistance: Gentle warming (e.g., in a 37°C water bath) and sonication can provide the energy needed to overcome the activation barrier of dissolution.[7] Use these methods on your final working solution, but be mindful of the compound's stability under prolonged heating.

Step 3: Advanced Formulation Strategies

When standard solvent and pH adjustments fail, advanced formulation techniques using solubilizing excipients may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate the hydrophobic phenylethyl group of your compound, forming an inclusion complex that has significantly enhanced aqueous solubility.[19][20]

    • Recommendation: Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a highly effective and widely used derivative for improving the solubility of various compounds.[21] Supplier data for 1-(1-Phenylethyl)piperazine HCl shows a protocol using 20% SBE-β-CD in saline.[7]

Section 3: Essential Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Preparation: Allow the vial of 1-(1-Phenylethyl)piperazine HCl to come to room temperature before opening to minimize water absorption.

  • Weighing: Accurately weigh the desired amount of the compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 250 mg/mL).[8]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 37°C) can be applied if necessary.[7]

  • Verification: Visually inspect the solution to ensure it is completely clear and free of any solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]

Protocol 2: Determining Kinetic Solubility in Aqueous Buffer

This protocol helps determine the maximum practical concentration you can achieve in your specific experimental buffer.

  • Stock Preparation: Prepare a high-concentration, clear stock solution in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • Serial Dilution Plate: In a 96-well plate, add your aqueous experimental buffer (e.g., PBS, pH 7.4) to multiple wells.

  • Addition of Compound: Add a small volume of the DMSO stock to the first well to make the highest concentration you wish to test (ensure the final DMSO concentration is consistent across all wells, e.g., 1%). Serially dilute this across the plate.

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours.

  • Inspection: Use a plate reader to measure light scattering at a high wavelength (e.g., 620 nm) or visually inspect each well for the first sign of precipitation (cloudiness). The highest concentration that remains clear is your kinetic solubility limit.

Section 4: Physicochemical Data Summary

PropertyValueSource / Comment
Compound Name This compound
Molecular Formula C₁₂H₁₈N₂ (Free Base)[3][22]
Molecular Weight 190.28 g/mol (Free Base)[3][22]
Molecular Weight 226.75 g/mol (HCl Salt)[2]
Appearance White crystalline solid[23]
pKa (Piperazine) pKa1 ≈ 5.35; pKa2 ≈ 9.73[11] (Values for parent piperazine provide a good estimate)
Solubility in DMSO ≥ 250 mg/mL[7][8]
Solubility (Formulated) ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline)[7]

Diagram 2: Principle of pH-Dependent Solubility

Caption: The effect of pH on the ionization state and solubility of the piperazine core.

Note: The diagram above uses placeholders for chemical structure images. It illustrates the concept that at low pH, the piperazine amine groups are protonated (ionic), leading to higher solubility, while at high pH, they are deprotonated (neutral), leading to lower solubility.

Conclusion

Successfully dissolving 1-(1-Phenylethyl)piperazine HCl requires a systematic approach that respects its physicochemical properties. The key to avoiding solubility issues lies in the proper preparation of a high-quality DMSO stock solution, careful dilution into an aqueous medium of appropriate pH, and maintaining a final co-solvent concentration that balances solubility with biological compatibility. For particularly challenging systems, advanced formulation aids like cyclodextrins offer a robust solution. By following the workflows and protocols in this guide, researchers can ensure accurate and reproducible compound concentrations in their experiments.

References

Technical Support Center: Optimizing In Vivo Dosage for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical process of optimizing in vivo dosages for piperazine-containing compounds. The unique structural and physicochemical properties of the piperazine scaffold present both opportunities and distinct challenges in preclinical development.[1][2] This resource is designed to be a practical, troubleshooting-oriented guide to help you navigate these complexities and design robust, effective in vivo studies.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Dosing Strategy

This section addresses the fundamental questions researchers face when initiating an in vivo dosing study with a novel piperazine compound.

Q1: I have a potent piperazine compound in vitro. Where do I begin with selecting a starting dose for my first animal study?

A1: The transition from in vitro potency to in vivo efficacy is a multi-step process grounded in establishing a safe therapeutic window. The primary goal is to select a starting dose that is low enough to be safe but high enough to provide meaningful data, avoiding excessive and costly dose escalations.[3]

Your starting point is a combination of in vitro data and predictive methodologies:

  • In Vitro to In Vivo Extrapolation (IVIVE): Use your in vitro IC50 or EC50 values as a benchmark. While not a direct translation, it provides a target concentration you aim to achieve in plasma.

  • Allometric Scaling: This is a common method to estimate a Human Equivalent Dose (HED) or to scale doses between animal species based on body surface area or body weight.[4][5] It uses pharmacokinetic (PK) data from preclinical studies to predict human drug exposure.[4]

  • Maximum Tolerated Dose (MTD) Study: Before any efficacy study, a dose-ranging or MTD study is essential.[6][7] This study identifies the highest dose that does not cause unacceptable toxicity, defining the upper limit for your efficacy experiments.[8][9]

The initial dose for an MTD study is often a fraction of a dose predicted by scaling from in vitro data or based on similar compounds in the literature.

Q2: What are the most common pharmacokinetic (PK) challenges specific to piperazine compounds that I should be aware of?

A2: The piperazine ring, while a versatile scaffold, introduces several predictable PK challenges:[2]

  • Metabolism by Cytochrome P450 (CYP) Enzymes: This is the most significant hurdle. Piperazine derivatives are extensively metabolized by hepatic CYP enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.[10][11] This can lead to high first-pass metabolism, reducing oral bioavailability, and creating potential for drug-drug interactions.[10][12] Some piperazine-containing drugs are potent inhibitors of CYP enzymes themselves, which can complicate co-administration studies.[13]

  • Poor Oral Bioavailability: Due to first-pass metabolism and sometimes poor solubility, achieving adequate systemic exposure via oral administration can be difficult.[14] Assessing bioavailability requires comparing the area under the curve (AUC) from oral (PO) administration to intravenous (IV) administration.[15]

  • Off-Target Activity: The piperazine scaffold is a "privileged structure" known to interact with various G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[16] This can lead to unintended pharmacological effects, especially at higher doses required to achieve efficacy.

Q3: What is a Maximum Tolerated Dose (MTD) study, and how do I design one?

A3: An MTD study defines the highest dose of your compound that can be administered without causing unacceptable side effects over a specific period.[7] It is a critical first step in in vivo testing to establish the safety window for subsequent efficacy studies.[9]

Core Design Principles:

  • Study Type: Typically an acute or short-duration dose escalation study.[6][7]

  • Dose Selection: Start with a low dose and escalate in subsequent cohorts of animals. The observation period between escalations is typically 1-3 days to monitor for delayed toxicity.[8]

  • Endpoints: The primary endpoints are not lethal. They focus on signs of sub-lethal toxicity.[9] Key parameters to monitor include:

    • Clinical observations (e.g., changes in posture, activity, grooming).

    • Body weight changes (a loss of >10% in rats and dogs is often considered a key limit).[17]

    • Clinical pathology (e.g., blood tests for liver or kidney function).[7]

The MTD is the dose level just below the one that induces unacceptable toxicity. This dose then becomes the high dose for your efficacy studies.[7]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your in vivo studies.

Problem 1: My piperazine compound shows high potency in vitro but has no effect in my in vivo efficacy model.

This is a classic and frequent challenge. The root cause is almost always a discrepancy between the drug concentration at the target in vitro versus in vivo.

Troubleshooting Steps:

  • Question: Did the compound reach the target tissue at a sufficient concentration?

    • Action: Conduct a pharmacokinetic (PK) study. This is non-negotiable. Administer a single dose (e.g., the MTD) and collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[15] Analyze the plasma to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).[15]

    • Causality: If the plasma exposure is significantly lower than your in vitro effective concentration (e.g., EC90), you have an absorption or clearance problem. Piperazines are notorious for high first-pass metabolism in the liver, which can drastically reduce the amount of drug reaching systemic circulation after oral dosing.[14]

  • Question: Is the compound's oral bioavailability extremely low?

    • Action: Perform a bioavailability study by comparing the plasma AUC from an oral (PO) dose with an intravenous (IV) dose.[15] The formula is: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 .

    • Causality: An IV dose provides 100% bioavailability by definition.[15] If your oral bioavailability is <10%, the compound is either not being absorbed well from the gut or is being eliminated almost entirely by the liver before it can act. This is a common fate for piperazine derivatives.[12]

  • Question: Could rapid metabolism be the issue?

    • Action: Analyze plasma samples from your PK study for the presence of metabolites. Use LC-MS/MS to look for common metabolic transformations like N-dealkylation or hydroxylation of the piperazine ring.

    • Causality: The liver's CYP enzymes aggressively modify piperazine structures.[10][11] Identifying major metabolites can confirm if rapid clearance is the reason for low exposure. In some cases, a metabolite may be active, complicating the analysis.

  • Question: Is the compound highly bound to plasma proteins?

    • Action: Perform a plasma protein binding assay. Only the unbound ("free") fraction of a drug is available to interact with the target. Many piperazine compounds exhibit moderate to high protein binding (60-70% is not uncommon).[12][18]

    • Causality: If your compound is >99% bound to plasma proteins like albumin, the free concentration available to exert a therapeutic effect may be too low, even if total plasma concentration seems adequate.

Workflow for Investigating Poor In Vivo Efficacy

Metabolism Parent Piperazine Compound (Parent Drug) CYP_Enzymes Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) Parent->CYP_Enzymes First-Pass Metabolism Excretion Renal Excretion Parent->Excretion Activity Pharmacological Activity (On-Target & Off-Target) Parent->Activity Metabolite1 Metabolite 1 (e.g., N-dealkylated) CYP_Enzymes->Metabolite1 Metabolite2 Metabolite 2 (e.g., Ring Hydroxylated) CYP_Enzymes->Metabolite2 Metabolite1->Excretion Metabolite1->Activity May be active or inactive Metabolite2->Excretion

References

addressing poor bioavailability of 1-(1-Phenylethyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Troubleshooting and Overcoming Poor Bioavailability of 1-(1-Phenylethyl)piperazine Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. As a weakly basic piperazine derivative formulated as a hydrochloride salt, it presents a unique set of challenges that can hinder its systemic exposure and therapeutic efficacy.[1][2] This guide provides a structured, question-and-answer-based approach to diagnose the root cause of poor bioavailability and offers detailed, field-proven strategies to overcome these hurdles.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the fundamental questions researchers face when starting their investigation into the bioavailability of 1-(1-Phenylethyl)piperazine HCl.

Q1: What is bioavailability, and why is it a critical parameter?

Answer: Oral bioavailability refers to the fraction (percentage) of an administered drug that reaches the systemic circulation in an unchanged form.[3] It is a cornerstone of pharmacokinetics because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Low bioavailability can lead to high dose requirements, significant variability in patient response, and potential therapeutic failure.[4] For orally administered drugs, absorption from the gastrointestinal (GI) tract and survival through first-pass metabolism in the gut wall and liver are the primary determinants of bioavailability.[4][5]

Q2: I'm using the hydrochloride salt of 1-(1-Phenylethyl)piperazine, which is supposed to be more soluble. Why am I still seeing poor bioavailability?

Answer: This is a common and critical issue. While forming a hydrochloride salt of a weakly basic compound like a piperazine derivative is a standard strategy to enhance aqueous solubility and dissolution rate, it does not guarantee high bioavailability.[6][7] Several factors can still limit absorption:

  • Disproportionation: The HCl salt can convert back to its less soluble free base form in the higher pH environment of the small intestine. This process, known as disproportionation, can cause the drug to precipitate out of solution, drastically reducing the amount of dissolved drug available for absorption.[8][9]

  • Poor Permeability: The molecule itself may have inherently low permeability across the intestinal epithelium, regardless of its solubility.

  • First-Pass Metabolism: Piperazine derivatives are known to be substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are abundant in the intestinal wall and liver.[10][11] Extensive metabolism before the drug reaches systemic circulation (first-pass effect) can significantly reduce bioavailability.[4]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which act as cellular pumps, actively transporting the drug out of intestinal cells and back into the gut lumen, thereby preventing its absorption.[12][13]

Q3: How do I begin to diagnose the specific cause of poor bioavailability for my compound?

Answer: A systematic, tiered approach is essential. You must experimentally determine which factor—solubility/dissolution, permeability, or metabolism—is the primary rate-limiting step. The following workflow provides a logical diagnostic path.

G cluster_0 Diagnostic Workflow for Poor Bioavailability Start Start: Poor In Vivo Efficacy or Low Exposure Solubility Assess Solubility & Dissolution Rate (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Intestinal Permeability (e.g., PAMPA, Caco-2 Assay) Solubility->Permeability If Soluble Formulate_Sol Root Cause: Solubility-Limited Action: Implement Solubility Enhancement Strategy Solubility->Formulate_Sol If Insoluble Metabolism Assess Metabolic Stability (Liver Microsomes, S9 Fraction) Permeability->Metabolism If Permeable Formulate_Perm Root Cause: Permeability-Limited Action: Implement Permeability Enhancement Strategy Permeability->Formulate_Perm If Poorly Permeable Efflux Assess P-gp Efflux (Caco-2 with Inhibitor) Metabolism->Efflux If Stable Formulate_Met Root Cause: High First-Pass Metabolism Action: Consider Prodrugs or Lipid-Based Systems Metabolism->Formulate_Met If Unstable Formulate_Efflux Root Cause: Efflux Transporter Activity Action: Use P-gp Inhibitors (Research) or Lipid-Based Systems Efflux->Formulate_Efflux If Substrate Success Problem Likely Multi-factorial or Not Bioavailability-Related. Re-evaluate. Efflux->Success If Not Substrate

Caption: Diagnostic workflow for identifying the root cause of poor bioavailability.

Part 2: Troubleshooting Guides - Experimental Protocols

This section provides step-by-step guides for the key diagnostic experiments outlined above. These protocols are designed to be self-validating by including necessary controls.

Guide 1: Assessing pH-Dependent Solubility and Disproportionation

Objective: To determine the aqueous solubility of 1-(1-Phenylethyl)piperazine HCl across a physiologically relevant pH range and to observe potential disproportionation.

Methodology:

  • Prepare Media: Prepare buffers simulating physiological conditions:

    • Simulated Gastric Fluid (SGF): pH 1.2 (without pepsin).

    • Simulated Intestinal Fluid (SIF): pH 6.8 (without pancreatin).

    • Acetate Buffer: pH 4.5.

  • Kinetic Solubility Assay:

    • Add an excess amount of the compound to each buffer in a glass vial.

    • Shake vigorously at room temperature for 1-2 hours. This mimics the non-equilibrium conditions immediately after dosing.

    • Filter the samples through a 0.45 µm filter to remove undissolved solid.

    • Analyze the filtrate concentration using a validated analytical method (e.g., HPLC-UV).

  • Thermodynamic Solubility & Disproportionation Check:

    • Prepare samples as above.

    • Shake at 37°C for at least 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials for any change in the solid form (e.g., from crystalline salt to amorphous free base).

    • Filter and analyze the filtrate concentration.

    • Crucially, collect the remaining solid and analyze it using X-Ray Powder Diffraction (XRPD). A change in the diffraction pattern compared to the starting HCl salt confirms conversion to the free base.[14]

  • Interpretation: A significant drop in solubility between pH 1.2 and pH 6.8, especially if confirmed by XRPD, strongly indicates that disproportionation and precipitation in the intestine is a primary cause of poor bioavailability.

Guide 2: Assessing Intestinal Permeability

Objective: To estimate the rate at which the compound can cross the intestinal barrier.

Methodology A: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: A rapid, cell-free method that measures passive diffusion across an artificial lipid membrane. It is a high-throughput screen for passive permeability.[15]

  • Protocol:

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • This plate is placed on top of a 96-well acceptor plate containing buffer.

    • The drug solution is added to the top (donor) wells.

    • After incubation (typically 4-16 hours), the concentration of the drug in both donor and acceptor wells is measured.

  • Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Furosemide) standards.

  • Interpretation: If your compound shows low permeability in this assay, passive diffusion is likely poor.

Methodology B: Caco-2 Cell Permeability Assay

  • Principle: Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium, complete with tight junctions and active transporters like P-gp.[15][16][17] This model can assess both passive and active transport.

  • Protocol:

    • Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days until a differentiated monolayer is formed.

    • A -> B Transport (Apical to Basolateral): The drug is added to the top (apical) chamber, simulating the gut lumen. Samples are taken from the bottom (basolateral) chamber over time to measure appearance in the "blood" side.

    • B -> A Transport (Basolateral to Apical): The drug is added to the bottom chamber. An A -> B / B -> A efflux ratio significantly greater than 2 suggests the involvement of efflux transporters like P-gp.

  • Controls:

    • High Permeability: Propranolol.

    • Low Permeability: Lucifer Yellow (also used to check monolayer integrity).

    • P-gp Substrate: Digoxin.

  • Interpretation: Low A -> B transport indicates poor permeability. A high efflux ratio points directly to active efflux as a barrier to absorption.

Part 3: Troubleshooting Guides - Formulation & Enhancement Strategies

Based on your diagnostic findings, you can select an appropriate formulation strategy.

Q4: My compound's bioavailability is limited by poor solubility and disproportionation. What are my options?

Answer: Your goal is to maintain the drug in a dissolved, absorbable state at the intestinal pH.

StrategyMechanismAdvantagesDisadvantages
Particle Size Reduction Increases surface area available for dissolution (Noyes-Whitney equation).[6][18]Simple, well-established (micronization, nanosizing).[18] Nanosuspensions can significantly improve dissolution rate and bioavailability.[19]May not be sufficient for extremely insoluble compounds. Risk of particle aggregation.
Amorphous Solid Dispersions Disperses the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.[6][20]Can achieve significant solubility enhancement, creating a "supersaturated" state.Formulations can be physically unstable and revert to the crystalline form over time. Requires careful polymer selection.
Cyclodextrin Complexation Encapsulates the drug molecule within a cyclodextrin's hydrophobic core, presenting a hydrophilic exterior to improve solubility.[18][20]Forms a true solution, can be used for liquid or solid dosage forms.Limited by the stoichiometry of the complex and the size of the drug molecule.
pH Modification (Formulation) Addition of acidic excipients to the formulation to create an acidic microenvironment around the drug particle as it dissolves, keeping it protonated and soluble for longer.[8][9]Can directly counteract the effect of intestinal pH.Requires careful selection of excipients to avoid incompatibilities.[7][14]

Experimental Protocol: Preparing a Basic Amorphous Solid Dispersion (Solvent Evaporation)

  • Select a Polymer: Choose a suitable polymer (e.g., PVP/VA, HPMC-AS).

  • Dissolve: Dissolve both 1-(1-Phenylethyl)piperazine HCl and the polymer in a common volatile solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to start with is 1:1 to 1:4 by weight.

  • Evaporate: Remove the solvent rapidly using a rotary evaporator or by casting a thin film and drying under vacuum. The rapid removal of solvent "traps" the drug in its amorphous state within the polymer matrix.

  • Characterize: Analyze the resulting solid using XRPD to confirm the absence of crystalline peaks (indicating an amorphous state) and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature.

  • Test: Re-run the dissolution test in pH 6.8 buffer. You should observe a much higher and more sustained concentration compared to the crystalline drug.

Q5: My compound is soluble and permeable, but bioavailability is still low. How do I address first-pass metabolism or P-gp efflux?

Answer: In this scenario, the drug is getting into solution and crossing the gut wall, but it's being either metabolized or pumped back out before it can reach the systemic circulation.

G cluster_0 Fate of an Orally Administered Drug GI Drug in GI Lumen PortalVein Portal Vein GI->PortalVein Absorption Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Drug that 'survives' Metabolites Metabolites Liver->Metabolites First-Pass Metabolism GutWall Barrier 1: Gut Wall Metabolism & P-gp Efflux LiverMet Barrier 2: Hepatic Metabolism

Caption: First-pass metabolism in the gut wall and liver reduces the amount of drug reaching systemic circulation.

Formulation Strategies:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[18][20]

    • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like gastric fluid), they spontaneously form a fine oil-in-water emulsion.

    • Benefits:

      • Maintains Solubilization: The drug remains dissolved in the oil droplets, avoiding precipitation.

      • Bypasses First-Pass Metabolism: LBDDS can promote lymphatic transport of the drug, which drains directly into the systemic circulation, bypassing the portal vein and the liver, thus avoiding first-pass metabolism.[20]

      • Inhibits P-gp: Some surfactants and lipids used in these formulations are known to inhibit P-gp, reducing efflux.[21]

  • Prodrugs: This involves chemically modifying the 1-(1-Phenylethyl)piperazine molecule to create a new entity (a prodrug) that is inactive but has improved absorption properties. Once absorbed, it is converted back to the active parent drug by enzymes in the body. This is an advanced strategy requiring significant medicinal chemistry effort.

References

Technical Support Center: Troubleshooting the Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique physicochemical properties of the piperazine ring—namely its basicity and polarity—often introduce significant challenges during isolation and purification.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered when working with piperazine derivatives.

Q1: My piperazine derivative has very high water solubility, making it difficult to extract from the aqueous phase after a reaction quench. What should I do?

A1: This is a classic problem rooted in the basicity of the piperazine nitrogens. At neutral or acidic pH, one or both nitrogen atoms are protonated, forming a water-soluble salt.[1] To effectively extract the compound into an organic solvent, you must convert it to its neutral, "free base" form.

Core Strategy: pH Adjustment and Extraction

  • Basify the Aqueous Layer: Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the aqueous phase. Your target pH should be well above the higher pKa of your piperazine derivative (Piperazine itself has pKa values of approximately 5.7 and 9.8).[2] A general rule of thumb is to adjust the pH to ≥ 11 to ensure the compound is fully deprotonated.

  • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[2]

  • Choose the Right Solvent: Use a moderately polar, water-immiscible organic solvent for extraction. Dichloromethane (DCM) or chloroform are often effective.[2] For some derivatives, less polar solvents like ethyl acetate may work after basification and salting out. Perform multiple extractions (e.g., 3x with fresh solvent) to maximize recovery.

Q2: I'm running a silica gel column, but my piperazine compound is streaking badly or not eluting at all. What's happening?

A2: This phenomenon, known as "tailing" or irreversible binding, is caused by strong ionic interactions between the basic piperazine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel. [3] This interaction is a classic acid-base problem within the column.

Core Strategy: Neutralize the Stationary Phase

To achieve clean chromatography, you must suppress this ionic interaction. This is typically done by adding a small amount of a basic modifier to your mobile phase (eluent).

  • Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., DCM/Methanol + 1% TEA). The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[3]

  • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase (e.g., 95:5 DCM:[7N NH₃ in MeOH]). This is another highly effective method for eluting basic compounds.

Problem Underlying Cause Primary Solution Mechanism of Action
Tailing/Streaking on SilicaStrong interaction between basic amine and acidic silanol groups.[3]Add basic modifier (e.g., TEA, NH₃) to the eluent.The modifier neutralizes acidic sites on the silica, preventing ionic binding of the analyte.[3]
No ElutionVery strong binding to silica gel.Switch to a more polar eluent system containing a basic modifier or consider an alternative stationary phase.Increases the eluting power of the mobile phase while suppressing ionic interactions.
Poor SeparationCo-elution of impurities with the product.Optimize the solvent gradient and the concentration of the basic modifier.Fine-tunes the polarity and competitive interactions to resolve different components.
Q3: My final product is a sticky oil or gum, but I know it should be a solid. How can I induce crystallization?

A3: The failure to crystallize is often due to residual solvent, the presence of impurities that inhibit lattice formation, or the compound's inherent properties. Piperazine derivatives can also be hygroscopic, absorbing atmospheric moisture to form a viscous oil.

Core Strategies to Promote Crystallization:

  • Salt Formation: This is a highly effective technique for inducing crystallinity in basic compounds.[4][5] Reacting your free-base piperazine derivative with an acid (e.g., hydrochloric acid, acetic acid) can form a stable, crystalline salt that is often easier to handle and purify than the free base. A common method is dissolving the crude product in a solvent like acetone and adding acetic acid to precipitate the diacetate salt.[5]

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, DMSO). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., water, diethyl ether, hexanes) until the solution becomes turbid.[6] Let it stand, and crystals should form.

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period, sometimes with gentle heating if the compound is thermally stable.

Q4: I suspect my synthesis has produced N-oxide impurities. How can I detect and remove them?

A4: N-oxidation is a common side reaction when working with tertiary amines, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures. [7] N-oxides are significantly more polar than their parent amine and can be challenging to separate.

Detection and Removal Strategies:

  • Detection: N-oxides will have a distinct mass in LC-MS analysis (M+16 compared to the parent amine). They also have a much higher retention time in reversed-phase HPLC and a lower Rf value in normal-phase TLC due to their increased polarity.

  • Removal by Reduction: A highly effective method is to selectively reduce the N-oxide back to the parent amine. Reagents like titanium(III) chloride (TiCl₃) are known to selectively reduce N-O bonds without affecting many other functional groups.[8] After reduction, the impurity becomes identical to the product, effectively increasing the yield.

  • Chromatographic Separation: Due to the significant polarity difference, careful column chromatography can separate the N-oxide from the desired product. Use a steep solvent gradient to elute the highly polar N-oxide.

  • Quenching Excess Oxidant: If using an oxidant like H₂O₂, residual amounts can be quenched with additives like sodium thiosulfate or by filtering through activated carbon to prevent further N-oxide formation during workup.[7][9]

Section 2: In-Depth Troubleshooting Guides by Technique

This section provides detailed protocols and logical frameworks for overcoming specific purification challenges.

Troubleshooting Guide 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)

The success of purifying piperazine derivatives often begins with a well-executed aqueous work-up. The key is to control the ionization state of your molecule.

Logical Workflow for pH-Controlled Extraction

The following diagram illustrates the decision-making process for extracting a piperazine derivative.

G start Reaction Mixture in Organic Solvent quench Quench with Aqueous Solution (e.g., water, sat. NH4Cl) start->quench check_ph Check pH of Aqueous Layer quench->check_ph basify Add Base (e.g., 1M NaOH) to pH > 11 check_ph->basify pH < 10 add_salt Saturate Aqueous Layer with NaCl ('Salting Out') check_ph->add_salt pH >= 10 basify->add_salt extract Extract with Organic Solvent (e.g., DCM, CHCl3) 3x add_salt->extract combine Combine Organic Layers, Dry (Na2SO4), Filter, Concentrate extract->combine product Crude Free Base Product combine->product

Caption: Workflow for pH-controlled liquid-liquid extraction.

Experimental Protocol: Optimized Extraction of a Piperazine Free Base
  • Initial Quench: After the reaction is complete, cool the reaction vessel to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride or water.

  • pH Adjustment: Transfer the biphasic mixture to a separatory funnel. Measure the pH of the aqueous layer using a pH strip. Slowly add 1M NaOH solution dropwise while swirling. Continue adding base until the pH of the aqueous layer is ≥ 11.[1]

  • Salting Out: Add solid NaCl to the separatory funnel until the aqueous layer is saturated (some solid salt remains undissolved). This will decrease the solubility of your product in the aqueous phase.[2]

  • Extraction: Add a volume of dichloromethane (DCM) or chloroform and shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower organic layer.

  • Repeat: Repeat the extraction process two more times with fresh organic solvent to ensure maximum recovery.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

Troubleshooting Guide 2: Normal-Phase Column Chromatography

As discussed in the FAQs, eluting basic compounds from silica gel requires suppressing the strong ionic interactions with surface silanol groups.

Visualizing the Problem and Solution

The diagram below illustrates how a basic modifier like triethylamine (TEA) works to improve peak shape.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) silica_a Silica Surface Si-OH (Acidic) piperazine_a Piperazine Derivative (Basic) Strong Ionic Interaction silica_a:f1->piperazine_a Tailing/ Streaking silica_b Silica Surface Si-O⁻ ∙ HNEt₃⁺ (Neutralized) piperazine_b Piperazine Derivative Weak Interaction tea TEA (Competing Base) tea->silica_b:f1 Masking Effect

Caption: Interaction of piperazine with silica with and without a basic modifier.

Recommended Solvent Systems for Column Chromatography
Compound Polarity Primary Solvent System Basic Modifier Notes
Low to MediumHexanes / Ethyl Acetate1-2% TriethylamineGood for less polar piperazine derivatives. The gradient is run by increasing the percentage of ethyl acetate.
Medium to HighDichloromethane / Methanol1-2% TriethylamineA robust, general-purpose system for most piperazine derivatives.[5]
HighDichloromethane / (7N NH₃ in MeOH)Ammonia in MethanolVery effective for highly polar or strongly basic compounds. Prepare the NH₃/MeOH solution carefully in a fume hood.
AlternativeAlumina (Brockmann I-III)Not always requiredAlumina is a basic stationary phase and can sometimes be used without a mobile phase modifier for basic compounds.
Troubleshooting Guide 3: Reversed-Phase HPLC Purification

For analytical and preparative HPLC, piperazine derivatives can be challenging due to their polarity and basicity.

Common Issues and Solutions in RP-HPLC
  • Poor Retention: Highly polar piperazine derivatives may elute in or near the solvent front on standard C18 columns.

    • Solution: Use a column with a different stationary phase (e.g., C18 with a residual positive charge) designed for polar basics, or use an ion-pairing reagent.[3]

  • Peak Tailing: Similar to normal-phase, interactions with residual silanols can cause tailing. This is most pronounced at mid-range pH.

    • Solution 1 (Low pH): Use a mobile phase with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA). At a low pH (e.g., 2-3), the silanol groups are protonated and neutral, minimizing ionic interactions.[3] Your basic compound will be protonated and positively charged.

    • Solution 2 (High pH): Use a high-pH stable column (e.g., hybrid silica) with a basic mobile phase (e.g., pH 10 with ammonium bicarbonate). At high pH, your piperazine derivative is neutral (free base), increasing its hydrophobicity and retention, while silanols are deprotonated but the charge-charge repulsion is avoided.[10]

Section 3: Purification via Chemical Derivatization

Sometimes, the most effective purification strategy involves temporarily changing the chemical nature of the compound.

Protocol: Purification via Diacetate Salt Formation and Regeneration

This protocol is particularly useful for purifying a crude piperazine free base that is an oil or is contaminated with non-basic impurities.[4][5]

Part 1: Salt Formation

  • Dissolution: Dissolve the crude piperazine derivative (1.0 eq) in a suitable organic solvent. Acetone is often a good first choice.[5] Use a minimal amount of warm solvent (e.g., 30-40°C) to ensure complete dissolution.

  • Acid Addition: While stirring, slowly add glacial acetic acid (2.0-2.2 eq) to the solution.

  • Precipitation: The piperazine diacetate salt will often begin to precipitate immediately. Continue stirring and cool the mixture in an ice bath (0-10°C) for at least 30 minutes to maximize precipitation.[5]

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove soluble impurities.

  • Drying: Dry the purified salt under a high vacuum. At this stage, the salt can be characterized and stored.

Part 2: Regeneration of the Free Base

  • Dissolution: Dissolve the purified diacetate salt in water.

  • Basification: Add the aqueous solution to a separatory funnel. Add a strong base (e.g., 3M NaOH) until the pH is > 11.

  • Extraction: Extract the liberated free base into an organic solvent (e.g., DCM) as described in the Optimized Extraction Protocol .

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified piperazine derivative free base.

References

Technical Support Center: A-Z Guide for 1-(1-Phenylethyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for a Novel Piperazine-Based Compound

This guide provides a comprehensive technical framework for researchers working with 1-(1-Phenylethyl)piperazine hydrochloride. While this specific molecule is not extensively characterized in public literature, its core structure—a piperazine ring linked to a phenylethyl group—is a well-known scaffold in medicinal chemistry.[1][2] Such "privileged scaffolds" are common because they can interact with a wide range of biological targets, but this versatility can also lead to pharmacological promiscuity and unintended off-target effects.[3]

This document will use this compound as a representative model to address the common challenges associated with this chemical class. The principles, troubleshooting steps, and protocols outlined here are designed to be broadly applicable, enabling you to proactively identify, understand, and minimize off-target effects to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target liabilities for a compound like this compound?

A1: Based on its structural motifs, the compound's primary off-target risks fall into two main categories:

  • G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in many GPCR ligands. Therefore, there is a high probability of cross-reactivity with adrenergic (α₁, α₂), serotonergic (5-HT), and dopaminergic (D₁, D₂) receptors.[4] These interactions can lead to a wide range of confounding biological effects, from changes in cell signaling pathways to systemic effects in vivo.

  • hERG Potassium Channel: A significant safety concern for many piperazine-containing molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and potentially fatal arrhythmias.[6][7][8] This liability is often driven by two key molecular features: a basic nitrogen atom and high lipophilicity (a high LogP value).[4][5][8]

Q2: We're observing unexpected cytotoxicity in our cell-based assays. How can we determine if this is an on-target or off-target effect?

A2: This is a critical issue that requires a systematic approach to deconvolution. Unexplained cell death can arise from exaggerated on-target effects (target-mediated toxicity) or from interactions with entirely different cellular pathways (off-target toxicity).[4]

Here is a logical workflow to diagnose the issue:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Investigation A Unexpected Cytotoxicity Observed B Step 1: Confirm Dose-Response Is toxicity dose-dependent? A->B C Step 2: Check Solvent Control Is DMSO/vehicle concentration <0.5% and non-toxic? B->C D Step 3: Assess Compound Stability Is the compound stable and soluble in media? C->D E Step 4: Use Genetic Tools Does CRISPR/Cas9 knockout of the intended target rescue the phenotype? D->E If initial checks pass... R3 Conclusion: Assay Artifact D->R3 If compound is unstable or solvent is toxic F Step 5: Use Chemical Controls Does an inactive enantiomer or structural analog fail to produce toxicity? E->F G Step 6: Orthogonal Assay Can the on-target effect be measured by a different method (e.g., target engagement assay) at non-toxic concentrations? F->G H Step 7: Counter-Screening Panel Screen against a broad panel of receptors and kinases (e.g., Safety47 panel). G->H If target validation is inconclusive... R1 Conclusion: On-Target Toxicity G->R1 If genetic/chemical controls confirm target linkage I Step 8: Test Cell Line Specificity Is toxicity observed across multiple, unrelated cell lines? H->I J Step 9: Investigate Metabolism Does co-incubation with CYP450 inhibitors alter the toxic profile? I->J R2 Conclusion: Off-Target Toxicity J->R2 If counter-screening identifies hits or toxicity is non-specific

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Q3: How should we design a counter-screening strategy for a novel piperazine compound?

A3: A tiered, systematic approach is the most efficient and cost-effective strategy.[4]

  • In Silico Prediction (Tier 1): Before any wet-lab experiments, use computational tools.[5][9]

    • Similarity Searches: Compare your molecule's structure against databases of known bioactive compounds (e.g., ChEMBL, PubChem) to flag potential off-targets.

    • Pharmacophore Modeling & Docking: Model your compound against the 3D structures of high-risk off-targets like the hERG channel or the 5-HT₂ₐ receptor to predict binding affinity.[4]

  • Broad Panel Screening (Tier 2): Utilize a commercial service for broad off-target screening (e.g., Eurofins Safety Panels, CEREP). A standard panel typically screens the compound at a single high concentration (e.g., 10 µM) against 40-100 key receptors, ion channels, and transporters that are common culprits in drug side effects.[4] This provides a comprehensive overview of potential liabilities.

  • Dose-Response Validation (Tier 3): For any significant "hits" identified in the broad panel (typically >50% inhibition), you must perform full dose-response assays. This will determine the IC₅₀ or Kᵢ for the off-target interaction, which is crucial for establishing a selectivity window.

Screening Tier Purpose Typical Targets for a Piperazine Compound Outcome
Tier 1: In Silico Predict liabilities, guide experimental designhERG, GPCRs (adrenergic, serotonergic, dopaminergic), KinasesList of high-probability off-targets.
Tier 2: Broad Panel Experimentally identify off-targets at a fixed concentrationSafety47-type panel including hERG, 5-HT receptors, α/β adrenoceptors, dopamine receptors, transporters (SERT, DAT, NET).A "hit list" of potential off-targets showing significant activity.
Tier 3: Dose-Response Quantify the potency of off-target interactionsAll significant hits from the Tier 2 screen.IC₅₀/Kᵢ values for each off-target.

Table 1: Recommended tiered counter-screening strategy.

Q4: The chiral center on the phenylethyl group—how important is it to test the individual enantiomers?

A4: It is critically important. The 1-(1-Phenylethyl)piperazine structure contains a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers), typically synthesized as a 50:50 racemic mixture. Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often interact differently with each enantiomer.[10][11][12][13]

  • One enantiomer (the "eutomer") may be responsible for the desired on-target activity.

  • The other enantiomer (the "distomer") could be inactive, have lower activity, or, most importantly, be primarily responsible for the off-target effects.[10][11]

Using a single enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index.[10][11] Therefore, resolving the racemate and testing each enantiomer separately is a mandatory step. The less active or inactive enantiomer can serve as an ideal negative control in your experiments to prove that the observed phenotype is due to a specific stereo-interaction with the intended target.[10]

Section 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Potential for Cardiotoxicity (hERG Inhibition)

You've received a hit on the hERG channel in an initial screen. This is a serious liability that must be addressed before further development.

Troubleshooting & Mitigation Strategies:

The primary drivers of hERG binding are high lipophilicity (LogP) and the basicity of the piperazine nitrogen.[4][5] Medicinal chemistry efforts should focus on modifying the molecule to disrupt these properties.

  • Reduce Lipophilicity: High LogP is strongly correlated with hERG binding.[4][8]

    • Action: Replace lipophilic groups on the phenyl ring (e.g., -CF₃, -Cl) with more polar, hydrogen-bond-donating groups (e.g., -OH, -NH₂).[4][5]

  • Modulate Basicity (pKa): The basicity of the distal piperazine nitrogen is a key factor.

    • Action: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desirable to reduce interaction with the hERG channel pore.[4][14]

  • Introduce Steric Hindrance:

    • Action: Add bulky groups near the basic nitrogen to sterically prevent the molecule from entering the narrow inner pore of the hERG channel.

G A hERG Liability Identified (e.g., >50% inhibition in screen) B Characterize Potency Determine IC50 using automated patch-clamp electrophysiology. A->B C Is IC50 within an acceptable safety margin (>30x on-target potency)? B->C D Proceed with Caution Monitor for QT prolongation in vivo. C->D Yes E Medicinal Chemistry Optimization C->E No F Strategy 1: Reduce Lipophilicity (LogP) Add polar groups. E->F G Strategy 2: Lower Basicity (pKa) Add electron-withdrawing groups. E->G H Strategy 3: Disrupt Pharmacophore Introduce steric bulk. E->H I Synthesize Analogs F->I G->I H->I J Re-screen Analogs for hERG IC50 and On-Target Potency I->J K Select Candidate with Improved Selectivity Window J->K K->B Iterate

Caption: Decision workflow for mitigating hERG channel liability.

Protocol 2.1: Automated Patch-Clamp Assay for hERG Inhibition

This protocol outlines a general procedure for determining the IC₅₀ of a compound on the hERG channel using an automated, high-throughput patch-clamp system (e.g., QPatch, Patchliner).

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.

  • Automated patch-clamp system and associated consumables (e.g., QPlates).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

  • Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH 7.2.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Dofetilide, a potent hERG blocker).[6]

Methodology:

  • Cell Preparation: Culture the hERG-expressing cells to ~80% confluency. Harvest cells using a gentle, non-enzymatic dissociation solution and resuspend in the external solution at the appropriate density for the system.

  • Compound Plate Preparation: Prepare a multi-well plate containing serial dilutions of this compound (e.g., from 1 nM to 30 µM). Include wells for a vehicle-only control (e.g., 0.3% DMSO) and a positive control (e.g., 1 µM Dofetilide).[4]

  • Experiment Execution: a. The system automatically establishes a whole-cell, giga-seal recording from a single cell in each well. b. A specific voltage protocol is applied to elicit hERG channel currents. A typical protocol involves a depolarizing step to +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the channel's recovery from inactivation.[7] c. A stable baseline current is recorded for 2-3 minutes. d. The system perfuses the cell with the first concentration of the test compound. The corresponding current inhibition is recorded until a steady-state block is achieved (~5 minutes). e. This process is repeated for each concentration in the dilution series.

  • Data Analysis: a. Measure the peak tail current at the -50 mV step for each concentration. b. Normalize the current inhibition relative to the baseline and vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Issue 2: On-Target vs. Off-Target Phenotype in a Cell-Based Assay

Your compound shows a desired phenotype (e.g., inhibits cancer cell proliferation), but you need to prove it is mediated by your intended target.

Troubleshooting & Validation Strategy:

The gold standard for validating that a small molecule's effect is on-target is to use genetic methods to remove the target and observe if the compound's effect is lost.[15][16] CRISPR-Cas9-mediated gene knockout is a powerful tool for this purpose.[17][18][19]

Protocol 2.2: Target Validation using CRISPR-Cas9 Knockout

Objective: To determine if the anti-proliferative effect of this compound is dependent on its intended molecular target.

Methodology:

  • gRNA Design & Validation: a. Design 2-3 single guide RNAs (sgRNAs) targeting early exons of your gene of interest to ensure a functional knockout. b. Validate the efficiency of each sgRNA by transducing the parental cell line and assessing target protein ablation via Western Blot or qPCR. Select the most efficient sgRNA for the main experiment.

  • Generate Knockout and Control Cell Lines: a. Create two cell pools: i. Target KO Pool: Transduce the parental cell line with a lentivirus expressing Cas9 and the validated sgRNA targeting your gene. ii. Non-Targeting Control Pool: Transduce the parental cell line with a lentivirus expressing Cas9 and a non-targeting control (NTC) sgRNA. b. Select transduced cells (e.g., with puromycin) and expand the pools. Confirm target knockout in the KO pool via Western Blot.

  • Comparative Proliferation Assay: a. Plate both the Target KO cells and the NTC control cells in 96-well plates. b. Treat both cell lines with a dose-response of this compound (e.g., 8-point, 3-fold dilutions) and a vehicle control. c. After a suitable incubation period (e.g., 72 hours), measure cell viability using a standard method (e.g., CellTiter-Glo).

  • Data Analysis & Interpretation: a. Calculate the percent viability for each concentration relative to the vehicle control for both cell lines. b. Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each line.

    • On-Target Effect: The NTC cells will show sensitivity to the compound (low GI₅₀), while the Target KO cells will be significantly resistant (a rightward shift in the curve, resulting in a much higher GI₅₀ or no effect).

    • Off-Target Effect: Both the NTC and Target KO cells will show similar sensitivity to the compound (similar GI₅₀ values), indicating the anti-proliferative effect is independent of the intended target.

References

Technical Support Center: Resolving Inconsistent Results in Experiments with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common challenge of inconsistent experimental results when working with piperazine-containing compounds. The unique physicochemical properties of the piperazine moiety can introduce variability if not properly addressed. This guide provides the expertise to anticipate these challenges and ensure the reliability and reproducibility of your data.

Section 1: Troubleshooting Poor Aqueous Solubility and Precipitation

Poor aqueous solubility is a frequent origin of inconsistent results with piperazine derivatives, which, despite the hydrophilic piperazine ring, are often lipophilic overall.[1] This can lead to compound precipitation in aqueous buffers, causing significant variability in biological assays.

Question 1: My piperazine derivative shows poor aqueous solubility, leading to variable results in my cell-based assays. What are the primary steps to address this?

Answer:

Addressing poor aqueous solubility requires a systematic approach. The basicity of the piperazine ring is a key characteristic to leverage.

Initial Troubleshooting Steps:

  • pH Adjustment: The piperazine moiety is basic, meaning its ionization and, consequently, its solubility are highly pH-dependent.[1] A decrease in the pH of the aqueous solution will protonate the piperazine nitrogens, often leading to a significant increase in solubility.[1]

  • Co-solvent Usage: Employing water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in 100% DMSO and ensure the final concentration in your assay medium is kept low (typically <0.5%) to avoid solvent-induced toxicity.[1] Always include a vehicle control in your experiments.

  • Salt Formation: Converting the piperazine free base into a salt is a highly effective and widely used method to improve aqueous solubility.[1][2] Common counterions used to form salts include hydrochloride, sulfate, and mesylate.[1] A salt screening study is often beneficial to identify the optimal salt form with the best solubility and stability profile.[1]

Workflow for Troubleshooting Inconsistent Assay Results Due to Suspected Poor Solubility

G A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E Adjust pH (if assay permits) D->E Yes H Re-run Assay with Optimized Conditions D->H No F Use a Co-solvent (e.g., DMSO <0.5%) E->F G Consider Advanced Formulation (Nanosuspension, Cyclodextrin Complexation) F->G G->H I Consistent Results Achieved H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Question 2: I've tried forming a salt of my piperazine derivative, but it didn't significantly improve solubility or the salt was unstable. What are the next steps?

Answer:

If simple salt formation is not successful, more advanced formulation strategies can be explored:

  • Prodrug Approach: A prodrug is a modified, often inactive, version of a drug that is converted to the active form in the body. This approach can be used to enhance physicochemical properties like solubility.

  • Nanosuspension: This technique involves reducing the particle size of your compound to the nanometer range.[1] This increases the surface area-to-volume ratio, which can lead to improved dissolution rates.

  • Co-crystallization: Co-crystals are formed between the active pharmaceutical ingredient (API) and a co-former. This can alter the crystal lattice and improve properties such as solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[1]

Section 2: Addressing Compound Stability and Degradation

Inconsistent experimental outcomes can often be traced back to the degradation of the piperazine compound under specific experimental conditions.[3]

Question 3: My experimental results with a piperazine-containing compound are not reproducible. Could this be a stability issue?

Answer:

Yes, inconsistent results are a strong indicator of compound degradation.[3] If you observe a decrease in potency over time, unexpected biological effects, or changes in the physical appearance of your stock solutions (e.g., color change), it is critical to assess the stability of your compound.[3] Phenyl piperazines, for instance, have been shown to degrade after prolonged storage, especially at room temperature, while benzyl piperazines are generally more stable.[4][5]

Best Practices for Ensuring Compound Stability:

  • Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.[3]

  • Proper Storage: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3][5]

  • Light Protection: Some piperazine compounds are sensitive to light and can undergo photodegradation.[3][6] Store both solid compounds and solutions in amber vials or otherwise protected from light.[3][7]

  • Hygroscopicity Management: Piperazine and some of its salts can be hygroscopic, meaning they absorb moisture from the air.[4] This can lead to physical changes like caking and can also promote chemical degradation.[4] Store hygroscopic compounds in a desiccator.[8][9]

  • pH Considerations: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[3] It is advisable to conduct a pH-stability profile to determine the optimal pH for your compound in aqueous solutions.[3]

Table 1: General Storage and Handling Recommendations for Piperazine Compounds

ParameterRecommendationRationale
Storage Temperature Solid: Cool, dry place. Solutions: -20°C or -80°C.Minimizes degradation.[5]
Light Exposure Store in amber vials or in the dark.Prevents photodegradation.[3][6][7]
Moisture Store in a desiccator, especially if known to be hygroscopic.Prevents moisture absorption and subsequent degradation.[4]
Atmosphere For highly sensitive compounds, store under an inert atmosphere (e.g., argon, nitrogen).Prevents oxidation.
Containers Use tightly sealed, appropriate containers (glass or compatible plastic).[6][8]Prevents contamination and degradation.

Section 3: Navigating Analytical and Experimental Challenges

The unique properties of piperazine compounds can also present challenges in their analysis, particularly with techniques like High-Performance Liquid Chromatography (HPLC).

Question 4: I am developing a stability-indicating HPLC method for my piperazine compound but am struggling to separate the parent drug from its degradation products. What can I do?

Answer:

Developing a robust, stability-indicating HPLC method is crucial for accurately assessing the stability of your compound.[3] If you are facing separation challenges, consider the following:

  • Column Selection: While C18 columns are a common starting point, they may not provide the necessary selectivity for all piperazine derivatives. Experiment with different stationary phases, such as C8, phenyl, or cyano columns, to find the optimal separation chemistry.[3]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like piperazines.[3] Systematically vary the pH of the aqueous component of your mobile phase.

    • Organic Modifier: Alter the type and proportion of the organic solvent (e.g., acetonitrile vs. methanol).[3]

    • Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help to reduce peak tailing for basic analytes.[3]

  • Gradient Elution: If an isocratic method (constant mobile phase composition) does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.[3]

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Objective: To generate potential degradation products and confirm the analytical method can separate them from the parent compound.

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and heat.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and heat.

  • Oxidation: Dissolve the compound in a solution of hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures in a calibrated oven.

  • Photodegradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber. A control sample should be protected from light.

  • Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.[3]

Section 4: Investigating Off-Target Effects and Unexpected Biological Responses

Inconsistent results can also arise from the compound interacting with unintended biological targets.

Question 5: My piperazine derivative is a potent inhibitor in a biochemical assay but has much lower potency in a cell-based assay. What could be the cause?

Answer:

This discrepancy between biochemical and cellular potency is a common challenge. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[10] Assess the compound's physicochemical properties, such as its lipophilicity (LogP) and polar surface area.

  • Drug Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, preventing it from reaching a high enough intracellular concentration.[10]

  • High Intracellular ATP (for Kinase Inhibitors): Biochemical kinase assays are often performed at ATP concentrations near the Km of the enzyme. However, intracellular ATP levels are much higher, which can lead to competitive displacement of ATP-competitive inhibitors.[10]

  • Plasma Protein Binding: If your cell culture medium contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.[10]

Workflow for Troubleshooting Discrepancies Between Biochemical and Cellular Potency

G A High Biochemical Potency, Low Cellular Potency B Is the compound cell permeable? A->B D Is it an efflux pump substrate? A->D F Is plasma protein binding an issue? A->F H Is it an ATP-competitive kinase inhibitor? A->H C Assess physicochemical properties (LogP, PSA) B->C Investigate J Identify and address the root cause C->J E Co-incubate with efflux pump inhibitors D->E Investigate E->J G Perform assays in serum-free media or measure unbound fraction F->G Investigate G->J I Re-run biochemical assay with physiological ATP concentrations H->I Investigate I->J

Caption: Workflow for troubleshooting potency discrepancies.

Question 6: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations of my piperazine derivative. How should I investigate this?

Answer:

Unexpected cytotoxicity can confound experimental results. A systematic investigation is necessary:

  • Compound Instability/Precipitation: Ensure your compound is fully dissolved in the culture medium. Precipitates can lead to high localized concentrations, causing toxicity. Assess the stability of your compound in the culture medium over the time course of your experiment using HPLC.[10]

  • Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[10]

  • Off-Target Cytotoxicity: The compound may be interacting with unintended cellular targets.[10] Consider a broad off-target screening panel to identify potential liabilities.[10]

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to your compound. Test your compound on a panel of different cell lines to determine if the toxicity is cell-type specific.[10]

  • Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical pKa values for piperazine? A1: As a diprotic base, piperazine has two pKa values. These are approximately 5.35 and 9.73 at 25°C.[4][11] These values are critical for predicting its ionization state at a given pH.

Q2: Are there any known safety concerns with handling piperazine compounds? A2: Yes, piperazine can be corrosive to the skin, eyes, and mucous membranes.[12] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these compounds.[7][8][9][13] Work in a well-ventilated area to avoid inhalation.[8][9][13]

Q3: Can the salt form of a piperazine compound affect its biological activity? A3: While the primary purpose of salt formation is often to improve physicochemical properties like solubility, the choice of counterion can sometimes influence biological activity, though the effect is usually minor compared to the properties of the parent molecule. The primary impact is ensuring the compound is in solution and available to interact with its target.

Q4: How can I predict potential off-target effects of my piperazine derivative before starting extensive experiments? A4: In silico (computational) methods are a valuable first step. These include similarity-based searches against databases of compounds with known off-target activities, pharmacophore modeling, and molecular docking studies to predict binding to common off-targets like GPCRs and the hERG channel.[10]

References

Technical Support Center: Enhancing the Selectivity of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals working with 1-(1-Phenylethyl)piperazine hydrochloride. This guide provides in-depth, practical solutions and troubleshooting strategies in a question-and-answer format to address the challenges of enhancing the target selectivity of this versatile chemical scaffold. Our focus is on the causality behind experimental choices to empower your research with scientifically sound methodologies.

Introduction: The Selectivity Conundrum with Piperazine Scaffolds

This compound is a widely used intermediate in the synthesis of pharmacologically active compounds.[1][2][3][4] Its structural motif, however, is recognized by a variety of biological targets, making selectivity a primary hurdle in the development of clean, effective drug candidates. This guide is structured to help you navigate these challenges by providing expert insights and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selectivity profile of 1-(1-Phenylethyl)piperazine derivatives.

Q1: What are the typical off-targets for compounds based on the 1-(1-Phenylethyl)piperazine scaffold?

A1: The inherent structure of 1-(1-Phenylethyl)piperazine contains a phenethylamine and a piperazine moiety, both of which are common pharmacophores for monoaminergic systems. Consequently, derivatives often show affinity for:

  • Sigma Receptors (σ1 and σ2): Piperazine derivatives are well-documented ligands for sigma receptors, which can lead to complex pharmacological effects.[5][6][7][8][9]

  • Serotonin (5-HT) and Dopamine Receptors: The phenethylamine core mimics endogenous neurotransmitters, leading to interactions with various 5-HT and dopamine receptor subtypes.[1][10][11][12][13]

  • hERG Potassium Channel: The piperazine ring is a known structural alert for hERG channel inhibition, a critical anti-target due to the risk of cardiotoxicity.[14][15][16][17][18]

  • Adrenergic Receptors: Due to the similarity to catecholamines, interactions with α and β-adrenergic receptors are also common.

Q2: How can I perform an initial selectivity assessment of my compound?

A2: A tiered screening approach is recommended for efficiency.

  • Broad Panel Screening: Begin with a commercially available broad screening panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint) that covers 40-70 common off-targets. This provides a rapid overview of potential liabilities.

  • Dose-Response Confirmation: For any significant hits from the initial screen (typically >50% inhibition at a single high concentration), perform full dose-response curves to determine the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).

  • Orthogonal and Functional Assays: Validate binding hits with functional assays (e.g., cAMP assays for GPCRs, electrophysiology for ion channels) to understand the physiological consequence of the interaction (agonist, antagonist, etc.).

Q3: What constitutes a meaningful selectivity window for a drug candidate?

A3: While there is no universal standard, a 100-fold difference in affinity (Ki) or potency (IC50) between the on-target and any off-target is a widely accepted benchmark in early drug discovery.[19] A drug's selectivity influences its safety and efficacy profile.[19] This window may need to be larger if the off-target is associated with severe toxicity (e.g., hERG channel). The therapeutic selectivity can also be influenced by the relative expression levels of targets in different tissues.[20]

Part 2: Troubleshooting Guides

This section offers structured solutions to specific experimental problems encountered during selectivity optimization.

Guide 1: High Off-Target Activity Identified in Initial Screens

Problem: My lead compound, a derivative of 1-(1-Phenylethyl)piperazine, is potent at my target but also shows strong affinity for the σ1 receptor and the hERG channel.

Causality Analysis: This is a classic challenge. The basic nitrogen of the piperazine and the aromatic ring are key features for both σ1 and hERG binding. The flexibility of the ethyl linker allows the molecule to adopt conformations that fit into multiple, distinct binding sites. The goal is to introduce modifications that are sterically or electronically unfavorable for the off-target sites while maintaining or improving affinity for the primary target.[14][21][22][23]

Solutions & Experimental Protocols:

Solution 1: Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

A systematic SAR campaign is the cornerstone of improving selectivity.[10][12]

Experimental Protocol: Iterative Analog Synthesis and Screening

  • Phenyl Ring Modification:

    • Objective: To disrupt interactions within the off-target binding pockets.

    • Steps:

      • Synthesize analogs with small to medium-sized substituents (e.g., F, Cl, CH3, OCH3) at the ortho-, meta-, and para-positions of the phenyl ring.

      • Screen these new compounds against the on-target, σ1, and hERG.

      • Rationale: A substituent can introduce a steric clash in one binding site but not another. For example, a bulky group might be accommodated by a wider pocket in the on-target receptor but clash with a narrower pocket in an off-target.[21] The electronic properties can also be tuned to optimize interactions.[14][21][23]

  • Conformational Restriction:

    • Objective: To reduce the molecule's flexibility, "locking" it into a conformation that is more favorable for the on-target receptor.[24][25][26][27][28]

    • Steps:

      • Incorporate the ethyl linker into a ring system (e.g., create a cyclopropane or cyclobutane ring).

      • Synthesize bridged piperazine analogs to restrict the piperazine ring's conformation.[7]

      • Rationale: Reducing the number of possible conformations minimizes the entropic penalty of binding and can favor a bioactive conformation specific to the desired target.[24][28]

Data Visualization: SAR Logic Flow

The following diagram outlines the decision-making process for SAR-driven selectivity enhancement.

SAR_Logic start Initial Hit High Off-Target Activity strategy Select Strategy A: Phenyl Ring Substitution B: Conformational Restriction start->strategy synthesis Synthesize Analogs strategy->synthesis screening Screening On-Target Ki Off-Target Ki (σ1, hERG) synthesis->screening analysis Analyze Data Calculate Selectivity Window screening->analysis decision Selectivity > 100x? analysis->decision optimized Optimized Lead decision->optimized Yes reiterate Reiterate Design decision->reiterate No reiterate->strategy PKPD_Metabolism cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Admin Administered Drug (Selective) Absorption Absorption & Distribution Admin->Absorption Parent Parent Drug in Target Tissue Absorption->Parent Metabolism Liver Metabolism Metabolite Active Metabolite (Non-Selective) Metabolism->Metabolite Parent->Metabolism OnTarget On-Target Effect Parent->OnTarget Metabolite->OnTarget OffTarget Off-Target Effect Metabolite->OffTarget Efficacy Therapeutic Efficacy OnTarget->Efficacy Toxicity Toxicity / Side Effects OffTarget->Toxicity

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-(1-Phenylethyl)piperazine Hydrochloride and Other Monoamine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the pharmacological efficacy of 1-(1-Phenylethyl)piperazine hydrochloride (1-PEP), a piperazine-derived research chemical, against a panel of well-characterized monoamine system agonists and inhibitors. Given the limited public data on 1-PEP, this document serves as both a profile of its putative mechanisms and a methodological guide for its empirical evaluation. We detail the necessary in vitro assays, including monoamine transporter uptake inhibition and G-protein coupled receptor (GPCR) functional assays, to position the efficacy of 1-PEP relative to established reference compounds. By explaining the causality behind experimental design and presenting illustrative data, this guide equips researchers and drug development professionals with the framework to rigorously characterize novel piperazine derivatives.

Introduction: The Piperazine Scaffold and Monoamine Systems

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its derivatives are known to interact with a wide array of monoamine systems, including dopamine, serotonin, and norepinephrine pathways, leading to diverse pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects.[2] 1-(1-Phenylethyl)piperazine (1-PEP) is a derivative that has been explored in research contexts for its potential to modulate neurotransmitter activity.[3] Preliminary studies suggest that 1-PEP may interact with both dopamine and serotonin transporters, positioning it as a compound with a potentially complex, mixed-activity profile.[3]

To understand the therapeutic potential and neuropharmacological profile of a compound like 1-PEP, it is essential to compare its efficacy against reference agents with known mechanisms and potencies. This guide will focus on three primary areas of evaluation:

  • Monoamine Transporter Inhibition: Assessing the potency of 1-PEP at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • G-Protein Coupled Receptor (GPCR) Activation: Evaluating its functional activity as a potential agonist at key serotonin receptor subtypes, such as the 5-HT1A receptor.

  • Monoamine Oxidase (MAO) Inhibition: Investigating its potential to inhibit the primary enzymes responsible for monoamine degradation.

Comparative Efficacy at Monoamine Transporters

Monoamine transporters are the primary targets for many psychoactive compounds, including antidepressants and stimulants. An in vitro uptake inhibition assay is the gold standard for determining a compound's potency at these sites.[4]

Experimental Protocol: Radiotracer Uptake Inhibition Assay

This protocol is designed to measure the concentration at which a test compound inhibits the uptake of a specific radiolabeled monoamine substrate by 50% (the IC50 value). The causality behind this choice is its direct functional relevance: it measures the compound's ability to block the primary function of the transporter.

Methodology:

  • Cell Culture: Utilize Human Embryonic Kidney (HEK) 293 cells stably transfected to express a single human monoamine transporter (hDAT, hSERT, or hNET).[4] Culture cells to ~90% confluency in 96-well plates.

  • Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (KHB) at room temperature.

  • Pre-incubation: Wash the adherent cells once with KHB. Add 50 µL of KHB containing various concentrations of the test compound (e.g., 1-PEP) or a reference inhibitor (e.g., Cocaine for DAT, Fluoxetine for SERT). Incubate for 5-10 minutes at room temperature.[4]

  • Initiation of Uptake: Add 50 µL of KHB containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold KHB.

  • Lysis and Scintillation Counting: Lyse the cells with 1% SDS and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake using a high concentration of a known potent inhibitor. Calculate the specific uptake and plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Visualization: Monoamine Transporter Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture HEK293 cells expressing hDAT, hSERT, or hNET p2 Plate cells in 96-well plates p1->p2 a1 Wash cells with KHB p2->a1 a2 Pre-incubate with 1-PEP or Reference Compound a1->a2 a3 Add [3H]-Substrate (e.g., [3H]Dopamine) a2->a3 a4 Incubate (5-10 min) a3->a4 a5 Terminate with ice-cold KHB wash a4->a5 a6 Lyse cells a5->a6 d1 Scintillation Counting a6->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Illustrative Data: Transporter Inhibition Potency (IC50)

The following table presents hypothetical data to illustrate a potential pharmacological profile for 1-PEP compared to standard reference compounds.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Selectivity
1-PEP (Illustrative) 150450800DAT
Cocaine25035050DAT/NET
Fluoxetine2000151500SERT
3C-PEP[5]0.048021107DAT

Interpretation: In this illustrative profile, 1-PEP demonstrates moderate potency as a DAT inhibitor, being slightly more potent than cocaine at this transporter. However, unlike the highly selective related compound 3C-PEP[5], it shows weaker but notable activity at SERT and NET, suggesting a mixed or "dirty" profile. This lack of high selectivity is a critical characteristic for drug development professionals to consider.

Comparative Efficacy at G-Protein Coupled Receptors

Many piperazine derivatives exhibit functional activity at GPCRs, particularly serotonin receptors.[2] The [³⁵S]GTPγS binding assay is a direct functional measure of G-protein activation following receptor agonism.[6][7] It is highly valuable for differentiating full, partial, and inverse agonists.[8][9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol measures agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to a receptor of interest (e.g., 5-HT1A).

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing the target receptor (e.g., rat hippocampal synaptosomes for 5-HT1A).[8]

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).[6]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test agonist (e.g., 1-PEP) or reference agonist (e.g., 8-OH-DPAT), and a sufficient concentration of GDP (e.g., 10-30 µM) in the assay buffer.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters immediately with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Define basal binding in the absence of an agonist and non-specific binding in the presence of a saturating concentration of unlabeled GTPγS. Calculate the net agonist-stimulated binding and plot it against the log agonist concentration to determine the EC50 (potency) and Emax (maximal efficacy) values.

Visualization: Canonical Gi-Coupled Receptor Signaling

G cluster_membrane Cell Membrane cluster_response Cellular Response receptor 5-HT1A Receptor (Gi-Coupled) g_protein Gαi(GDP)-Gβγ (Inactive) receptor->g_protein Activation g_protein_active Gαi(GTP) + Gβγ (Active) g_protein->g_protein_active GDP/GTP Exchange ac Adenylyl Cyclase atp ATP agonist Agonist (e.g., 1-PEP) agonist->receptor Binding g_protein_active->ac Inhibition camp cAMP atp->camp Inhibited

Caption: Signal transduction pathway for a Gi-coupled receptor like 5-HT1A.

Illustrative Data: Functional Agonism at 5-HT1A Receptor
CompoundEC50 (nM)Emax (% of 5-HT)Classification
1-PEP (Illustrative) 9560%Partial Agonist
5-HT (Serotonin)5100%Full Agonist
8-OH-DPAT298%Full Agonist
Buspirone[2]1550%Partial Agonist

Interpretation: This illustrative data suggests 1-PEP acts as a partial agonist at the 5-HT1A receptor. Its potency (EC50) is lower than that of the reference full agonists, and its maximal efficacy (Emax) is significantly reduced. This profile is similar to clinically used anxiolytics like Buspirone and indicates a modulatory rather than a fully activating effect at this receptor.[2]

Evaluation of Monoamine Oxidase (MAO) Inhibition

To provide a complete pharmacological picture, assessing off-target activities is crucial. Monoamine oxidase (MAO) enzymes are responsible for the degradation of monoamines.[10] Inhibition of MAO can potentiate the effects of a transporter inhibitor. Fluorometric assays offer a sensitive and high-throughput method for this evaluation.[11][12]

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

Methodology:

  • Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.[13]

  • Reaction Setup: In a black 96-well plate, add the MAO enzyme, a detection probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an assay buffer.

  • Compound Addition: Add various concentrations of the test compound (1-PEP) or a reference inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Initiation: Start the reaction by adding the MAO substrate (e.g., tyramine or a specific probe substrate like kynuramine).[10][13] The MAO reaction produces H₂O₂, which, in the presence of HRP, converts the probe to a fluorescent product.

  • Incubation: Incubate at 37°C, protected from light.

  • Measurement: Read the fluorescence at appropriate excitation/emission wavelengths (e.g., 530 nm/590 nm for Amplex Red) at several time points.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 of inhibition for each compound against both MAO-A and MAO-B.

Illustrative Data: MAO-A and MAO-B Inhibition (IC50)
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
1-PEP (Illustrative) > 50> 50
Clorgyline0.018.5
Selegiline9.20.02

Interpretation: In this hypothetical result, 1-PEP shows no significant inhibition of either MAO-A or MAO-B at concentrations up to 50 µM. This suggests that its mechanism of action is unlikely to involve the direct inhibition of monoamine degradation, focusing its activity on transporters and receptors.

Synthesis and Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the efficacy of this compound relative to established agonists and inhibitors. Based on the illustrative data—which must be confirmed by empirical testing—1-PEP presents as a mixed-activity monoamine modulator with a preference for dopamine transporter (DAT) inhibition and partial agonism at 5-HT1A receptors.

  • Compared to Cocaine , 1-PEP may have slightly higher potency at DAT but lacks the significant NET activity.

  • Compared to the highly selective 3C-PEP , 1-PEP is far less potent and selective for DAT, exhibiting a broader, "dirtier" profile across multiple monoamine targets.[5]

  • As a 5-HT1A agonist , its partial activity distinguishes it from full agonists like serotonin and suggests a modulatory role, which could have different therapeutic implications (e.g., anxiolysis without the full side-effect profile of strong agonists).

For researchers in drug development, this profile suggests that while 1-PEP itself may not be an ideal therapeutic candidate due to its mixed activity and moderate potency, its scaffold is clearly active. The structure-activity relationships, when compared to more selective analogs, provide a valuable roadmap for designing future compounds with more desirable, target-specific efficacy profiles. The experimental workflows provided herein offer a validated system for conducting such evaluations.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Drug Intermediates

1-(1-Phenylethyl)piperazine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As with any component destined for pharmaceutical use, the purity, potency, and overall quality of this intermediate must be rigorously controlled. This control is not merely a matter of good practice; it is a regulatory expectation. The quality of the final API is inextricably linked to the quality of its starting materials. Therefore, the analytical methods used to assess this compound must be proven "fit for purpose" through a systematic process known as method validation.

This guide provides a comparative analysis of potential analytical techniques for the comprehensive validation of this compound. We will move beyond a simple listing of protocols to explore the scientific rationale behind method selection, grounded in the compound's chemical properties and the rigorous standards set by international regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

Part 1: Foundational Principles of Analytical Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3] The universally recognized framework for this process is the ICH Q2(R1) guideline, which outlines the key validation parameters.[4]

These parameters are not a checklist but an interconnected system ensuring a method is reliable, reproducible, and accurate.

G cluster_purpose Analytical Purpose cluster_characteristics Validation Characteristics (ICH Q2) Assay Assay (Potency) Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability, Intermediate) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity Impurity Testing (Quantitative/Limit) Impurity->Accuracy Impurity->Precision Impurity->Specificity Impurity->Linearity Impurity->Range LOD Detection Limit (LOD) Impurity->LOD LOQ Quantitation Limit (LOQ) Impurity->LOQ Impurity->Robustness ID Identification ID->Specificity Linearity->Range LOD->Specificity LOQ->Specificity

Caption: Interrelationship of analytical purpose and required validation parameters.

Part 2: Method Selection - A Comparative Analysis for this compound

The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte and the specific question being asked (e.g., "What is it?", "How much is there?", "What else is present?").

Analyte Properties:

  • Structure: Possesses two basic nitrogen atoms within the piperazine ring, making it amenable to acid-base chemistry.

  • Chromophore: The phenylethyl group contains an aromatic ring, which provides a UV chromophore essential for spectrophotometric and HPLC-UV detection. This is a significant advantage over simple piperazine, which lacks a UV chromophore and often requires derivatization.[6][7]

  • Solubility: As a hydrochloride salt, it is generally soluble in aqueous and polar organic solvents.

  • Volatility: The free base form may be sufficiently volatile for Gas Chromatography (GC) analysis.

I. Methods for Identification

Identification tests are intended to ensure the identity of the analyte. They should be specific for the compound of interest.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a unique molecular "fingerprint." The spectrum should be compared to a reference standard. This is a highly specific and rapid technique. The USP general chapter <197> outlines methods for IR absorption.[8]

  • Mass Spectrometry (MS): A powerful tool for determining molecular weight and fragmentation patterns, offering high confidence in structural confirmation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers definitive structural information by probing the ¹H and ¹³C atomic nuclei, confirming the connectivity and chemical environment of all atoms in the molecule.[9]

Comparison Summary: Identification Methods

MethodPrincipleSpecificityThroughputRationale for Use
FT-IR Vibrational spectroscopyHighHighExcellent for rapid, definitive confirmation against a reference standard.
MS Mass-to-charge ratioVery HighHighProvides unambiguous molecular weight and structural fragment data.
NMR Nuclear spin resonanceAbsoluteLowThe gold standard for de novo structure elucidation and confirmation.
II. Methods for Assay (Potency Determination)

Assay methods determine the content or potency of the active substance. For this molecule, two primary techniques stand out as strong candidates.

Method 1: Non-Aqueous Potentiometric Titration

  • Causality: The two basic nitrogen atoms of the piperazine ring can be protonated by a strong acid in a non-aqueous environment. This stoichiometric reaction allows for a direct, absolute measurement of the analyte content. Pharmacopoeial methods for piperazine often rely on this principle, titrating with perchloric acid in glacial acetic acid.[6][8]

  • Advantages: High precision and accuracy, as it is a primary method. It is also cost-effective and does not require a reference standard for quantification (the titrant is standardized).

  • Disadvantages: Less specific than chromatographic methods; any basic impurity will be co-titrated, potentially leading to an overestimation of potency.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

  • Causality: The phenylethyl group provides a UV chromophore, allowing for detection and quantification using a standard HPLC-UV system. An RP-HPLC method separates the analyte from potential impurities based on polarity, offering both quantification and an indication of purity in a single run.

  • Advantages: High specificity (stability-indicating), allowing for accurate quantification even in the presence of impurities. Can be used for both assay and impurity profiling.

  • Disadvantages: Requires a well-characterized reference standard for quantification. Method development can be more time-consuming than for titration.

Comparison Summary: Assay Methods

ParameterNon-Aqueous TitrationRP-HPLC with UV Detection
Principle Acid-Base NeutralizationChromatographic Separation
Specificity Moderate (can be affected by basic impurities)High (separates analyte from impurities)
Accuracy HighHigh
Precision Excellent (%RSD typically <1.0%)Excellent (%RSD typically <1.0%)
Reference Std. Not required for quantificationRequired
Orthogonal Value Excellent orthogonal method to HPLCPrimary method in modern QC labs

An ideal quality control strategy would employ both techniques. The RP-HPLC method would serve as the primary, specific, stability-indicating method for routine release, while the non-aqueous titration would act as a powerful, orthogonal confirmatory assay.

III. Methods for Impurity Profiling

Impurity profiling methods must be able to detect and quantify related substances and degradation products at low levels.

Method 1: RP-HPLC with UV Detection

  • Causality: The same method developed for the assay can often be adapted for impurity testing. By adjusting the gradient and run time, it's possible to separate a wide range of potential process impurities and degradants. The high sensitivity of modern UV detectors makes it suitable for quantifying impurities at the 0.1% level or below, as required by ICH Q3A guidelines.

  • Advantages: High resolution and sensitivity. Can detect both known and unknown impurities.

  • Disadvantages: Impurities without a chromophore will not be detected. Co-elution of impurities is possible and must be investigated during validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Causality: Piperazine and its derivatives are often volatile enough for GC analysis.[6][10] The coupling of GC with a mass spectrometer provides exceptional specificity and sensitivity, allowing for the identification of unknown impurities based on their mass spectra.

  • Advantages: MS detection provides structural information about impurities. Excellent for detecting volatile or semi-volatile impurities that may not be suitable for HPLC.

  • Disadvantages: The compound must be thermally stable. Derivatization may be required to improve volatility or peak shape. The hydrochloride salt form would need to be converted to the free base prior to injection.

Part 3: Experimental Protocols and Validation Data

The following sections provide detailed, self-validating protocols and representative data tables. The data presented are illustrative of the expected outcomes from a successful validation study, based on ICH acceptance criteria.

Workflow for Method Development and Validation

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation (per ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development (e.g., Column, Mobile Phase, Temp) Opt Method Optimization (e.g., Peak Shape, Resolution) Dev->Opt SST System Suitability Test (SST) Establishment Opt->SST Spec Specificity / Stress Testing SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob SOP SOP Generation Rob->SOP Transfer Method Transfer to QC SOP->Transfer Routine Routine Use Transfer->Routine

Caption: A typical workflow for analytical method development and validation.

Protocol 1: RP-HPLC Assay and Impurity Method
  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation (Assay): Accurately weigh ~25 mg of 1-(1-Phenylethyl)piperazine HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation (Assay): Prepare in the same manner as the Standard Preparation.

  • System Suitability: Inject the standard solution six times. The %RSD of the peak area should be ≤ 1.0%. Tailing factor should be ≤ 2.0.

Validation Data Summary: RP-HPLC Method

This table summarizes the typical parameters, acceptance criteria based on ICH guidelines, and representative results for a robust HPLC method validation.

Validation ParameterICH Acceptance CriteriaRepresentative Results
Specificity Peak is pure; no interference from blank, placebo, or degradants.Peak purity angle < peak purity threshold. Baseline resolved from all impurities.
Linearity (Assay) Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Range (Assay) 80% - 120% of test concentration80.5% - 121.2%
Accuracy (Assay) 98.0% - 102.0% recovery99.5% - 101.3% recovery
Precision (Repeatability) %RSD ≤ 1.0%%RSD = 0.45%
Precision (Intermediate) %RSD ≤ 2.0%%RSD = 0.88%
LOQ (Impurities) Signal-to-Noise ≥ 100.05% of test concentration
Robustness %RSD of results ≤ 2.0% under varied conditions (flow, temp)All varied conditions met system suitability; results consistent.
Protocol 2: Non-Aqueous Potentiometric Titration Assay
  • Instrumentation: Automatic Potentiometric Titrator with a glass-Ag/AgCl combination electrode.

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized.

  • Solvent: Glacial Acetic Acid.

  • Sample Preparation: Accurately weigh ~200 mg of 1-(1-Phenylethyl)piperazine HCl into a 100 mL beaker. Dissolve in 50 mL of Glacial Acetic Acid.

  • Procedure:

    • Immerse the electrode in the sample solution.

    • Titrate with 0.1 N Perchloric Acid, recording the mV readings against the volume of titrant added.

    • Determine the endpoint from the inflection point of the titration curve (or the maximum of the first derivative).

    • Perform a blank titration with 50 mL of solvent and make any necessary corrections.

  • Calculation: Each mL of 0.1 N Perchloric Acid is equivalent to a specific amount of 1-(1-Phenylethyl)piperazine HCl (calculated from its molecular weight and the 1:2 stoichiometry of the reaction).

Validation Data Summary: Titration Method
Validation ParameterAcceptance CriteriaRepresentative Results
Accuracy 98.0% - 102.0% recovery vs. a well-characterized standard99.8% - 101.1% recovery
Precision (Repeatability) %RSD ≤ 1.0%%RSD = 0.31%
Precision (Intermediate) %RSD ≤ 1.5%%RSD = 0.65%
Linearity Correlation coefficient (r²) ≥ 0.999 (on sample weight vs. titrant vol.)r² = 0.9995
Range 70% - 130% of the nominal weight71.5 mg - 132.8 mg

Conclusion and Recommendations

For robust quality control of this compound, a multi-faceted analytical approach is recommended.

  • Primary Method for Assay and Impurities: A validated, stability-indicating RP-HPLC method should be the primary tool for routine analysis. Its high specificity allows for the simultaneous determination of potency and the control of process-related and degradation impurities in a single analysis.

  • Orthogonal Method for Assay: A non-aqueous potentiometric titration should be validated and used as an orthogonal method. Its reliance on a fundamental chemical property of the molecule provides a powerful, independent verification of the HPLC assay results and serves as a benchmark for reference standard characterization.

  • Identification: FT-IR should be used for routine identity confirmation due to its speed and specificity when compared against a reference standard.

By implementing a suite of validated analytical methods based on orthogonal principles, researchers and drug development professionals can ensure a comprehensive understanding of the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product and satisfying global regulatory expectations.

References

A Comparative Study of 1-(1-Phenylethyl)piperazine Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(1-phenylethyl)piperazine hydrochloride and its analogs, designed for researchers, scientists, and drug development professionals. Delving into their synthesis, physicochemical properties, and pharmacological activities, this document aims to equip you with the necessary insights to navigate the structure-activity relationships within this class of compounds and to inform the design of future research.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs targeting the central nervous system (CNS). Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow for favorable interactions with various biological targets. The introduction of a 1-phenylethyl substituent to the piperazine core creates a chiral center and provides a lipophilic handle that can significantly influence receptor affinity and selectivity. 1-(1-Phenylethyl)piperazine itself is recognized as a valuable drug intermediate and a research chemical with potential antidepressant, antitumor, and neuroprotective properties, primarily through its interaction with serotonergic and dopaminergic systems[1]. This guide will explore how structural modifications to this parent compound can modulate its pharmacological profile.

Synthesis and Physicochemical Properties: A Foundation for Comparison

The synthesis of 1-(1-phenylethyl)piperazine and its analogs typically involves the nucleophilic substitution of a suitable phenylethyl halide or tosylate with piperazine. A common and efficient method is the reaction of piperazine with 1-phenylethyl chloride. The resulting free base is then converted to the hydrochloride salt to improve its stability and handling properties.

General Synthesis Workflow

Synthesis Workflow Reactants Piperazine + 1-Phenylethyl Halide Reaction Nucleophilic Substitution Reactants->Reaction Product_Base 1-(1-Phenylethyl)piperazine (Free Base) Reaction->Product_Base Purification Purification (e.g., Distillation) Product_Base->Purification Salt_Formation Salt Formation (HCl in Ethanol) Purification->Salt_Formation Final_Product 1-(1-Phenylethyl)piperazine HCl (Crystalline Solid) Salt_Formation->Final_Product

Caption: General synthesis workflow for this compound.

The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include:

  • pKa: The basicity of the piperazine nitrogens influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor interactions.

  • LogP/LogD: Lipophilicity is a crucial factor for blood-brain barrier penetration. Modifications to the phenylethyl group or substitutions on the piperazine ring can significantly alter this parameter.

  • Polar Surface Area (PSA): PSA is another important predictor of BBB permeability. The two nitrogen atoms of the piperazine ring contribute significantly to the PSA.

Comparative Pharmacological Analysis: Structure-Activity Relationships

The pharmacological activity of 1-(1-phenylethyl)piperazine and its analogs is primarily attributed to their interactions with dopamine and serotonin receptors. The following sections explore the structure-activity relationships (SAR) based on available data for related piperazine derivatives.

Dopamine Receptor Affinity

Phenylpiperazine derivatives are known to exhibit affinity for dopamine D2 and D3 receptors. The nature of the substituent on the phenyl ring and the linker between the phenyl and piperazine moieties can significantly impact affinity and selectivity. For instance, in a series of N-phenylpiperazine analogs, specific substitutions on the phenyl ring led to compounds with nanomolar affinity for the D3 receptor and substantial selectivity over the D2 receptor.

Serotonin Receptor Affinity

The interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is a hallmark of many CNS-active piperazine derivatives. Arylpiperazines often exhibit high affinity for these receptors. The substitution pattern on the aryl group is a key determinant of the affinity and functional activity (agonist vs. antagonist). For example, certain 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins have shown nanomolar affinities for 5-HT1A, D2, and D3 receptors, with a preference for the 5-HT1A subtype[2].

Comparative Receptor Binding Profile (Hypothetical Data Based on Related Series)

The following table presents a hypothetical comparative receptor binding profile for 1-(1-phenylethyl)piperazine and a series of its analogs. This data is extrapolated from published findings on similar arylalkylpiperazine series to illustrate potential SAR trends.

CompoundR1 (on Phenyl)R2 (on Piperazine)D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Parent HH15050200
Analog A 4-FH12040180
Analog B 4-ClH10035150
Analog C 4-OCH3H20060250
Analog D H4-Methyl18070220

Disclaimer: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual experimental values may vary.

In Vivo Behavioral Effects: From Receptor Affinity to Functional Outcomes

The in vitro receptor binding affinities of these compounds often translate to distinct behavioral effects in animal models. For example, compounds with high affinity for 5-HT1A receptors may exhibit anxiolytic or antidepressant-like effects, while those with significant D2 receptor antagonism are often investigated as potential antipsychotics.

Studies on various arylpiperazines have demonstrated a range of behavioral outcomes, including alterations in locomotor activity, performance in anxiety models (e.g., elevated plus-maze), and effects on cognitive function[3][4][5]. A thorough understanding of the in vivo pharmacology is crucial for predicting the therapeutic potential of any new analog.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted piperazines[6].

Materials:

  • Piperazine (anhydrous)

  • 1-Phenylethyl chloride

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve piperazine (2 equivalents) in absolute ethanol.

  • Addition of Alkylating Agent: To the stirred solution, add 1-phenylethyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and make the solution basic (pH > 10) with a 2M NaOH solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(1-phenylethyl)piperazine free base.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of absolute ethanol. To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • Crystallization and Isolation: Cool the solution in an ice bath to induce crystallization. Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Receptor Binding Assay Protocol (General)

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., D2 or 5-HT1A).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

  • Test compounds (1-(1-phenylethyl)piperazine and its analogs).

  • Non-specific binding agent (e.g., haloperidol for D2, serotonin for 5-HT1A).

  • Assay buffer.

  • 96-well plates.

  • Scintillation counter.

Workflow:

Receptor Binding Assay Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Assay Buffer Incubation Incubate: Membranes + Radioligand + Test Compound (or buffer for total binding, or non-specific agent for NSB) Prepare_Reagents->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (to measure radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki values Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The interaction of 1-(1-phenylethyl)piperazine and its analogs with dopamine and serotonin receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects.

  • Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by these compounds would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels in the post-synaptic neuron. This pathway is a key target for antipsychotic drugs.

  • Serotonin 5-HT1A Receptor Signaling: 5-HT1A receptors are also Gi/o-coupled GPCRs. Agonism at these receptors by piperazine derivatives would lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This is a common mechanism of action for anxiolytic and antidepressant medications.

Signaling Pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_D2 Gi/o D2R->Gi_D2 Activates Analog_D2 Piperazine Analog (Antagonist) Analog_D2->D2R Blocks AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi_5HT1A Gi/o HT1AR->Gi_5HT1A Activates Analog_5HT1A Piperazine Analog (Agonist) Analog_5HT1A->HT1AR Activates AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel CNS-active agents. The versatility of the piperazine scaffold allows for fine-tuning of the pharmacological profile through systematic structural modifications. This guide has provided a framework for understanding the synthesis, structure-activity relationships, and potential mechanisms of action of these compounds. Further research, including the generation of comprehensive pharmacological data for a series of closely related analogs, will be crucial for unlocking the full therapeutic potential of this chemical class.

References

A Head-to-Head Comparison of Novel Piperazine-Based Antipsychotics in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The therapeutic landscape for schizophrenia, a complex neuropsychiatric disorder, has been significantly shaped by the development of antipsychotic agents.[1] Among these, compounds featuring a piperazine moiety have become a cornerstone of modern pharmacotherapy, offering a versatile scaffold for modulating key neurotransmitter systems implicated in the disease's pathophysiology.[2] However, not all piperazine-based drugs are created equal. Subtle variations in their chemical structure lead to distinct pharmacological profiles, which in turn translate to differences in efficacy and side-effect liability.

This guide provides an in-depth, head-to-head comparison of prominent second-generation piperazine-based antipsychotics—Lurasidone, Cariprazine, Brexpiprazole, and Aripiprazole —within the context of validated preclinical schizophrenia models. As senior application scientists, our goal is not merely to present data, but to explain the causality behind the experimental choices and to provide a robust framework for interpreting preclinical results. The protocols and data herein are designed to be self-validating systems, offering a clear rationale for each step and grounding all claims in authoritative sources.

Part 1: The Mechanistic Landscape: Differentiating Piperazine Antipsychotics at the Receptor Level

The prevailing hypothesis for antipsychotic action involves the modulation of dopamine and serotonin pathways.[3] First-generation antipsychotics primarily act as potent dopamine D2 receptor antagonists, which, while effective for positive symptoms, often lead to significant extrapyramidal side effects (EPS).[4] Second-generation (atypical) antipsychotics, including the piperazine compounds discussed here, exhibit a more complex mechanism, typically combining D2 receptor modulation with potent serotonin 5-HT2A receptor antagonism.[4] This dual action is thought to broaden the therapeutic window, improving efficacy against a wider range of symptoms while reducing the risk of motor side effects.

The key differences among modern piperazine agents lie in their affinity for a wider array of receptors and their specific activity at the D2 receptor (i.e., full antagonism versus partial agonism).

  • Lurasidone is a full antagonist at D2, 5-HT2A, and 5-HT7 receptors, a partial agonist at 5-HT1A receptors, and has negligible affinity for histaminic H1 and muscarinic M1 receptors, suggesting a lower potential for sedation and weight gain.[5][6] Its high affinity for the 5-HT7 receptor may contribute to its pro-cognitive and antidepressant effects.[7][8]

  • Cariprazine exhibits a unique profile with the highest affinity for D3 receptors, followed by D2 and 5-HT1A receptors, where it acts as a partial agonist.[9][10] This D3 receptor preference is hypothesized to contribute to its efficacy against negative symptoms and cognitive deficits.[11]

  • Aripiprazole and Brexpiprazole are both D2 and 5-HT1A partial agonists and 5-HT2A antagonists.[12][13] However, they differ in their intrinsic activity at the D2 receptor. Brexpiprazole has less intrinsic activity than aripiprazole, making it functionally more of an antagonist in a hyperdopaminergic state and more of an agonist in a hypodopaminergic state.[12] This modulation may account for brexpiprazole's potentially lower rates of activating side effects like akathisia compared to aripiprazole.[13][14]

Below is a diagram illustrating the primary signaling pathways targeted by these compounds.

Antipsychotic_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Piperazine-Based Antipsychotics Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A HT2A 5-HT2A Receptor Serotonin->HT2A HT7 5-HT7 Receptor Serotonin->HT7 Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulates Aripiprazole->HT1A Activates Aripiprazole->HT2A Blocks Brexpiprazole Brexpiprazole (Partial Agonist) Brexpiprazole->D2R Modulates Brexpiprazole->HT1A Activates Brexpiprazole->HT2A Blocks Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R Modulates Cariprazine->D3R Modulates (High Affinity) Cariprazine->HT1A Activates Lurasidone Lurasidone (Antagonist) Lurasidone->D2R Blocks Lurasidone->HT1A Activates Lurasidone->HT2A Blocks Lurasidone->HT7 Blocks

Primary receptor targets of piperazine antipsychotics.
Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of the four compounds for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazoleBrexpiprazoleCariprazine[9][10]Lurasidone[15]
Dopamine D2 0.340.300.491.1
Dopamine D3 0.801.10.08511.0
Serotonin 5-HT1A 1.70.122.66.8
Serotonin 5-HT2A 3.40.4719.00.47
Serotonin 5-HT2C 1534134410
Serotonin 5-HT7 393.71110.49
Histamine H1 611923.2>1000
Muscarinic M1 >1000>1000>1000>1000

Part 2: Evaluating Efficacy in Models of Positive Symptoms

Animal models of positive symptoms are foundational for screening antipsychotic potential. They typically rely on inducing hyper-dopaminergic states that mimic aspects of psychosis.[16][17] The most common approach is the use of a dopamine agonist like amphetamine to induce hyperlocomotion in rodents. The ability of a test compound to reverse this hyperactivity is a strong predictor of clinical antipsychotic efficacy.[18]

Workflow: Amphetamine-Induced Hyperactivity (AIH) Model

AIH_Workflow cluster_acclimation Phase 1: Acclimation & Habituation cluster_treatment Phase 2: Drug Administration cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A1 Acclimate rodents to testing room (≥ 1 hour) A2 Place individual animals in open-field arenas A1->A2 A3 Record baseline locomotor activity (30-60 minutes) A2->A3 B1 Administer test compound (e.g., Lurasidone) or vehicle (e.g., Saline) via appropriate route (IP, PO) A3->B1 Animals grouped based on baseline activity B2 Pre-treatment period (e.g., 30-60 minutes) B1->B2 B3 Administer Amphetamine (e.g., 1-2 mg/kg, IP) to all animals B2->B3 C1 Immediately return animals to arenas B3->C1 C2 Record locomotor activity (e.g., 90 minutes) C1->C2 D1 Quantify total distance traveled (or other locomotor metrics) C2->D1 D2 Compare drug-treated groups to Amphetamine + Vehicle control group D1->D2 D3 Calculate ED50 for reversal of hyperactivity D2->D3

Experimental workflow for the AIH model.
Detailed Protocol: Amphetamine-Induced Hyperactivity in Rats

  • Causality: This protocol is designed to establish a clear cause-and-effect relationship between the test compound and the suppression of dopamine-mediated hyperactivity. By including a vehicle group, a positive control (amphetamine only), and multiple dose levels of the test compound, we can confidently attribute any reduction in locomotion to the pharmacological action of the drug.

  • Animals: Male Sprague-Dawley rats (250-300g) are singly housed and maintained on a 12-h light/dark cycle with ad libitum access to food and water.

  • Habituation: On the test day, animals are transported to the behavioral testing room and allowed to acclimate for at least 60 minutes. Each rat is then placed into an automated open-field activity chamber (40 x 40 cm) and allowed to habituate for 30 minutes.

  • Drug Administration:

    • Following habituation, rats are removed and administered the test compound (e.g., Lurasidone, Cariprazine) or vehicle intraperitoneally (IP) or orally (PO).

    • The choice of pre-treatment time is critical and depends on the known pharmacokinetics of the compound, aiming for peak central nervous system exposure during the behavioral test. A typical pre-treatment time is 30-60 minutes for IP administration.

  • Psychostimulant Challenge: After the pre-treatment period, all animals receive an IP injection of d-amphetamine sulfate (e.g., 1.5 mg/kg).

  • Behavioral Recording: Animals are immediately returned to the activity chambers, and locomotor activity (total distance traveled, rearing, etc.) is recorded for the next 90 minutes using automated tracking software.

  • Data Analysis: The total distance traveled is calculated for each animal. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups against the amphetamine + vehicle control. The dose that produces a 50% reversal of the amphetamine effect (ED50) is calculated.

Part 3: Probing Efficacy in Models of Negative and Cognitive Symptoms

A significant limitation of early antipsychotics was their lack of efficacy against the negative and cognitive symptoms of schizophrenia.[16] Modern drug discovery efforts place a high priority on these domains. Pharmacological models using N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) or MK-801, are widely used as they induce behavioral changes in rodents that resemble the full spectrum of schizophrenia symptoms in humans, including social withdrawal and memory impairment.[3][11][19]

Workflow: Sub-chronic PCP Model for Cognitive Deficits

PCP_Workflow cluster_induction Phase 1: Symptom Induction cluster_treatment Phase 2: Antipsychotic Treatment cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A1 Administer PCP (e.g., 2 mg/kg, IP) or Saline once daily for 7 days A2 Implement a 7-day drug-free 'washout' period A1->A2 B1 Initiate chronic or acute administration of test compound (e.g., Cariprazine) or vehicle A2->B1 Animals grouped for treatment C1 Novel Object Recognition (NOR) Test (to assess recognition memory) B1->C1 Cognitive Assessment C2 Social Interaction (SI) Test (to assess negative symptoms) B1->C2 Negative Symptom Assessment D1 Calculate Discrimination Index for NOR C1->D1 D2 Quantify time spent in social interaction C2->D2 D3 Compare PCP+Drug vs. PCP+Vehicle groups D1->D3 D2->D3

Workflow for assessing cognitive and negative symptoms.
Detailed Protocol: Reversal of MK-801-Induced Cognitive Deficits

  • Causality: This model tests a compound's ability to ameliorate cognitive deficits caused by glutamate system hypofunction, a key hypothesis in schizophrenia pathophysiology.[3] Lurasidone, for example, has shown efficacy in this model, which is attributed to its unique receptor profile, including high 5-HT7 antagonism.[15]

  • Animals: Male Wistar rats (220-250g).

  • Apparatus: A passive avoidance apparatus consisting of a light and a dark compartment connected by a guillotine door. The dark compartment has a grid floor capable of delivering a mild foot shock.

  • Acquisition Trial:

    • Rats are placed in the light compartment. After 10 seconds, the door is opened.

    • The latency to enter the dark compartment is recorded. Once the rat fully enters, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The rat is removed 10 seconds after the shock.

  • Drug Administration:

    • Immediately after the acquisition trial, rats are injected IP with MK-801 (e.g., 0.1 mg/kg) to induce a memory deficit.

    • Thirty minutes later, the test compound (e.g., Lurasidone) or vehicle is administered.

  • Retention Trial:

    • Twenty-four hours after the acquisition trial, each rat is placed back into the light compartment.

    • The door is opened after 10 seconds, and the step-through latency to enter the dark compartment is recorded, up to a maximum of 300 seconds.

  • Data Analysis: A longer step-through latency in the retention trial indicates better memory of the aversive event. The ability of the test compound to reverse the MK-801-induced decrease in latency is measured. Data are typically analyzed using a non-parametric test like the Kruskal-Wallis test.

Comparative Efficacy in Cognitive and Negative Symptom Models
ModelLurasidoneCariprazineBrexpiprazole/Aripiprazole
MK-801/PCP Induced Cognitive Deficit Reverses memory impairment in passive avoidance and novel object recognition tests.[5][15]Efficacious in reversing PCP-induced cognitive deficits.[11]May improve cognitive symptoms.[13][14]
PCP-Induced Social Interaction Deficit Effective in improving social interaction.Shows efficacy in models of negative symptoms like social withdrawal.[11]Can improve social deficits in rodent models.

Part 4: Assessing Side Effect Liability: The Catalepsy Model

A critical differentiator for novel antipsychotics is a reduced liability to induce extrapyramidal symptoms (EPS). The catalepsy test in rodents is a widely used and reliable screen for predicting Parkinson-like side effects in humans.[16][17] Catalepsy is a state of motor immobility, and its induction is strongly correlated with high D2 receptor blockade.

Detailed Protocol: Bar Test for Catalepsy in Rats
  • Causality: This protocol directly links the administration of a D2-blocking agent to a quantifiable motor deficit. It is a robust method for comparing the EPS liability of different compounds at therapeutically relevant doses.

  • Animals: Male Wistar rats (200-250g).

  • Apparatus: A horizontal metal bar (1 cm in diameter) raised 9 cm above a flat surface.

  • Drug Administration: Animals are treated with the test compound at various doses. A typical positive control is the first-generation antipsychotic Haloperidol (e.g., 0.5 mg/kg, IP).

  • Testing Procedure:

    • At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), each rat is tested for catalepsy.

    • The rat's forepaws are gently placed on the horizontal bar.

    • The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is used.

  • Data Analysis: The mean latency to step down is calculated for each treatment group at each time point. A significant increase in latency compared to the vehicle group indicates cataleptogenic potential.

Comparative EPS Liability

Generally, all four discussed atypical antipsychotics show a significantly lower propensity to induce catalepsy compared to first-generation agents like haloperidol. Their combination of 5-HT2A antagonism and/or D2 partial agonism mitigates the strong D2 blockade that drives EPS. Cariprazine, Lurasidone, Brexpiprazole, and Aripiprazole are all considered to have a low potential for extrapyramidal side effects at clinically effective doses.[5][9][12]

Synthesis and Concluding Remarks

The preclinical data robustly demonstrate that while all four piperazine-based compounds—Lurasidone, Cariprazine, Brexpiprazole, and Aripiprazole—are effective in core models of psychosis, they possess distinct pharmacological profiles that suggest different therapeutic advantages.

  • Lurasidone stands out for its high 5-HT7 affinity, which correlates with strong pro-cognitive effects in preclinical models.[5] Its lack of H1/M1 affinity predicts a favorable profile regarding weight gain and sedation.[6]

  • Cariprazine's unique D3-preferential partial agonism provides a strong preclinical rationale for its efficacy against negative and cognitive symptoms, a major unmet need in schizophrenia treatment.[9][11]

  • Brexpiprazole and Aripiprazole offer a mechanism of D2 partial agonism that "stabilizes" the dopamine system. Brexpiprazole's lower intrinsic activity compared to aripiprazole may offer an improved tolerability profile, particularly concerning akathisia.[12][13]

The choice of preclinical model is paramount. A multi-model approach, as outlined here, is not just recommended; it is essential for building a comprehensive profile of a novel compound.[20] While dopamine agonist models remain the gold standard for predicting efficacy against positive symptoms, NMDA antagonist models are indispensable for evaluating potential benefits in the challenging domains of negative and cognitive symptoms.[19] Finally, predictive safety models like the catalepsy test are crucial for differentiating compounds on the basis of tolerability.

While no animal model can perfectly replicate the human condition of schizophrenia, a logical, well-validated, and methodically rigorous preclinical evaluation provides the critical foundation for successful clinical translation.[21][22]

References

Establishing the Specificity of 1-(1-Phenylethyl)piperazine Hydrochloride Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the binding specificity of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for characterizing the binding profile of 1-(1-phenylethyl)piperazine hydrochloride, a piperazine derivative with potential neuroactive properties.[1] Given its structural resemblance to known psychoactive compounds that interact with neurotransmitter systems, a thorough investigation into its receptor binding specificity is imperative.[1]

This document will not only outline the necessary experimental protocols but also delve into the rationale behind the methodological choices, ensuring a robust and self-validating approach to specificity determination. We will compare the binding characteristics of this compound with well-established ligands for dopamine and serotonin receptors, providing a clear context for its potential therapeutic applications and off-target liabilities.

The Critical Role of Specificity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its specificity for its intended biological target. Off-target binding can lead to undesirable side effects, toxicity, or even negate the primary therapeutic action.[2][3] Therefore, early and comprehensive profiling of a compound's binding to a panel of relevant receptors is a critical step in the drug discovery pipeline.[3][4] For a compound like this compound, which contains a piperazine scaffold common to many central nervous system (CNS) active drugs, assessing its affinity for dopamine, serotonin, and adrenergic receptors is a logical starting point.[1][5]

Experimental Strategy for Determining Binding Specificity

Our approach to characterizing the binding specificity of this compound involves a multi-tiered strategy, beginning with primary target identification through radioligand binding assays, followed by a broader off-target screening panel.

Diagram of the Experimental Workflow

Experimental Workflow cluster_0 Phase 1: Primary Target & Affinity cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Functional Validation Compound Synthesis Compound Synthesis Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis->Radioligand Binding Assays Test Compound Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding Assays->Data Analysis (Ki) Binding Data Broad Receptor Panel Broad Receptor Panel Data Analysis (Ki)->Broad Receptor Panel Prioritize Targets Competitive Binding Assays Competitive Binding Assays Broad Receptor Panel->Competitive Binding Assays Targets Selectivity Profile Selectivity Profile Competitive Binding Assays->Selectivity Profile IC50 Values Cell-Based Functional Assays Cell-Based Functional Assays Selectivity Profile->Cell-Based Functional Assays Key Interactions Agonist/Antagonist Determination Agonist/Antagonist Determination Cell-Based Functional Assays->Agonist/Antagonist Determination Functional Response

Caption: A streamlined workflow for characterizing compound binding specificity.

Part 1: Primary Target Affinity Determination - Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor.[6] A competitive binding assay is particularly useful for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.[6]

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes the determination of the inhibitory constant (Ki) of this compound at the human dopamine D2 and serotonin 5-HT2A receptors.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human dopamine D2 receptor or human serotonin 5-HT2A receptor.

  • Radioligands:

    • For D2 Receptor: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A Receptor: [³H]-Ketanserin.[7]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Reference Compounds:

    • Haloperidol (for D2 receptor).

    • Ketanserin (for 5-HT2A receptor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Filtration Apparatus.

  • Microplate Scintillation Counter.

2. Assay Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

  • Assay Plate Preparation: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and vehicle.

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of an appropriate unlabeled competitor (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound or the reference compound.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a filtration apparatus. Wash each well multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Hypothetical Data Presentation: Binding Affinities (Ki) in nM
CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
1-(1-Phenylethyl)piperazine HClTo be determinedTo be determined
Haloperidol (Reference)~1-5>1000
Ketanserin (Reference)>1000~1-3

Part 2: Off-Target Screening

To build a comprehensive specificity profile, this compound should be screened against a broad panel of receptors, ion channels, and transporters.[3] This is crucial for identifying potential off-target interactions that could lead to adverse effects.[2] Commercial services offer standardized screening panels that are a cost-effective way to assess a compound's selectivity.

Recommended Off-Target Panel

A panel of at least 40-50 targets is recommended, with a focus on CNS-related receptors. This should include, but not be limited to:

  • Dopamine Receptors: D1, D3, D4, D5

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7

  • Adrenergic Receptors: α1A, α1B, α2A, β1, β2[8]

  • Muscarinic Receptors: M1-M5

  • Histamine Receptors: H1, H2

  • Opioid Receptors: mu, delta, kappa

  • Neurotransmitter Transporters: DAT, SERT, NET

The results from this broad screening will be presented as percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition (typically >50%) would warrant a follow-up competitive binding assay to determine the IC50 and Ki values.

Part 3: Functional Validation

Binding to a receptor does not necessarily translate to a functional effect. Therefore, it is essential to perform functional assays to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[9] This can be measured using calcium-sensitive fluorescent dyes.

1. Materials and Reagents:

  • Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO).

  • Calcium-sensitive dye: (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader.

2. Assay Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add serial dilutions of this compound or the reference agonist (5-HT) to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound or the reference antagonist (Ketanserin).

    • Add a fixed concentration of the reference agonist (5-HT) that elicits a submaximal response (EC80).

    • Measure the fluorescence intensity over time.

3. Data Analysis:

  • Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the inhibitory D2 dopamine receptor.

Conclusion

This guide provides a robust and scientifically sound framework for establishing the binding specificity of this compound. By employing a combination of high-affinity radioligand binding assays, comprehensive off-target screening, and functional validation, researchers can generate a detailed and reliable pharmacological profile of this compound. The resulting data will be crucial for guiding further drug development efforts, including lead optimization and preclinical safety assessment. Adherence to these rigorous methodologies will ensure a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

quantitative structure-activity relationship (QSAR) studies of piperazine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the piperazine scaffold is a cornerstone of molecular design. Its prevalence in approved drugs across a spectrum of therapeutic areas—from oncology to psychiatry—is a testament to its versatile pharmacophoric properties.[1] However, navigating the vast chemical space of possible piperazine derivatives to optimize potency and selectivity remains a significant challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable computational strategy.

This guide provides an in-depth comparison of QSAR methodologies as applied to piperazine derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind methodological choices, provide detailed experimental workflows, and present comparative data from published studies to ground our discussion in real-world applications. Our goal is to equip you with the expert insights needed to design, execute, and critically evaluate QSAR studies for your own piperazine-based drug discovery programs.

The Conceptual Framework of a QSAR Workflow

At its core, a QSAR study is a statistically-driven endeavor to build a mathematical model that correlates variations in the chemical structure of a series of compounds with their biological activity.[2] This process is not a "black box" but a systematic workflow, each step of which is critical for developing a robust and predictive model. The generalized workflow is outlined below.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application DataCollection 1. Data Set Collection (Congeneric series with IC50/EC50 values) StructurePrep 2. Structure Preparation (2D/3D generation, energy minimization) DataCollection->StructurePrep DataSplit 3. Data Set Splitting (Training and Test Sets) StructurePrep->DataSplit DescriptorCalc 4. Descriptor Calculation (Topological, Electronic, Geometrical, etc.) DataSplit->DescriptorCalc FeatureSelect 5. Feature Selection (Reduce dimensionality, avoid overfitting) DescriptorCalc->FeatureSelect ModelBuild 6. Model Generation (MLR, SVM, RF, etc.) FeatureSelect->ModelBuild InternalVal 7. Internal Validation (Cross-validation, q²) ModelBuild->InternalVal ExternalVal 8. External Validation (Prediction on Test Set, R²pred) InternalVal->ExternalVal AD 9. Applicability Domain (Define reliable prediction space) ExternalVal->AD FinalModel FinalModel AD->FinalModel Predictive QSAR Model

Caption: A generalized workflow for developing a predictive QSAR model.

Comparative Analysis of QSAR Methodologies

The choice of methodology can significantly impact the quality and predictive power of a QSAR model. Here, we compare the core components of the workflow—descriptor selection and statistical modeling—with specific examples from piperazine derivative research.

The Language of Molecules: Descriptor Selection

Molecular descriptors are numerical values that encode different structural or physicochemical properties of a molecule.[3] The selection of appropriate descriptors is paramount, as they form the basis of the structure-activity relationship.

Causality Behind Descriptor Choice for Piperazines: The piperazine ring is conformationally flexible, and its nitrogen atoms can act as hydrogen bond acceptors or become protonated, influencing solubility and receptor interactions. Furthermore, the nature of the substituents at the N1 and N4 positions dictates the molecule's overall shape, lipophilicity, and electronic properties. Therefore, a robust descriptor set should capture these variable features.

  • 2D Descriptors: These are calculated from the 2D representation of the molecule and include topological, constitutional, and connectivity indices.[4] They are computationally fast and effective at describing properties like molecular size, branching, and atom counts.

    • Example: In a study of piperazine and ketopiperazine-based renin inhibitors, constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were found to be crucial for activity, suggesting that molecular volume and the presence of specific heteroatoms are key determinants for binding to the renin enzyme.[5]

  • 3D Descriptors: These require a 3D, energy-minimized conformation of the molecule and describe its spatial properties. This is particularly important for piperazine derivatives, where the 3D arrangement of substituents is critical for fitting into a receptor's binding pocket.

  • Quantum-Chemical Descriptors: These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into a molecule's electronic properties and reactivity.[6]

    • Mechanistic Insight: The LUMO energy represents the ability of a molecule to accept an electron. A lower LUMO energy suggests the molecule is a better electrophile. In a QSAR study on piperazine-based mTORC1 inhibitors, ELUMO was a key descriptor.[7][8] This is mechanistically rational, as kinase inhibitors often interact with the ATP-binding site, which involves complex electronic and charge-transfer interactions. A lower LUMO energy on the inhibitor could facilitate favorable interactions within the electron environment of the kinase active site.

    • Molar Refractivity (MR): This descriptor models both the steric bulk and the polarizability of a molecule, which relates to its ability to participate in London dispersion forces within the binding pocket.[9] It was also identified as a significant descriptor in the mTORC1 inhibitor study, highlighting the importance of both volume and non-covalent interactions for binding affinity.[7][8]

Building the Model: A Comparison of Statistical Techniques

Once descriptors are selected, a statistical method is used to generate the mathematical equation that links them to biological activity. The choice ranges from simple linear methods to complex, non-linear machine learning algorithms.

Modeling MethodPrincipleProsCons
Multiple Linear Regression (MLR) Fits a linear equation to the data. Assumes a linear relationship between descriptors and activity.Simple to implement and interpret. The descriptor coefficients give a direct indication of their positive or negative impact on activity.Prone to overfitting with many descriptors. Cannot model non-linear relationships.
Comparative Molecular Field Analysis (CoMFA) A 3D-QSAR technique that generates steric and electrostatic field descriptors around aligned molecules and correlates them to activity using Partial Least Squares (PLS).[10][11]Provides intuitive 3D contour maps that visualize favorable and unfavorable steric and electrostatic regions, directly guiding structural modifications.Highly sensitive to the molecular alignment rule. Results can be difficult to interpret if the alignment is not mechanistically sound.
Support Vector Machine (SVM) A machine learning algorithm that can perform linear or non-linear regression by mapping data to a high-dimensional space and finding an optimal hyperplane.[12]Excellent at handling complex, non-linear data. Often provides high predictive accuracy.Can be a "black box," making it difficult to interpret the contribution of individual descriptors. Requires careful parameter tuning.
Random Forest (RF) An ensemble machine learning method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting.Generally robust and performs well without extensive parameter tuning. Can handle a large number of descriptors. Provides "feature importance" metrics.Can be computationally intensive. The resulting model is an ensemble of trees, which is less directly interpretable than a single MLR equation.
Performance Comparison from Published Studies

Objectively comparing methods requires applying them to the same dataset. A study on Cyclin-Dependent Kinase 4 (CDK4) inhibitors, which included many piperazine-containing compounds, provides such a comparison.[13]

Target / StudyMethod(s)Key Descriptors / FingerprintsR² (Test Set)RMSE (Test Set)Key Finding
CDK4 Inhibitors [13]MLR MOE Descriptors0.7490.645MLR provided a baseline performance with good interpretability.
SVM MOE Descriptors0.824 0.534 SVM significantly outperformed MLR, indicating non-linear relationships are crucial for predicting activity.
RF MOE Descriptors0.7810.603Random Forest performed better than MLR but was slightly edged out by the optimized SVM model.
mTORC1 Inhibitors [7][8]MLR ELUMO, Molar Refractivity, PSA, etc.0.54N/AIdentified key electronic and physicochemical properties for mTORC1 inhibition.
MNLR Same as MLR (in a non-linear equation)0.57 N/AThe non-linear model provided a modest improvement over the linear model.
Antidepressant Activity [14]GFA-MLR Dipole-mag, S_sssCH, Jurs-PNSA-30.890 (r²-pred) N/AA genetic algorithm (GFA) successfully selected a small set of descriptors to build a highly predictive linear model.

Note: R² (Coefficient of Determination) measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). RMSE (Root Mean Square Error) measures the standard deviation of the prediction errors. Lower is better.

Experimental Protocol: A Self-Validating 2D-QSAR Workflow

Trustworthiness in QSAR comes from a rigorous, reproducible, and self-validating protocol. Below is a detailed, step-by-step methodology for developing a 2D-QSAR model, synthesized from best practices and published studies on piperazine derivatives.[1][15][16]

Objective: To develop a robust 2D-QSAR model for a set of piperazine-based anticancer agents targeting a specific cell line.

Materials:

  • A dataset of piperazine derivatives with reported IC₅₀ values against a single cancer cell line (e.g., 30-100 compounds).

  • Software for 2D/3D structure drawing and energy minimization (e.g., ChemDraw, Avogadro).

  • Software for molecular descriptor calculation (e.g., PaDEL-Descriptor, Dragon).

  • Software for statistical analysis and model building (e.g., QSARINS, R, Python with scikit-learn).

Protocol:

  • Data Set Curation: a. Compile a list of congeneric piperazine derivatives from literature with a consistent biological endpoint (e.g., IC₅₀ in µM). b. Convert all IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of the data. c. Draw the 2D structure of each molecule and save them in a single SDF file.

  • Structure Preparation & Descriptor Calculation: a. Convert the 2D structures to 3D. b. Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for calculating certain 2D descriptors that may depend on the lowest energy conformer. c. Use descriptor calculation software (e.g., PaDEL-Descriptor) to calculate a wide range of 2D descriptor blocks (e.g., constitutional, topological, connectivity indices).

  • Data Pre-processing and Splitting: a. Combine the calculated descriptors and the pIC₅₀ values into a single data matrix. b. Rationale: To avoid bias and build a generalizable model, the data must be split. Random splitting is common, but a rational approach is superior. c. Use an algorithm like Kennard-Stone to divide the dataset into a training set (~70-80%) and a test set (~20-30%). This ensures that both sets span the entire descriptor space of the dataset.

  • Model Development using Multiple Linear Regression (MLR): a. On the training set only , perform descriptor pre-selection. Remove constant or near-constant value descriptors and one of any pair of descriptors that are highly inter-correlated (e.g., |r| > 0.9). b. Use a feature selection algorithm, such as a Genetic Algorithm, on the reduced descriptor set to find the best combination of descriptors that yields the highest internal validation performance. c. Generate the final MLR model equation using the selected descriptors.

  • Model Validation (The Trustworthiness Check): a. Internal Validation: Assess the robustness of the model using the training set. The primary metric is the leave-one-out cross-validated R² (denoted as or R²cv ). A q² > 0.5 is generally considered acceptable. Perform Y-randomization (scrambling the pIC₅₀ values and rebuilding models) to ensure the original model's statistics are not due to chance. b. External Validation: This is the ultimate test of a model's predictive power. Use the final MLR equation to predict the pIC₅₀ values for the compounds in the test set (which were not used in model development). Calculate the predictive R² (R²pred ). A model is considered predictive if R²pred > 0.6. c. Applicability Domain (AD) Definition: A QSAR model is only reliable for predicting compounds similar to those in its training set. The AD defines this chemical space. A common method is the Williams Plot , which plots standardized residuals versus leverage (hat values).

    • Most compounds should fall within ±3 standard deviations of the residuals.
    • The leverage of a compound indicates its influence on the model. A warning leverage (h) is calculated. Compounds in the test set with leverage greater than h are considered extrapolations, and their predictions are deemed unreliable.

Model_Selection start Start with Dataset q1 Is the relationship between descriptors and activity likely linear? start->q1 q2 Is the model interpretable? (e.g., CoMFA contour maps) start->q2 Need structural insights? mlr Try MLR / PLS q1->mlr Yes ml Try SVM / Random Forest / ANN q1->ml No / Unsure q3 Is predictive performance (R²pred > 0.6) acceptable? mlr->q3 ml->q3 comfa Consider 3D-QSAR (CoMFA / CoMSIA) q2->comfa Yes comfa->q3 refine Refine Model: - Try different descriptors - Tune algorithm parameters - Check for outliers q3->refine No end Final Validated Model q3->end Yes refine->q1

Caption: A decision-making flowchart for selecting an appropriate QSAR modeling technique.

Future Perspectives

The field of QSAR is rapidly evolving, driven by advances in machine learning and artificial intelligence. For piperazine derivatives, this opens up exciting new possibilities:

  • Deep Learning (Deep QSAR): Neural networks with multiple hidden layers can automatically learn relevant features from molecular graphs, potentially bypassing the need for manual descriptor calculation and capturing more complex, non-linear relationships.

  • Multi-target QSAR: Many piperazine derivatives exhibit activity against multiple targets (polypharmacology). Advanced models are being developed to simultaneously predict activity against a panel of targets, which is invaluable for assessing selectivity and potential off-target effects.

  • Generative Models: By combining QSAR with generative deep learning, it is now possible to design novel piperazine structures in silico that are predicted to have high activity, effectively reversing the traditional QSAR process to navigate chemical space towards promising new candidates.

By integrating the rigorous validation principles outlined here with these powerful new computational tools, researchers can continue to unlock the full therapeutic potential of the versatile piperazine scaffold.

References

A Comparative Neuropharmacological Guide to Piperazine Compounds for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, serves as a foundational scaffold in a multitude of pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in neuropharmacology due to their diverse interactions with various neurotransmitter receptors, leading to a wide spectrum of central nervous system (CNS) effects.[1][3] This guide provides an in-depth comparison of the neuropharmacological profiles of four exemplary piperazine compounds: 1-benzylpiperazine (BZP), trifluoromethylphenylpiperazine (TFMPP), meta-chlorophenylpiperazine (mCPP), and quipazine. Understanding the nuances of their receptor interactions and resulting physiological effects is paramount for researchers in drug discovery and development.

This document will delve into the receptor binding affinities, functional activities, and behavioral outcomes associated with these compounds, supported by established experimental protocols. The aim is to equip researchers with the foundational knowledge and technical insight necessary to select and utilize these compounds as pharmacological tools or as scaffolds for novel therapeutic agents.

Section 1: The Piperazine Scaffold and its Neuropharmacological Significance

The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, giving rise to a vast chemical space with varied pharmacological properties.[1] Trivial changes in the substitution pattern can lead to distinguishable differences in their activities.[1] Many piperazine derivatives modulate monoaminergic systems, including serotonergic, dopaminergic, and adrenergic pathways, which are pivotal in regulating mood, cognition, and behavior.[2][3] This has led to their development and investigation for a range of CNS disorders, including anxiety, depression, and psychosis.[2][4]

Section 2: Comparative Receptor Binding Profiles

A fundamental step in characterizing the neuropharmacological profile of a compound is to determine its binding affinity for a panel of relevant CNS receptors. This is typically achieved through competitive radioligand binding assays, a robust and sensitive method considered the gold standard for quantifying ligand-receptor interactions.[5][6][7]

Experimental Protocol: Radioligand Binding Assay

A standardized radioligand binding assay protocol is outlined below.[5][6][8]

Objective: To determine the binding affinity (Ki) of test compounds for specific G protein-coupled receptors (GPCRs).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or brain tissue homogenates).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compounds (piperazine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a cryoprotectant buffer and stored at -80°C. Protein concentration is determined using a suitable method like the BCA assay.[8]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[5][8]

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[5][8]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing the Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membrane + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Receptor Binding Affinity Data

The following table summarizes the reported binding affinities (Ki, in nM) of the selected piperazine compounds for key serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT1B5-HT2A5-HT2CD2D3
BZP >1000~6000>1000>1000~175 (DAT)-
TFMPP 288-195030-132160-26962>1000>1000
mCPP HighHighHighHighModerateModerate
Quipazine ModerateHighHighHighLowLow

Note: Data is compiled from various sources and represents approximate values. "DAT" refers to the dopamine transporter. Specific Ki values for mCPP and Quipazine can vary significantly between studies.[9][10][11]

Interpretation of Binding Data:

  • 1-Benzylpiperazine (BZP): Primarily acts as a monoamine releaser with a notable affinity for the dopamine transporter (DAT).[9] Its direct receptor binding affinities are generally low.

  • Trifluoromethylphenylpiperazine (TFMPP): Exhibits a preference for serotonin receptors, particularly 5-HT1B and 5-HT2C.[10] It has minimal affinity for dopamine receptors.

  • meta-Chlorophenylpiperazine (mCPP): Displays broad and high affinity for multiple serotonin receptor subtypes.[11][12]

  • Quipazine: A non-selective serotonin receptor agonist with significant affinity for 5-HT2A and 5-HT3 receptors.[13][14]

Section 3: Comparative Functional Activity Profiles

While binding affinity indicates how strongly a compound binds to a receptor, functional assays are necessary to determine the biological response elicited by this binding (e.g., agonist, antagonist, or inverse agonist activity).[15] For GPCRs, a common downstream signaling event is the modulation of cyclic adenosine monophosphate (cAMP) levels.[16]

Experimental Protocol: cAMP Functional Assay

This protocol outlines a method for assessing the functional activity of piperazine compounds at Gs- and Gi-coupled receptors.[17][18][19]

Objective: To determine the potency (EC50) and efficacy of test compounds in modulating cAMP production.

Materials:

  • Cells expressing the Gs- or Gi-coupled receptor of interest.

  • Test compounds (piperazine derivatives).

  • Forskolin (for Gi-coupled assays).

  • cAMP assay kit (e.g., HTRF, GloSensor).

  • Cell culture reagents.

Methodology:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Compound Addition:

    • For Gs-coupled receptors: Add varying concentrations of the test compound to the cells.

    • For Gi-coupled receptors: Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP levels).[18]

  • Incubation: Incubate the plates for a specified time to allow for cAMP production or inhibition.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method as per the manufacturer's instructions of the cAMP assay kit.[20]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).

Visualizing G-Protein Signaling Pathways

G cluster_gs Gs-Coupled Pathway cluster_gi Gi-Coupled Pathway Gs_Agonist Agonist Gs_Receptor Gs-Coupled Receptor Gs_Agonist->Gs_Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AC_Gs Adenylate Cyclase Gs_Protein->AC_Gs cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Gi_Agonist Agonist Gi_Receptor Gi-Coupled Receptor Gi_Agonist->Gi_Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AC_Gi Adenylate Cyclase Gi_Protein->AC_Gi cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi

Caption: Simplified Gs and Gi protein-coupled receptor signaling pathways.

Functional Activity Data

The following table summarizes the primary functional activities of the selected piperazine compounds.

CompoundPrimary Functional ActivityKey Receptor Targets
BZP Dopamine & Norepinephrine Releaser, Serotonin Releaser (weaker)DAT, NET, SERT
TFMPP Serotonin Receptor Agonist5-HT1B, 5-HT2C
mCPP Broad Serotonin Receptor AgonistMultiple 5-HT subtypes
Quipazine Non-selective Serotonin Receptor Agonist5-HT2A, 5-HT3

Interpretation of Functional Data:

  • BZP: Its stimulant effects are primarily due to the release of dopamine and norepinephrine, similar to amphetamine, though it is less potent.[9][21][22]

  • TFMPP: Acts as a serotonin receptor agonist, leading to serotonergic effects. It can induce hypothermia and has been studied for its anxiolytic-like properties.[1][23]

  • mCPP: As a broad serotonin agonist, it can produce a complex array of effects, including anxiety, and can induce headaches.[24][25]

  • Quipazine: Its agonist activity at 5-HT2A receptors is thought to mediate its psychedelic-like effects, such as the head-twitch response in rodents.[13][26][27]

Section 4: Comparative In Vivo and Behavioral Profiles

The ultimate test of a compound's neuropharmacological profile is its effect on the behavior of a living organism. Animal models provide a crucial platform for assessing the in vivo consequences of the receptor interactions observed in vitro.

Experimental Approach: Rodent Behavioral Models

A variety of behavioral paradigms in rodents are used to assess the stimulant, anxiolytic/anxiogenic, and hallucinogenic-like effects of piperazine compounds.[28][29][30]

  • Locomotor Activity: Measured in an open-field arena to assess stimulant or sedative effects. BZP, for instance, dose-dependently increases locomotor activity in mice.[28]

  • Elevated Plus Maze: Used to evaluate anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Head-Twitch Response (HTR): A behavioral proxy in rodents for 5-HT2A receptor-mediated psychedelic effects. Quipazine and, to a lesser extent, TFMPP can induce HTR.[26][27][28]

  • Drug Discrimination: Animals are trained to discriminate between a test drug and saline. This paradigm is used to assess the subjective effects of a compound. For example, BZP, TFMPP, and mCPP have been shown to substitute for the discriminative stimulus effects of MDMA in mice.[28]

Summary of Behavioral Effects
CompoundPrimary Behavioral Effects
BZP Stimulant, euphoriant.[9][31]
TFMPP Anxiogenic, reduces exploratory activity.[32]
mCPP Anxiogenic, psychostimulant, can induce panic attacks.[24]
Quipazine Psychedelic-like effects (head-twitch response), can induce nausea.[13][26]

Section 5: Conclusion and Future Directions

The piperazine scaffold has proven to be a remarkably fruitful starting point for the development of neuropharmacologically active compounds. The four examples discussed in this guide—BZP, TFMPP, mCPP, and quipazine—highlight the dramatic shifts in receptor selectivity and functional activity that can be achieved with relatively minor structural modifications.

  • BZP serves as a classic example of a monoamine releaser.

  • TFMPP and mCPP represent arylpiperazines with varying degrees of selectivity for serotonin receptors.

  • Quipazine is a non-selective serotonin agonist with distinct psychedelic-like properties.

For researchers, a thorough understanding of these comparative profiles is essential for selecting the appropriate tool compound for a given study. Furthermore, the structure-activity relationships gleaned from comparing these and other piperazine derivatives can inform the rational design of novel ligands with improved selectivity and desired functional properties for therapeutic applications in neurology and psychiatry.[33] Future research will undoubtedly continue to explore the vast chemical space of piperazine derivatives, uncovering new ligands with unique neuropharmacological profiles and therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our commitment to safety and scientific integrity beyond the benchtop to the entire lifecycle of the chemical compounds we utilize. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Phenylethyl)piperazine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is designed for researchers, scientists, and drug development professionals, offering clarity and causality behind each recommended step.

Understanding the Compound: Hazard Profile of this compound

This compound is a piperazine derivative used as a drug intermediate in the synthesis of various active compounds.[1][2] While specific toxicity data for this exact compound is not extensively published, the hazards can be inferred from data on similar piperazine compounds and available Safety Data Sheets (SDS). Piperazine and its derivatives are generally considered hazardous substances.[3][4]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[5][6]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[5][6][7]

  • Sensitization: May cause sensitization by inhalation and skin contact.[3]

  • Environmental Hazards: While some sources state it is not classified as hazardous to the aquatic environment, it is crucial to prevent its release into drains and waterways as a precautionary measure.[8][9]

Given these potential hazards, this compound must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate water systems.[10] All waste must be handled in accordance with local, state, and federal regulations.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

The foundation of proper chemical waste management is accurate identification.

  • Designate as Hazardous Waste: Immediately upon deciding to discard this compound, it must be classified as hazardous chemical waste.[11]

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently if mixed. Store in a designated area away from incompatible materials such as strong oxidizing agents and acids.[12][13]

Selecting the correct container is critical to prevent leaks and ensure safe storage.

  • Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[12][14] The original product container is often a good choice if it is in good condition.[14]

  • Container Integrity: Ensure the container is free from damage, cracks, or deterioration and has a secure, leak-proof screw cap.[10][14]

  • Filling Capacity: Do not fill the container to more than 90% of its capacity to allow for expansion of contents and prevent spills.[12][14]

Proper labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Information: The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (this is the date the container was first used for waste collection).

    • The name of the principal investigator or laboratory contact.

The designated storage location for hazardous waste within the laboratory is crucial for safety and compliance.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. It should be clearly marked with a "Hazardous Waste" sign.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary container should be made of a compatible material and large enough to hold the entire contents of the primary container.[12]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[3][15] Keep the container tightly closed except when adding waste.[14]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[10][14]

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS department.

  • Transportation: Do not transport the hazardous waste yourself. Trained professionals must handle the transportation of hazardous materials to a licensed treatment, storage, and disposal facility (TSDF).[12]

  • Final Disposal Method: The ultimate disposal of this compound will likely be through high-temperature incineration at a licensed chemical destruction plant.[16] This method is effective in destroying organic compounds and preventing their release into the environment.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill with an absorbent material like vermiculite or sand.[3]

    • Carefully sweep up the solid material and place it in a designated hazardous waste container.[3][17]

    • Clean the spill area with soap and water.[3]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Unused or Contaminated 1-(1-Phenylethyl)piperazine HCl classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste classify->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container labeling Affix Hazardous Waste Label with Full Chemical Name & Hazards container->labeling saa Place in Designated Satellite Accumulation Area (SAA) labeling->saa secondary_containment Use Secondary Containment saa->secondary_containment inspect Conduct Weekly Inspections secondary_containment->inspect request_pickup Request Pickup by EHS or Licensed Contractor inspect->request_pickup transport Transport to Licensed Disposal Facility (TSDF) request_pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Decision-making and procedural flow for proper disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Phenylethyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 1-(1-Phenylethyl)piperazine hydrochloride. As a substituted piperazine derivative used in research and drug development, its safe management is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance rooted in established safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risk Profile

This compound is a chemical intermediate.[1] While a specific, comprehensive toxicological profile for this exact salt is not widely published, a robust safety protocol can be established by analyzing the parent compound, 1-(1-phenylethyl)piperazine, and the well-documented hazards of the piperazine chemical class.

The parent compound, 1-(1-phenylethyl)piperazine, is classified as harmful if swallowed and causes serious eye irritation.[2] Structurally related compounds, such as 1-Phenylpiperazine hydrochloride, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

The core piperazine structure itself presents significant hazards. It is known to be corrosive, capable of causing severe skin burns and eye damage.[4][5] Furthermore, a critical and often underestimated risk associated with piperazines is their potential to act as sensitizers. Both skin and respiratory sensitization have been documented, meaning that after an initial exposure, subsequent low-level exposures can trigger an allergic reaction, such as a rash or asthmatic symptoms.[6][7] Piperazine and its salts are also suspected of damaging fertility or the unborn child.[7][8]

Given this profile, we must operate under the assumption that this compound is, at a minimum, harmful if swallowed, a skin and respiratory irritant, a potent eye irritant, and a potential sensitizer.

The Core Directive: A Proactive Approach to Safety

Effective laboratory safety is not merely about wearing protective gear; it is a systematic approach to risk mitigation. The Occupational Safety and Health Administration (OSHA) champions a framework known as the "Hierarchy of Controls," which prioritizes the most effective measures for hazard reduction.[9] Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

For this compound, this means:

  • Engineering Controls: Handling the solid powder and preparing solutions should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive specific training on its hazards and safe handling procedures, as required by OSHA's Hazard Communication Standard.[10][11] Eating, drinking, and smoking in the laboratory are strictly prohibited.[12][13]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary final barrier against exposure. The following PPE is mandatory when handling this compound in any form.

Hazard Data Summary & Corresponding PPE
Hazard Route
Dermal (Skin/Hands)
Ocular (Eyes/Face)
Respiratory (Inhalation)

Operational and Disposal Plans

A clear, procedural workflow minimizes the risk of accidental exposure. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Confirm that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

    • Don all required PPE as specified in the table above.

    • Have a spill kit and the Safety Data Sheet (SDS) for a related compound readily accessible.[14]

  • Handling the Solid Compound (Weighing):

    • Perform all manipulations of the solid powder inside a chemical fume hood or a ventilated balance enclosure.

    • Use a dedicated spatula.

    • Carefully open the container, avoiding the creation of dust clouds.

    • Weigh the desired amount onto a weigh boat.

    • Securely close the primary container immediately after use.[12]

  • Solution Preparation:

    • Add the weighed solid to the solvent in a properly labeled vessel inside the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the hood.

  • Post-Handling:

    • Wipe down the spatula and work surface with a damp cloth, treating the cloth as hazardous waste.

    • Remove gloves using the proper technique (without touching the outside) and dispose of them in the designated hazardous waste stream.

    • Wash hands and forearms thoroughly with soap and water.[15][16]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Disposal Plan

Chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.[18]

  • Waste Segregation: All materials contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, properly labeled hazardous waste container.

  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service.[19] Do not dispose of it down the drain or in regular trash.[18]

Safe_Handling_Workflow Start Start: Receive Chemical Inspect Inspect Container & Verify Label Start->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Prep Prepare for Use: Don Full PPE Store->Prep Handle Handle in Fume Hood Prep->Handle Decon Decontaminate Area & Equipment Handle->Decon Waste Segregate Contaminated Waste Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff Dispose Arrange Professional Waste Disposal Waste->Dispose External Process End End Doff->End

Caption: A workflow for the safe handling of this compound.

By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring personal safety and maintaining a secure research environment.

References

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